Product packaging for 3-(2-Cyclohexylethyl)piperidine(Cat. No.:CAS No. 1220036-46-3)

3-(2-Cyclohexylethyl)piperidine

Cat. No.: B1423940
CAS No.: 1220036-46-3
M. Wt: 195.34 g/mol
InChI Key: VLMGCCBHYXOQCD-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylethyl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily serving as a versatile synthetic intermediate or a core structural scaffold. Its structure incorporates a piperidine ring, a ubiquitous motif in drug discovery, fused with a lipophilic cyclohexylethyl chain. This specific substitution pattern is valuable for probing interactions within hydrophobic pockets of biological targets, such as enzymes and receptors. The compound is structurally related to classes of molecules known to interact with the sigma receptor, a protein implicated in various neurological disorders and cancer pathways, making it a potential starting point for the development of novel sigma receptor ligands . Researchers utilize this building block to design and synthesize new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Its primary research value lies in its application as a precursor in the synthesis of more complex molecules aimed at modulating central nervous system (CNS) targets. The mechanism of action for 3-(2-Cychohexylethyl)piperidine itself is not fully defined, as its biological activity is highly dependent on the final compound into which it is incorporated; it primarily functions as a key structural element to impart specific steric and electronic properties. As a supplier, we provide this compound to facilitate innovation in early-stage drug discovery. This product is intended for research and manufacturing applications only and is not for human or veterinary use. The compound is available for purchase from major suppliers like MilliporeSigma .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25N B1423940 3-(2-Cyclohexylethyl)piperidine CAS No. 1220036-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-cyclohexylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMGCCBHYXOQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Cyclohexylethyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route based on modern catalytic methods, and a general workflow for biological screening. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive models and established methodologies for analogous compounds to offer a foundational understanding for researchers.

Chemical Properties

PropertyPredicted Value
Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
Boiling Point 271.6 ± 8.0 °C
Density 0.877 ± 0.06 g/cm³
pKa 10.46 ± 0.10

Note: These values are computationally predicted and await experimental verification.

Proposed Synthesis Protocol: A Modern Approach

The synthesis of 3-substituted piperidines has been a significant area of research, with several modern and efficient methods available.[1][2][3] A plausible and efficient route to synthesize this compound is through a rhodium-catalyzed asymmetric reductive Heck reaction, followed by reduction.[1] This approach offers high enantioselectivity and functional group tolerance.[1]

Experimental Protocol: Proposed Rhodium-Catalyzed Asymmetric Synthesis

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [4]

  • To a solution of pyridine (20 mmol) and NaBH4 (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL) and extract the mixture with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers with 1N NaOH (2x) followed by 1N HCl (2x) and dry over sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.

Step 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [1][4]

  • In a vial under an argon atmosphere, add [Rh(cod)OH]2 (3 mol%) and a suitable chiral ligand (e.g., (S)-Segphos, 7 mol%).

  • Add toluene, 2-methyltetrahydrofuran (MeTHF), and water, followed by aqueous CsOH (2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add (2-bromoethyl)cyclohexane (as a precursor to the corresponding boronic acid or equivalent) (1.5 mmol) and the phenyl pyridine-1(2H)-carboxylate (0.5 mmol).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling, dilute the mixture with diethyl ether and pass it through a plug of silica gel.

  • Remove the solvents in vacuo to yield the 3-(2-cyclohexylethyl)-1,2,3,6-tetrahydropyridine intermediate.

Step 3: Reduction to this compound

  • Dissolve the tetrahydropyridine intermediate from Step 2 in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, sodium borohydride (NaBH4) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Perform an appropriate work-up to remove the catalyst and any remaining reagents.

  • Purify the final product, this compound, by column chromatography or distillation.

G cluster_0 Step 1: Dihydropyridine Synthesis cluster_1 Step 2: Asymmetric Reductive Heck Reaction cluster_2 Step 3: Reduction Pyridine Pyridine Phenyl_Pyridine_1_2H_carboxylate Phenyl_Pyridine_1_2H_carboxylate Pyridine->Phenyl_Pyridine_1_2H_carboxylate Phenyl Chloroformate, NaBH4, MeOH, -78°C Tetrahydropyridine_Intermediate Tetrahydropyridine_Intermediate Phenyl_Pyridine_1_2H_carboxylate->Tetrahydropyridine_Intermediate [Rh(cod)OH]2, Chiral Ligand, (2-Cyclohexylethyl)boronic acid, CsOH, 70°C Final_Product This compound Tetrahydropyridine_Intermediate->Final_Product H2, Pd/C or NaBH4

Proposed Synthesis Workflow for this compound.

Potential Biological Activity and Screening Workflow

While no specific biological activities have been reported for this compound, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.[5] Derivatives of piperidine have shown a wide range of pharmacological effects, including anticancer, antimicrobial, and central nervous system activities.[5]

Given the structural features of this compound, a primary investigation into its potential biological activities would logically commence with a high-throughput screening (HTS) campaign.

General Biological Screening Workflow
  • Compound Acquisition and Preparation : Synthesize and purify this compound. Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • In Silico ADMET Prediction : Utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[6][7][8][9][10] This early assessment helps in identifying potential liabilities.

  • Primary High-Throughput Screening (HTS) : Screen the compound against a diverse panel of biological targets, including cell-based assays and biochemical assays.[11][12][13][14]

  • Hit Identification and Confirmation : Analyze the primary screening data to identify "hits" that exhibit significant activity. These hits are then re-tested to confirm their activity.

  • Dose-Response and Potency Determination : For confirmed hits, perform dose-response studies to determine key parameters such as IC50 or EC50 values.

  • Secondary and Orthogonal Assays : Subject the confirmed and potent hits to secondary and orthogonal assays to further validate their mechanism of action and rule out off-target effects.

  • Lead Optimization : If promising activity is identified, the compound can serve as a lead for further chemical modification to improve its potency, selectivity, and pharmacokinetic properties.

G Compound This compound ADMET In Silico ADMET Prediction Compound->ADMET HTS Primary High-Throughput Screening (Cell-based & Biochemical Assays) Compound->HTS Hit_ID Hit Identification & Confirmation HTS->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50) Hit_ID->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

General Biological Screening Workflow for a Novel Compound.

Conclusion

This compound represents an interesting chemical entity with unexplored potential in drug discovery. This technical guide provides a foundational resource for researchers by summarizing its predicted chemical properties and outlining a modern, efficient synthetic strategy. The proposed biological screening workflow offers a systematic approach to investigating its pharmacological profile. Further experimental validation of the predicted properties and the proposed synthetic route, along with comprehensive biological evaluation, will be crucial in elucidating the true potential of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Cyclohexylethyl)piperidine is a substituted piperidine derivative. The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Understanding the fundamental physical properties of novel piperidine derivatives such as this compound is a critical first step in the drug discovery and development process. These properties influence the compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a summary of the predicted physical properties of this compound, detailed experimental protocols for their determination, and a general workflow for the initial biological screening of such a compound.

Core Physical Properties

Precise experimental determination of the physical properties of this compound is essential for its characterization. In the absence of comprehensive experimental data in publicly available literature, predicted values provide a valuable preliminary assessment.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular Formula C13H25N-
Molecular Weight 195.34 g/mol -
Boiling Point 271.6 ± 8.0 °C[2]
Density 0.877 ± 0.06 g/cm³[2]
pKa 10.46 ± 0.10[2]
Melting Point Not available-
Solubility Not available-
Refractive Index Not available-

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental protocols that can be employed to determine the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method [3]

  • Sample Preparation: A small sample (less than 0.5 mL) of this compound is placed in a small-diameter test tube.[3]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the sample tube. This assembly is then attached to a thermometer.[3]

  • Heating: The entire apparatus is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is gently heated.[3]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is continuous and rapid.[3]

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

  • Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) is accurately weighed.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

  • Weighing: The filled pycnometer is weighed.

  • Volume Calibration: The process is repeated with a liquid of known density (e.g., distilled water) at the same temperature to determine the exact volume of the pycnometer.

  • Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of pKa

The pKa is a measure of the acidity or basicity of a compound. For an amine like piperidine, it refers to the acidity of its conjugate acid.

Methodology: Potentiometric Titration [4][5]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture) to create a solution of known concentration.[5]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[4]

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. For drug development, solubility in aqueous and organic solvents is crucial.

Methodology: Shake-Flask Method for Octanol-Water Partition Coefficient (LogP) [6]

  • Phase Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Sample Addition: A known amount of this compound is added to a mixture of the pre-saturated 1-octanol and water in a sealed container.

  • Equilibration: The mixture is agitated until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is allowed to stand until the two phases (octanol and aqueous) are clearly separated. Centrifugation can be used to aid separation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The octanol-water partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The result is often expressed as its base-10 logarithm (LogP).[6]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance.

Methodology: Abbe Refractometer

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Biological Activity Screening Workflow

Given that piperidine derivatives are known to exhibit a wide range of biological activities, a systematic screening process is essential to identify the potential therapeutic applications of a novel compound like this compound. The following diagram illustrates a general workflow for such a screening process.

G General Workflow for Biological Screening of a Novel Piperidine Derivative cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 Hit Identification and Lead Optimization cluster_3 Preclinical Development A Compound Synthesis and Purification B ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->B C Target Prediction (e.g., SwissTargetPrediction) A->C D Cytotoxicity Assays (e.g., MTT Assay on Cancer and Normal Cell Lines) B->D E Receptor Binding Assays (for predicted targets) C->E F Enzyme Inhibition Assays C->F H Identification of 'Hit' Compounds (Active with low toxicity) D->H E->H F->H G Antimicrobial Screening G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J K In Vivo Efficacy and Toxicity Studies (Animal Models) J->K

Caption: A generalized workflow for the biological screening of a novel compound.

Conclusion

The predicted physical properties of this compound provide a foundational dataset for further investigation. The experimental protocols outlined in this guide offer a systematic approach to obtaining accurate empirical data, which is indispensable for quality control, chemical process development, and in-depth toxicological and pharmacological studies. The provided biological screening workflow illustrates a logical progression from computational prediction to preclinical evaluation, a necessary pathway for assessing the therapeutic potential of new chemical entities like this compound. Further experimental validation of these properties and exploration of its biological activities are crucial next steps in elucidating the potential applications of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structural elucidation of 3-(2-Cyclohexylethyl)piperidine. The document outlines a systematic approach, from synthesis to spectroscopic analysis, offering detailed experimental protocols and data interpretation. This guide serves as a practical resource for researchers engaged in the characterization of novel piperidine-based compounds within the realm of medicinal chemistry and drug development.

Introduction

Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their structural diversity and ability to interact with various biological targets make them a subject of continuous interest in drug discovery.[2][3] this compound is a synthetic piperidine derivative with potential applications in the development of new therapeutic agents. Accurate structural confirmation is a critical first step in the preclinical development of any new chemical entity. This guide details the necessary steps for the unambiguous structure elucidation of this compound.

Compound Profile:

PropertyValueReference
IUPAC Name This compound
CAS Number 1220036-46-3[4][5]
Molecular Formula C13H25N[4][5]
Molecular Weight 195.34 g/mol [4][5]
Predicted Boiling Point 271.6±8.0 °C[4]
Predicted Density 0.877±0.06 g/cm³[4]
Predicted pKa 10.46±0.10[4]

Synthesis and Purification

A plausible synthetic route for this compound involves the hydrogenation of a corresponding pyridine precursor. This method is a common and effective way to produce substituted piperidines.[6]

Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification A 3-(2-Cyclohexylvinyl)pyridine B Hydrogenation A->B H2, PtO2, Acetic Acid C This compound (Crude) B->C D Column Chromatography C->D Silica Gel, EtOAc/Hexanes E Pure this compound D->E Analytical Workflow cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Data Spectra Interpretation NMR->Data MS Mass Spectrometry (EI, ESI) MS->Data IR Infrared Spectroscopy IR->Data Structure Structure Confirmation Data->Structure Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Response Cellular Response Kinase_Cascade->Response

References

The Pharmacological Potential of Cyclohexylethylpiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylethylpiperidine derivatives represent a class of chemical compounds with significant potential for pharmacological activity, primarily targeting the central nervous system. Their structural similarity to known psychoactive compounds, such as phencyclidine (PCP) and certain opioids, suggests a likelihood of interaction with key neurotransmitter systems, including the N-methyl-D-aspartate (NMDA) and opioid receptors. This technical guide provides an in-depth analysis of the potential pharmacological effects of cyclohexylethylpiperidines, drawing upon data from structurally related compounds to infer structure-activity relationships (SAR), potential therapeutic applications, and areas for further research. Detailed experimental protocols for assessing the pharmacological profile of these compounds are also presented, alongside visualizations of relevant signaling pathways and experimental workflows.

Introduction

The piperidine moiety is a common scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The addition of a cyclohexylethyl group to the piperidine nitrogen introduces a combination of steric bulk and lipophilicity that can significantly influence receptor binding and functional activity. While direct research on cyclohexylethylpiperidines is limited, the extensive body of literature on related structures, such as phencyclidines (phenylcyclohexylpiperidines) and fentanyl analogs (N-acyl-N-(1-(2-phenylethyl)piperidin-4-yl)anilines), provides a robust framework for predicting their pharmacological profile. This guide will explore the potential interactions of cyclohexylethylpiperidines with opioid and NMDA receptors, two critical targets for analgesia, neuroprotection, and anesthesia, but also associated with abuse potential and psychotomimetic effects.

Potential Pharmacological Targets and Effects

Based on the pharmacology of structurally analogous compounds, cyclohexylethylpiperidines are predicted to primarily interact with the following receptor systems:

  • Opioid Receptors (μ, δ, κ): The presence of a piperidine ring and a lipophilic N-substituent is a common feature of many potent opioid receptor ligands.

  • NMDA Receptors: The 1-substituted piperidine motif is also a key pharmacophore for non-competitive antagonism of the NMDA receptor ion channel.

Opioid Receptor Modulation

The N-phenethyl substituent is a well-established contributor to high affinity at the μ-opioid receptor (MOR) in the fentanyl series of analgesics.[2] It is plausible that the cyclohexylethyl group could serve a similar role, positioning the piperidine core within the receptor binding pocket.

Table 1: Opioid Receptor Binding Affinities of Structurally Related Compounds

CompoundN-SubstituentReceptorBinding Affinity (Ki, nM)Reference
Fentanyl2-Phenylethylμ1.23 (IC50)[2]
Carfentanil2-Phenylethylμ0.19 (IC50)[2]
MorphineMethylμ4.02 (IC50)[2]
Phenylmorphan Derivative (8a)Phenethylμ2.2[3]
Phenylmorphan Derivative (8d)Phenethyl with cyclohexaneμ4[3]

Note: Data for fentanyl and its derivatives are presented as IC50 values from competitive radioligand displacement assays. Data for phenylmorphan derivatives are presented as Ki values.

The data in Table 1 suggest that a bulky N-substituent, such as a phenethyl group, is conducive to high μ-opioid receptor affinity. The addition of a cyclohexane ring in the phenylmorphan series maintains potent binding, indicating that the cyclohexyl moiety is well-tolerated by the receptor.

NMDA Receptor Antagonism

Phencyclidine (1-(1-phenylcyclohexyl)piperidine) is a well-known uncompetitive NMDA receptor antagonist. The interaction occurs within the ion channel pore, blocking the influx of Ca2+. It is hypothesized that cyclohexylethylpiperidines could adopt a similar binding mode.

Table 2: NMDA Receptor Antagonist Activity of Structurally Related Compounds

CompoundReceptor/AssayActivity (IC50 or Ki, μM)Reference
MemantineNMDA Receptor (hippocampal neurons)1.04[4]
AmantadineNMDA Receptor (hippocampal neurons)18.6[4]
MRZ 2/579 (amino-alkyl-cyclohexane)[3H]MK-801 displacement1.87 (Kd)[5]
KetamineNMDA Receptor (hippocampal neurons)0.43[4]
Dizocilpine (MK-801)Glutamate [NMDA] receptor subunit epsilon 10.029[6]

The data in Table 2 for various amino-adamantanes and amino-alkyl-cyclohexanes, which share structural similarities with the predicted active portion of cyclohexylethylpiperidines, show a range of potencies as NMDA receptor antagonists. The affinity is generally in the micromolar range, which can be associated with a better clinical profile compared to high-affinity antagonists like dizocilpine.

Experimental Protocols

To elucidate the pharmacological profile of novel cyclohexylethylpiperidine derivatives, the following experimental protocols are recommended.

Opioid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor subtype of interest (e.g., CHO cells stably expressing human μ, δ, or κ opioid receptors).

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ, [3H]U69,593 for κ) and varying concentrations of the test compound.[7]

  • Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value (inhibition constant) using the Cheng-Prusoff equation.

A detailed protocol for radioligand binding assays can be found in various methodology publications.[7][8][9]

NMDA Receptor Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique measures the effect of a test compound on the ion currents mediated by NMDA receptors in response to agonist stimulation.

Methodology:

  • Cell Preparation: Use cultured neurons or acutely dissociated brain slices known to express NMDA receptors (e.g., hippocampal or cortical neurons).

  • Recording: Establish a whole-cell patch-clamp recording configuration.

  • Agonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.

  • Antagonist Application: Co-apply the test compound at various concentrations with the agonist to measure the inhibition of the NMDA-induced current.

  • Data Analysis: Determine the IC50 value for the inhibition of the NMDA receptor-mediated current. Voltage-dependence of the block can be assessed by applying voltage ramps.

Detailed protocols for patch-clamp electrophysiology on NMDA receptors are well-established.[10][11][12][13][14]

Signaling Pathways

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[15] Agonist binding initiates a signaling cascade that leads to analgesia and other physiological effects.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Ca_ion Ca_Channel->Ca_ion Influx Blocked K_ion K_Channel->K_ion Efflux Agonist Cyclohexylethylpiperidine (Agonist) Agonist->Opioid_Receptor Binds Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Analgesia

Caption: Opioid Receptor Signaling Pathway.

NMDA Receptor Signaling

NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of Ca2+, a critical second messenger involved in synaptic plasticity and, in excess, excitotoxicity.

NMDA_Signaling cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Ca_ion NMDA_Receptor->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Antagonist Cyclohexylethylpiperidine (Antagonist) Antagonist->NMDA_Receptor Blocks Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Excitotoxicity Excitotoxicity Downstream->Excitotoxicity (Excessive Activation)

Caption: NMDA Receptor Signaling Pathway.

Experimental and Logical Workflows

Drug Discovery and Evaluation Workflow

The process of identifying and characterizing novel cyclohexylethylpiperidine derivatives follows a logical progression from synthesis to in vivo testing.

Drug_Discovery_Workflow Synthesis Synthesis of Cyclohexylethylpiperidine Derivatives In_Vitro_Binding In Vitro Receptor Binding Assays (Opioid, NMDA) Synthesis->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (e.g., Patch Clamp) Synthesis->In_Vitro_Functional SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Binding->SAR_Analysis In_Vitro_Functional->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Animal Models (Analgesia, Behavior) SAR_Analysis->In_Vivo_Testing Lead_Optimization->Synthesis PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Testing->PK_PD

Caption: Drug Discovery Workflow.

Conclusion

The cyclohexylethylpiperidine scaffold holds considerable promise as a template for the design of novel central nervous system agents. Based on the pharmacology of structurally related compounds, these derivatives are likely to exhibit activity as opioid receptor modulators and/or NMDA receptor antagonists. The balance of these activities will be highly dependent on the specific substitution patterns on the cyclohexyl and piperidine rings. Further synthesis and rigorous pharmacological evaluation, following the experimental protocols outlined in this guide, are necessary to fully elucidate the therapeutic potential and structure-activity relationships of this intriguing class of compounds. The insights gained from such studies could pave the way for the development of new analgesics, neuroprotective agents, or other CNS-targeted therapies.

References

The Enigmatic Target: Predicting the Mechanism of Action of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(2-Cyclohexylethyl)piperidine, a novel chemical entity, currently lacks characterization in scientific literature. This guide presents a predictive analysis of its mechanism of action, leveraging established pharmacological principles and data from structurally analogous compounds. Based on the prevalence of the piperidine scaffold in known psychoactive agents, we hypothesize that this compound primarily targets sigma receptors (σ1 and σ2). This document provides a comprehensive overview of the predicted pharmacology, including putative signaling pathways, quantitative data from related compounds, and detailed experimental protocols to validate these predictions. The enclosed information is intended to serve as a foundational resource for researchers initiating investigation into this and similar novel compounds.

Predicted Mechanism of Action: A Focus on Sigma Receptors

The piperidine moiety is a common structural feature in a multitude of centrally active compounds. Extensive research has demonstrated that piperidine derivatives frequently exhibit high affinity for sigma receptors.[1][2] The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperone proteins, with the σ1 receptor being particularly abundant at the endoplasmic reticulum-mitochondrion interface where it modulates calcium signaling.[3] Given the structural characteristics of this compound, it is plausible that its pharmacological effects are mediated through interaction with one or both of these receptor subtypes.

Quantitative Data for Structurally Related Piperidine-Based Sigma Receptor Ligands

To provide a quantitative basis for our prediction, the following table summarizes the binding affinities (Ki values) of various piperidine-containing compounds for sigma-1 and sigma-2 receptors, as reported in the scientific literature. These compounds, while structurally distinct from this compound, share the core piperidine scaffold and provide a reasonable estimation of the potential affinity range for the compound of interest.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2 Ki / σ1 Ki)Reference
4-(4-chlorophenyl)-1-(3-phenylpropyl)piperidine5.98554.0392.6[4]
1'-(4-fluorobenzyl)-[1,4'-bipiperidine]2.96221.6474.9[4]
1-(4-bromobenzyl)-4-(4-chlorophenyl)piperidine2.95>854>289.5[4]
(S)-1'-(4-chlorobenzyl)-[1,4'-bipiperidine]-2-one1.18--[5]
N-[(4-methoxyphenoxy)ethyl]piperidine0.89170191[5]
KSK68 (piperidine derivative)3.641531420.6[6]

Predicted Signaling Pathway and Investigative Workflows

To visually represent the predicted mechanism of action and the process for its validation, the following diagrams have been generated using the DOT language.

Predicted Signaling Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1_Receptor Sigma-1 Receptor BiP BiP/GRP78 Sigma1_Receptor->BiP Dissociation IRE1 IRE1 Sigma1_Receptor->IRE1 Modulation IP3R IP3 Receptor Sigma1_Receptor->IP3R Stabilization XBP1_splicing XBP1 Splicing IRE1->XBP1_splicing Ca_ER ER Ca2+ Release IP3R->Ca_ER Ca_Mito Mitochondrial Ca2+ ATP_Production ATP Production Ca_Mito->ATP_Production Cellular_Response Cellular Response (e.g., Neuronal excitability, Cell survival) ATP_Production->Cellular_Response Compound This compound Compound->Sigma1_Receptor Agonist Binding Ca_ER->Ca_Mito XBP1_splicing->Cellular_Response

Caption: Predicted Sigma-1 Receptor Signaling Cascade.

Workflow for MoA Prediction of a Novel Compound Start Novel Compound: This compound Structural_Analysis Structural Similarity Analysis (e.g., Piperidine Scaffold) Start->Structural_Analysis Literature_Search Literature Search for Structurally Related Compounds Structural_Analysis->Literature_Search Target_Hypothesis Hypothesize Primary Targets (e.g., Sigma Receptors) Literature_Search->Target_Hypothesis In_Silico_Screening In Silico Screening (Docking, Pharmacophore Modeling) Target_Hypothesis->In_Silico_Screening Experimental_Validation Experimental Validation In_Silico_Screening->Experimental_Validation

Caption: Predictive Workflow for Mechanism of Action.

Experimental Workflow for Target Validation Start Hypothesized Target: Sigma Receptors Binding_Assay Radioligand Binding Assays (Determine Ki for σ1 and σ2) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Ca2+ flux, Cell Viability) Binding_Assay->Functional_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-IRE1, XBP1) Functional_Assay->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Behavioral Models Signaling_Pathway_Analysis->In_Vivo_Studies Conclusion Confirm/Refute Mechanism of Action In_Vivo_Studies->Conclusion

Caption: Experimental Validation Workflow.

Experimental Protocols

The following protocols are foundational for the experimental validation of the predicted mechanism of action for this compound.

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Test compound: this compound

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol

  • Membrane preparation: Guinea pig brain membranes (or a cell line expressing recombinant sigma-1 receptors)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd)

    • 50 µL of either test compound dilution, assay buffer (for total binding), or haloperidol (for non-specific binding).

    • 100 µL of membrane preparation.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]

Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.

Materials:

  • Test compound: this compound

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)

  • Sigma-1 masking agent: (+)-Pentazocine

  • Non-specific binding control: Unlabeled DTG or haloperidol

  • Membrane preparation: Rat liver membranes (or a cell line expressing recombinant sigma-2 receptors)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of (+)-pentazocine (to mask sigma-1 receptors).

    • 50 µL of [³H]-DTG (at a final concentration near its Kd).

    • 50 µL of either test compound dilution, assay buffer (for total binding), or unlabeled DTG/haloperidol (for non-specific binding).

    • 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 120 minutes.[9]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.[7][9]

Conclusion

This technical guide provides a predictive framework for understanding the mechanism of action of this compound. The strong precedent for piperidine-containing molecules acting as sigma receptor ligands forms the basis of our hypothesis. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust starting point for researchers to empirically validate this prediction. The elucidation of the precise molecular targets and downstream signaling effects of this novel compound will be crucial for its potential development as a therapeutic agent or research tool.

References

The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point of drug discovery efforts due to its presence in a vast array of biologically active compounds. Among its derivatives, those substituted at the 3-position have garnered significant attention for their therapeutic potential across a spectrum of diseases, most notably in oncology. This technical guide provides an in-depth review of 3-substituted piperidine derivatives, focusing on their synthesis, pharmacological evaluation, and mechanism of action, with a particular emphasis on their role as modulators of key cellular signaling pathways.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of 3-substituted piperidine derivatives has been demonstrated across various cancer cell lines. The following tables summarize the in vitro cytotoxic activities, represented by IC50 values, of selected compounds. This data provides a clear comparative overview of their potency.

Table 1: Anticancer Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Human Melanoma Cells [1]

CompoundConfigurationSenescence-inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)
1 Racemic1.240.88
19 R>5>5
20 S0.27-
27 (2,3,4-trifluoro-substituted)Racemic1.26-
34 (benzodioxole analog)Racemic0.60-

Table 2: Anticancer Activity of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as PI3Kδ Inhibitors [2][3][4]

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)SU-DHL-6 Cell Proliferation IC50 (µM)
A5 1.3>10001561180.16
A8 0.7112232.50.12
Idelalisib (control) 1.2465132190.15

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of a representative 3-substituted piperidine and its subsequent biological evaluation.

Synthesis of 3-(4-Methoxyphenyl)piperidine

This protocol describes the synthesis of 3-(4-methoxyphenyl)piperidine via the reduction of 3-(4-methoxyphenyl)pyridine.

Materials:

  • 3-(4-Methoxyphenyl)pyridine

  • Platinum(IV) oxide (PtO2)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Hydrogen chloride (HCl) in ethanol

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • To a solution of 3-(4-methoxyphenyl)pyridine in methanol, add a catalytic amount of platinum(IV) oxide.

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 2844.3 Torr) at room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • To the filtrate, add a solution of HCl in ethanol to precipitate the hydrochloride salt of the product.

  • Filter the resulting solid and dry it in an oven to obtain 3-(4-methoxyphenyl)piperidine hydrochloride.[5]

Biological Evaluation: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., A375, SU-DHL-6)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 3-substituted piperidine derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for a further 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Modulation

A significant mechanism through which 3-substituted piperidine derivatives exert their anticancer effects is by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

Several studies have shown that 3-substituted piperidine derivatives can act as potent PI3K inhibitors.[2][3][4] By inhibiting PI3K, these compounds prevent the phosphorylation and subsequent activation of Akt, a key downstream effector. This, in turn, leads to the dephosphorylation of downstream targets of Akt, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis.

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of intervention for 3-substituted piperidine derivatives.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition by 3-Substituted Piperidines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis | S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor 3-Substituted Piperidine Derivatives Inhibitor->PI3K | PTEN PTEN PTEN->PIP3 |

Caption: PI3K/Akt/mTOR pathway inhibition.

Experimental Workflow for Assessing Pathway Modulation

To confirm the mechanism of action of 3-substituted piperidine derivatives on the PI3K/Akt/mTOR pathway, a Western blot analysis is typically performed. This technique allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

Western_Blot_Workflow Western Blot Workflow for PI3K/Akt Pathway Analysis CellCulture 1. Cell Culture & Treatment (e.g., Cancer cells + 3-Substituted Piperidine) Lysis 2. Cell Lysis (Protein Extraction) CellCulture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE (Protein Separation by Size) Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDSPAGE->Transfer Blocking 6. Blocking (e.g., with BSA or Milk) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis (Quantification of Band Intensity) Detection->Analysis

Caption: Western Blot Workflow.

Conclusion

3-Substituted piperidine derivatives represent a highly promising class of compounds in the landscape of modern drug discovery. Their synthetic tractability, coupled with their potent and often selective biological activities, makes them an attractive scaffold for the development of novel therapeutics. The data and protocols presented in this guide underscore their potential, particularly as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its prevalence in over 70 FDA-approved drugs underscores its significance in the development of therapeutic agents targeting a wide array of diseases.[1][2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, making it an ideal building block for novel drug candidates.[4] This technical guide provides a comprehensive overview of recent discoveries and synthetic strategies for novel piperidine compounds, with a focus on their applications as anticancer, antiviral, and anti-inflammatory agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to serve as a valuable resource for professionals in the field of drug discovery and development.

Synthetic Methodologies for Novel Piperidine Compounds

The construction of the piperidine core and its subsequent functionalization are pivotal in the synthesis of new chemical entities. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.

1. Cyclization and Annulation Reactions: Intramolecular and intermolecular reactions remain a cornerstone for piperidine synthesis. These include aza-Diels-Alder reactions, reductive amination of dicarbonyl compounds, and intramolecular cyclization of amino-alkenes or -alkynes.[5] Multicomponent reactions (MCRs), such as the Ugi and Hantzsch reactions, offer an efficient approach to generate molecular diversity by combining three or more reactants in a single step to form complex piperidine structures.[5]

2. Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of substituted pyridines is a widely employed and efficient method for accessing a diverse range of piperidine derivatives.[5] Various catalysts, including rhodium, palladium, and iridium complexes, have been utilized to achieve high yields and stereoselectivity.[5] This approach is particularly valuable for the synthesis of multi-substituted piperidines that may be challenging to construct via other methods.

3. Functionalization of Pre-existing Piperidine Rings: Derivatization of the piperidine scaffold through N-alkylation, N-arylation, and C-H functionalization provides a direct route to novel analogues. These methods allow for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the parent compound.

Data Summary: Biological Activities of Novel Piperidine Compounds

The following tables summarize the quantitative data for representative novel piperidine compounds with anticancer, antiviral, and anti-inflammatory activities.

Table 1: Anticancer Activity of Novel Piperidine-Based Farnesyltransferase Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
(+)-8FarnesyltransferaseH-Ras processing16[6]
1a FarnesyltransferaseEnzyme Assay5.4[7]
14a FarnesyltransferaseEnzyme Assay4.3[7]
20a FarnesyltransferaseEnzyme Assay3.0[7]
50a FarnesyltransferaseEnzyme Assay16[7]

Table 2: Antiviral Activity of Novel Piperidine Derivatives against Influenza A/H1N1

CompoundVirus StrainCell LineEC50 (µM)Reference
11e A/Puerto Rico/8/34 (H1N1)MDCK0.05[4][8]
FZJ05 A/PR/8/34 (H1N1)MDCK< 0.1[9]
Compound 8 A/Swine/Iowa/30 (H1N1)MDCKNot specified, but effective[10]
Compound 11 A/Swine/Iowa/30 (H1N1)MDCKNot specified, but effective[10]

Table 3: Anti-inflammatory Activity of Piperine and its Derivatives

CompoundTarget/AssayModelActivityReference
PiperineNF-κB, c-Fos, CREB, ATF-2B16F-10 melanoma cellsInhibition of nuclear translocation[2]
PiperineIκB-α/NF-κBTNBS-induced colitis in miceAmeliorated colitis progression[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key piperidine compounds cited in this guide.

Synthesis of a Novel Piperidine-Based Farnesyltransferase Inhibitor ((±)-8)[6]

Step 1: Synthesis of (±)-4-(2-Bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidin-2-one (6)

A solution of 3,4-dihydroxybenzaldehyde (1.38 g, 10 mmol), 1-(2-bromophenyl)-2-nitroethane (2.30 g, 10 mmol), and 3-(aminomethyl)pyridine (1.08 g, 10 mmol) in methanol (50 mL) was stirred at room temperature for 24 hours. The resulting precipitate was collected by filtration, washed with cold methanol, and dried under vacuum to afford the title compound as a pale yellow solid.

Step 2: Synthesis of (±)-4-(2-Bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidine (8)

To a solution of piperidin-2-one 6 (4.99 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) was added borane-dimethyl sulfide complex (2 M in THF, 20 mL, 40 mmol) dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture was then refluxed for 6 hours. After cooling to room temperature, the reaction was quenched by the slow addition of methanol (20 mL) followed by 6 M hydrochloric acid (20 mL). The mixture was stirred for 30 minutes and then concentrated under reduced pressure. The residue was dissolved in water (100 mL) and the pH was adjusted to 8 with saturated sodium bicarbonate solution. The aqueous layer was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to give piperidine 8 as a white solid.

  • Characterization Data for (±)-8:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.55-6.70 (m, 7H, Ar-H), 4.25 (d, J = 12.0 Hz, 1H), 3.80-3.60 (m, 3H), 3.20 (d, J = 12.0 Hz, 1H), 2.90-2.70 (m, 2H), 2.40-2.20 (m, 2H), 1.90-1.70 (m, 2H).

    • FAB-MS (m/z): 484, 482 [M+H]⁺.

Synthesis of an Anti-Influenza Piperidine Derivative (11e)[4][12]

tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (2.01 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) was added sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portionwise at 0 °C. The mixture was stirred at room temperature for 30 minutes. 4-Chloroquinoline (1.64 g, 10 mmol) was then added, and the reaction mixture was heated at 80 °C for 12 hours. After cooling, the reaction was quenched with water (100 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 3:1) to afford compound 11e as a white solid.

  • Characterization Data for 11e:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, J = 4.8 Hz, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.80 (d, J = 4.8 Hz, 1H), 4.80-4.70 (m, 1H), 3.80-3.70 (m, 2H), 3.40-3.30 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.48 (s, 9H).

    • ¹³C NMR (125 MHz, CDCl₃): δ 162.5, 155.0, 150.8, 150.2, 130.0, 129.5, 126.0, 122.5, 121.8, 102.5, 80.0, 72.5, 42.0, 31.0, 28.5.

    • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₉H₂₅N₂O₃, 330.1916; found, 330.1918.

Signaling Pathways and Experimental Workflows

The biological effects of novel piperidine compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the synthesis of piperidine derivatives.

Biological Signaling Pathways

Farnesyltransferase_Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP (Membrane Bound) Ras_inactive->Ras_active GEF FTase Farnesyltransferase Ras_inactive->FTase Ras_active->Ras_inactive GAP Raf Raf Ras_active->Raf FPP Farnesyl Pyrophosphate FPP->FTase FTase->Ras_inactive Farnesylation Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->FTase Inhibition GEF GEF GAP GAP MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Farnesyltransferase/Ras Signaling Pathway and Inhibition by Piperidine Compounds.

Influenza_Virus_Replication_Cycle cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly_release Assembly & Release Virus Influenza Virus Cell_Surface Host Cell Surface Virus->Cell_Surface Attachment Endosome Endosome Cell_Surface->Endosome Endocytosis vRNA_release vRNA Release into Cytoplasm Endosome->vRNA_release Uncoating vRNA_nucleus vRNA transport to Nucleus vRNA_release->vRNA_nucleus Transcription_Replication Transcription & Replication of Viral Genome vRNA_nucleus->Transcription_Replication Assembly Virion Assembly vRNA_nucleus->Assembly vRNA export Viral_Proteins Synthesis of Viral Proteins Transcription_Replication->Viral_Proteins mRNA export & translation Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->Transcription_Replication Inhibition Viral_Proteins->Assembly Budding Budding and Release Assembly->Budding NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, LPS Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB->IkB NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB->NFkB Release Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->IKK_complex Inhibition DNA DNA NFkB_active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression Transcription Synthesis_Workflow Start Starting Materials (e.g., Aldehydes, Amines, Ketones, Pyridines) Reaction Chemical Synthesis (e.g., MCR, Hydrogenation, Cyclization) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Final_Compound Novel Piperidine Compound Characterization->Final_Compound Drug_Discovery_Logic Scaffold Piperidine Scaffold Synthesis Chemical Synthesis & Derivatization Scaffold->Synthesis Screening Biological Screening (In vitro & In vivo) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Redesign Candidate Drug Candidate Lead_Optimization->Candidate

References

3-(2-Cyclohexylethyl)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 3-(2-Cyclohexylethyl)piperidine. Due to the limited publicly available research on this specific molecule, this document also presents a broader context by including representative experimental workflows and signaling pathways commonly associated with the piperidine class of compounds, which are pivotal in modern drug discovery.[1][2][3][4]

Core Compound Data: this compound

The fundamental molecular characteristics of this compound are summarized below. This data is essential for any experimental design, from dosage calculations to analytical method development.

PropertyValueCitation
Molecular Formula C13H25N[5]
Molecular Weight 195.34 g/mol [5]
CAS Number 1220036-46-3[5]

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural alkaloids and synthetic pharmaceuticals.[1][4][6] Its six-membered heterocyclic structure can be readily functionalized, allowing for precise control over a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[4]

Piperidine derivatives are integral to over twenty classes of pharmaceuticals, with applications spanning a wide range of therapeutic areas, including:[1][3]

  • Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and analgesics feature a piperidine core.[7][8]

  • Oncology: Compounds containing this scaffold have been developed as potent anti-cancer agents.[7]

  • Infectious Diseases: The piperidine structure is found in various antimicrobial and antiviral drugs.[9]

  • Alzheimer's Disease: Donepezil, a key medication for Alzheimer's, is a well-known piperidine derivative.[2][7]

Given the versatility of the piperidine scaffold, a novel compound like this compound would typically be subjected to a rigorous screening process to determine its biological activity and therapeutic potential.

Representative Experimental Workflow for a Novel Piperidine Derivative

While specific experimental protocols for this compound are not documented in the literature, a standard workflow for evaluating a new chemical entity from this class would follow a logical progression from synthesis to biological characterization. The following diagram illustrates a typical research and development pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) characterization->in_vitro Test Compound cell_based Cell-Based Assays (Toxicity, Functional Response) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar Hit Compound adme In Vitro ADME/Tox (Metabolic Stability, Permeability) sar->adme adme->in_vitro Iterative Redesign

A typical experimental workflow for a novel piperidine compound.

Methodology for Key Stages:

  • Chemical Synthesis and Characterization: The compound would first be synthesized, often through multi-step organic reactions.[1][6] Following synthesis, purification via methods like column chromatography is essential. The final, pure compound's identity and structure are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • In Vitro Biological Screening: The purified compound is tested against a panel of biological targets. For piperidine derivatives, this often includes G-protein coupled receptors (GPCRs), ion channels, and enzymes relevant to CNS or metabolic diseases.[8] Radioligand binding assays or fluorescence-based assays are common methods to determine binding affinity and inhibitory concentrations (IC50).

  • Cell-Based Functional Assays: If the compound shows promising activity in in vitro tests (a "hit"), it progresses to cell-based assays. These experiments assess the compound's effect on living cells, determining its functional activity (e.g., as an agonist or antagonist) and evaluating its cytotoxicity (e.g., using an MTT assay).

  • Lead Optimization: Promising hits undergo iterative chemical modification to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox). This process, guided by Structure-Activity Relationship (SAR) studies, aims to develop a "lead" compound suitable for further preclinical development.[4]

Representative Signaling Pathway: Sigma Receptor Modulation

Many neurologically active piperidine derivatives are known to interact with sigma (σ) receptors, which are implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.[10] A compound like this compound could potentially act as a ligand for these receptors. The diagram below illustrates a simplified, hypothetical signaling pathway involving sigma-1 (σ1) receptor activation.

Signaling_Pathway ligand Piperidine Ligand (e.g., this compound) sigma1 Sigma-1 (σ1) Receptor (ER Chaperone) ligand->sigma1 Binds & Activates ip3r IP3 Receptor sigma1->ip3r Stabilizes ca_release Ca²⁺ Release from ER ip3r->ca_release Potentiates downstream Modulation of Ion Channels ca_release->downstream cellular_response Neuronal Excitability & Cell Survival downstream->cellular_response

Hypothetical signaling via the Sigma-1 receptor by a piperidine ligand.

Pathway Description:

  • Binding and Activation: A piperidine ligand binds to the sigma-1 (σ1) receptor, which is located at the endoplasmic reticulum (ER).

  • Chaperone Activity: The σ1 receptor acts as a molecular chaperone. Upon ligand binding, it can dissociate from its partner proteins and interact with other targets, such as the Inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), an ion channel on the ER membrane.

  • Calcium Mobilization: The interaction between the activated σ1 receptor and IP3R potentiates the release of calcium ions (Ca²⁺) from the ER into the cytoplasm.

  • Downstream Effects: This increase in intracellular Ca²⁺ can modulate the activity of various other ion channels on the plasma membrane and influence a cascade of downstream signaling events.

  • Cellular Response: The net result of this pathway can be the regulation of neuronal excitability, synaptic plasticity, and cell survival, making sigma receptors a compelling target for therapeutic intervention in CNS disorders.

References

The Solubility Profile of 3-(2-Cyclohexylethyl)piperidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Cyclohexylethyl)piperidine, a substituted piperidine derivative. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages established knowledge of piperidine and its analogs to predict its behavior in various organic solvents. Furthermore, it outlines detailed experimental protocols for determining solubility and explores potential biological pathways where this class of compounds may be active.

Core Concepts in Solubility for Drug Discovery

Solubility is a critical physicochemical property in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle for many promising drug candidates, while solubility in organic solvents is crucial for synthesis, purification, and formulation development.

Piperidine and its derivatives are prevalent structural motifs in many pharmaceuticals.[1][2][3] Their solubility is largely dictated by the interplay of the polar amine group and the nonpolar hydrocarbon backbone. While piperidine itself is miscible with water and soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform, its solubility in nonpolar solvents like hexane is limited.[1] The introduction of a bulky, nonpolar cyclohexylethyl group at the 3-position of the piperidine ring in this compound is expected to significantly decrease its aqueous solubility and increase its solubility in nonpolar organic solvents.

Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe piperidine nitrogen can act as a hydrogen bond acceptor, and the N-H can act as a hydrogen bond donor, interacting favorably with the hydroxyl groups of alcohols.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe polar nature of these solvents can effectively solvate the polar amine group of the piperidine ring.
Nonpolar Aprotic Hexane, Toluene, DichloromethaneModerate to HighThe large, nonpolar cyclohexylethyl substituent will have favorable van der Waals interactions with these solvents, significantly enhancing solubility compared to unsubstituted piperidine.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are good solvents for many amines due to their ability to act as hydrogen bond acceptors.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount for its progression through the drug development pipeline. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Experimental Workflow for Equilibrium Solubility Determination

cluster_protocol Equilibrium Solubility Protocol start Add excess solid to solvent agitate Agitate at constant temperature (24-72h) start->agitate Equilibration filter Filter to remove undissolved solid agitate->filter Separation analyze Analyze filtrate concentration (HPLC, MS) filter->analyze Quantification

Caption: Workflow for determining equilibrium solubility.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.

Methodology:

  • A concentrated stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.

  • This stock solution is incrementally added to the aqueous or organic solvent of interest in a multi-well plate.

  • The point at which precipitation is first observed is detected, typically by nephelometry (light scattering) or turbidimetry.

  • The concentration at which precipitation occurs is defined as the kinetic solubility.

Logical Flow for Kinetic Solubility Measurement

cluster_kinetic Kinetic Solubility Measurement prep_stock Prepare concentrated stock solution in DMSO add_to_solvent Add stock solution to test solvent prep_stock->add_to_solvent detect_precip Detect precipitation (Nephelometry/Turbidimetry) add_to_solvent->detect_precip determine_conc Determine concentration at precipitation point detect_precip->determine_conc

Caption: Process for kinetic solubility determination.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet defined, many piperidine derivatives exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] A plausible mechanism of action for a compound with this structural motif could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.

Hypothetical Modulation of the NF-κB Signaling Pathway

cluster_pathway Hypothetical NF-κB Pathway Modulation stimulus Pro-inflammatory Stimulus ikk IKK Complex stimulus->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Induces compound This compound compound->ikk Inhibits?

Caption: Potential inhibition of the NF-κB pathway.

Conclusion

This compound, as a lipophilic derivative of piperidine, is anticipated to exhibit high solubility in a range of polar and nonpolar organic solvents. This characteristic is advantageous for its synthesis, purification, and potential formulation in non-aqueous delivery systems. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of its solubility profile. Furthermore, the exploration of potential biological activities, such as the modulation of inflammatory pathways, offers a starting point for further pharmacological investigation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers engaged in the development of piperidine-based therapeutic agents.

References

A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to study the conformational preferences of piperidine derivatives, a crucial aspect in the design and development of novel therapeutics. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and understanding its three-dimensional structure is paramount for optimizing drug-receptor interactions.[1]

Introduction to Piperidine Conformations

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents on the ring nitrogen and carbon atoms leads to a variety of possible conformations, including alternative chair forms, boat, and twist-boat conformations.[2][3][4] The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects.

Theoretical studies, anchored by experimental validation, are indispensable for elucidating these conformational landscapes. This guide details the key computational and experimental protocols employed in the field and presents quantitative data to illustrate the conformational preferences of various piperidine derivatives.

Theoretical (In Silico) Methodologies

Computational chemistry provides powerful tools to predict and rationalize the conformational behavior of piperidine derivatives. A typical workflow for in silico conformational analysis is depicted below.

cluster_input Input cluster_computation Computational Protocol cluster_output Output start 2D Structure of Piperidine Derivative conf_search Conformational Search (e.g., Monte Carlo, Molecular Dynamics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP, M06-2X) conf_search->geom_opt Low-energy conformers freq_calc Frequency Calculation (Thermodynamic Properties) geom_opt->freq_calc Optimized geometries nbo_analysis Further Analysis (NBO, QTAIM) geom_opt->nbo_analysis Optional in-depth analysis end Relative Energies (ΔG), Geometric Parameters, Spectroscopic Data freq_calc->end Thermodynamic data nbo_analysis->end Conformation Piperidine Conformational Equilibrium Steric Steric Effects (A-value, 1,3-diaxial interactions) Conformation->Steric Electronic Electronic Effects (Hyperconjugation, Dipole Moments) Conformation->Electronic Allylic Allylic Strain (A¹,³) (N-Acyl, N-Aryl) Conformation->Allylic Solvent Solvent Effects (Polarity, H-bonding) Conformation->Solvent

References

A Technical Guide to the Spectroscopic Analysis of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides a detailed theoretical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(2-Cyclohexylethyl)piperidine. It is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's spectral characteristics.

Predicted Spectroscopic Data

The predicted data is derived from the known spectral properties of piperidine and cyclohexane moieties. The numbering for the NMR assignments is as follows:

Chemical structure of this compound with atom numbering for NMR

(Note: This is a placeholder for the chemical structure with numbering. In a real scenario, an image would be generated and embedded here.)

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the numerous aliphatic protons in similar environments.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
N-H 1.0 - 2.5Broad singlet1H
Piperidine H2, H6 (axial & equatorial)2.8 - 3.2 (eq), 2.3 - 2.7 (ax)Multiplet4H
Piperidine H31.5 - 1.9Multiplet1H
Piperidine H4, H5 (axial & equatorial)1.1 - 1.8Multiplet4H
Ethyl -CH ₂- (alpha to piperidine)1.3 - 1.6Multiplet2H
Ethyl -CH ₂- (beta to piperidine)1.1 - 1.4Multiplet2H
Cyclohexyl H1'1.5 - 1.9Multiplet1H
Cyclohexyl H2', H3', H4', H5', H6' (axial & equatorial)0.8 - 1.8Multiplet10H

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the piperidine and cyclohexylethyl groups.

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C2, C6~47
Piperidine C3~35
Piperidine C4~26
Piperidine C5~24
Ethyl -C H₂- (alpha to piperidine)~33
Ethyl -C H₂- (beta to piperidine)~30
Cyclohexyl C1'~37
Cyclohexyl C2', C6'~33
Cyclohexyl C3', C5'~26
Cyclohexyl C4'~25

The IR spectrum will be dominated by absorptions from C-H and N-H bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Weak to Medium, Broad
C-H Stretch (sp³ C-H)2850 - 2960Strong
CH₂ Bend (Scissoring)1440 - 1480Medium
C-N Stretch1000 - 1250Medium

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic amines.

Parameter Predicted Value / Description
Molecular FormulaC₁₃H₂₅N
Molecular Weight195.34 g/mol
Molecular Ion (M⁺)m/z = 195 (likely odd, due to one nitrogen atom)
Predicted Major Fragments Description
m/z = 194[M-H]⁺, loss of a hydrogen atom.
m/z = 112Alpha-cleavage: loss of the cyclohexylethyl side chain.
m/z = 84Cleavage resulting in the piperidine ring fragment.
m/z = 55, 69, 83Fragments corresponding to the cyclohexyl ring.

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a non-volatile organic compound like this compound.

  • Sample Preparation : Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1][2] Ensure the solvent does not have signals that would overlap with analyte peaks.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2] Avoid introducing solid particles or air bubbles.[1][2]

  • Instrument Setup : Insert the NMR tube into a spinner turbine, using a depth gauge for correct positioning.[2] Wipe the outside of the tube before inserting it into the NMR spectrometer.

  • Data Acquisition : The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Standard pulse sequences for ¹H and ¹³C{¹H} NMR are then run.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Sample Preparation (Neat Liquid) : For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[3]

  • Sample Preparation (ATR) : Alternatively, Attenuated Total Reflectance (ATR) can be used. A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[4]

  • Background Spectrum : A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.[4]

  • Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands.[5] The region from 4000-1200 cm⁻¹ is typically used to identify functional groups, while the 1200-600 cm⁻¹ "fingerprint" region is unique to the molecule.[3]

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized by heating in a vacuum.[6]

  • Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[7][8]

  • Fragmentation : The high energy of electron ionization often causes the molecular ion to be unstable, leading it to fragment into smaller, positively charged ions and neutral radicals.[6][7]

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7][9]

  • Detection : A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_preliminary Initial Analysis cluster_spectrometry Spectrometric Techniques cluster_data Data Interpretation cluster_final Structure Elucidation Unknown Unknown Organic Compound MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR MolWeight Molecular Weight & Formula (from M⁺, M+1) MS->MolWeight FuncGroups Functional Groups (e.g., N-H, C-H) IR->FuncGroups Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity Structure Proposed Structure MolWeight->Structure Provides molecular formula FuncGroups->Structure Identifies key bonds Connectivity->Structure Maps atomic arrangement

Caption: A logical workflow for the structural elucidation of an organic compound.

References

The Cyclohexyl Moiety in Heterocyclic Chemistry: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclohexyl group into heterocyclic scaffolds is a frequently employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This technical guide provides a comprehensive literature review of cyclohexyl-substituted heterocycles, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Cyclohexyl-Substituted Heterocycles

The synthesis of heterocycles bearing a cyclohexyl substituent can be achieved through various established and novel synthetic routes. The choice of method often depends on the target heterocycle and the desired substitution pattern on both the cyclohexyl and heterocyclic rings.

Synthesis of Cyclohexyl-Substituted Pyrazoles

A common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To introduce a cyclohexyl group, a β-ketoester or a similar precursor bearing a cyclohexyl moiety can be utilized.

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-methyl-5-phenyl-1H-pyrazole

  • Step 1: Synthesis of 1-phenylbutane-1,3-dione. Acetophenone is reacted with ethyl acetate in the presence of a strong base like sodium ethoxide to yield 1-phenylbutane-1,3-dione.

  • Step 2: Cyclocondensation. 1-phenylbutane-1,3-dione (1 equivalent) is dissolved in ethanol. Cyclohexylhydrazine hydrochloride (1.1 equivalents) and a catalytic amount of acetic acid are added to the solution.

  • Step 3: Reflux and Work-up. The reaction mixture is refluxed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-cyclohexyl-3-methyl-5-phenyl-1H-pyrazole. The structure is then confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Cyclohexyl-Substituted Oxadiazoles

1,3,4-Oxadiazoles are frequently synthesized from carboxylic acid hydrazides. A cyclohexyl group can be introduced either on the starting carboxylic acid or on a second component in a subsequent cyclization step.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

  • Step 1: Synthesis of Cyclohexanecarbohydrazide. Cyclohexanecarboxylic acid is converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to yield cyclohexanecarbohydrazide.

  • Step 2: Formation of Hydrazone. Cyclohexanecarbohydrazide (1 equivalent) is reacted with 4-bromobenzaldehyde (1 equivalent) in ethanol with a catalytic amount of acetic acid to form the corresponding N'-benzylidene-cyclohexanecarbohydrazide.

  • Step 3: Oxidative Cyclization. The resulting hydrazone is dissolved in a suitable solvent like acetic acid, and an oxidizing agent such as bromine in acetic acid or (diacetoxyiodo)benzene is added. The mixture is stirred at room temperature or heated to effect oxidative cyclization to the 1,3,4-oxadiazole ring.

  • Step 4: Purification. The reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is washed with water and recrystallized from a suitable solvent like ethanol to give 2-(4-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole. Characterization is performed using IR, NMR, and mass spectrometry[1].

Synthesis of Cyclohexyl-Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. A cyclohexyl group can be incorporated into either of these starting materials.

Experimental Protocol: Synthesis of 2-Amino-4-cyclohexylthiazole

  • Step 1: Synthesis of 1-bromo-1-cyclohexylethan-2-one. Cyclohexyl methyl ketone is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or by direct bromination with bromine in a suitable solvent.

  • Step 2: Cyclization with Thiourea. The α-bromoketone (1 equivalent) is dissolved in ethanol, and thiourea (1.1 equivalents) is added. The mixture is refluxed for 2-4 hours.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is neutralized with a base such as sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with water, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 2-amino-4-cyclohexylthiazole[2][3].

Biological Activities and Structure-Activity Relationships

The incorporation of a cyclohexyl group can significantly influence the biological activity of heterocyclic compounds by modifying their lipophilicity, steric bulk, and conformational flexibility. This often leads to improved binding to biological targets and enhanced pharmacokinetic properties.

Anticancer Activity

Cyclohexyl-substituted heterocycles have demonstrated promising anticancer activities. For instance, certain pyrimidine derivatives bearing a cyclohexyl moiety have shown cytotoxic effects against various cancer cell lines.

Heterocycle ClassCompoundCancer Cell LineActivity (IC50)Reference
Pyrimidine4b (pyrimidine with aryl urea moiety)SW480 (colon)11.08 µM[4]
Pyrazolo[3,4-d]pyrimidineCompound 7Hela (cervical)17.50 µM[5]
Pyrazolo[3,4-d]pyrimidineCompound 7HT1080 (fibrosarcoma)73.08 µM[5]
Pyrazolo[3,4-d]pyrimidineCompound 7Caco-2 (colorectal)73.08 µM[5]
Pyrazolo[3,4-d]pyrimidineCompound 7A549 (lung)68.75 µM[5]

Table 1: Anticancer Activity of Cyclohexyl-Substituted Heterocycles.

Antimicrobial Activity

The cyclohexyl group has also been incorporated into heterocyclic scaffolds to develop new antimicrobial agents. For example, certain triazole derivatives have shown significant activity against various bacterial and fungal strains.

Heterocycle ClassCompoundMicroorganismActivity (MIC)Reference
1,2,4-Triazole7e (N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamide derivative)Staphylococcus aureusSignificant[6]
1,2,4-Triazole7j (N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamide derivative)Escherichia coliSignificant[6]
1,2,3-Triazole4d (Triazolylpterostilbene derivative)MRSA1.2-2.4 µg/mL[3]

Table 2: Antimicrobial Activity of Cyclohexyl-Substituted Heterocycles.

Antiviral Activity

Several cyclohexyl-substituted nucleoside analogs have been synthesized and evaluated for their antiviral properties. Some have shown moderate activity against herpes simplex virus (HSV) and coxsackie viruses[5]. Additionally, certain thiopheno[3,2-d]pyrimidine derivatives with cyclohexyl substituents have been designed as potential HIV-1 non-nucleoside reverse transcriptase inhibitors[7].

Heterocycle ClassCompoundVirusActivity (EC50)Reference
PyrazoleCompound 19 (Aryl-substituted pyrazole)HIV0.2 nM[8]
PyrazoleCompound 8 (Benzyl-substituted 1H-pyrazole-3-carboxylic acid)HIV253 µM[8]
ThiazoleCompound 89 (Thiazole-integrated derivative)HIV-10.96 µg/mL[8]

Table 3: Antiviral Activity of Cyclohexyl-Substituted Heterocycles.

Kinase Inhibitory Activity

The cyclohexyl group has been utilized in the design of kinase inhibitors to occupy hydrophobic pockets in the enzyme's active site. For example, zilurgisertib, a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2), features a 4,4-difluorocyclohexyl substituent that contributes to its favorable pharmacokinetic profile[9].

Heterocycle ClassCompoundKinase TargetActivity (IC50)Reference
Pyrimidine derivativeZilurgisertib (15)ALK2 (R206H)< 0.003 µM[9]
PyrazinecarbonitrilePrexasertib (20)CHEK1-[10]
Bis(aryl)maleimideLY2090314 (19)GSK-3α1.5 nM[10]
Bis(aryl)maleimideLY2090314 (19)GSK-3β0.9 nM[10]

Table 4: Kinase Inhibitory Activity of Cyclohexyl-Substituted Heterocycles.

Anti-inflammatory Activity

Cyclohexyl-substituted benzamides and other related structures have been investigated for their anti-inflammatory and analgesic properties. Some of these compounds have shown potent activity in in vivo models of inflammation.

Heterocycle ClassCompoundAssayActivity (IC50)Reference
IsonicotinateCompound 5ROS production1.42 ± 0.1 µg/mL[11]
PyrazoleCompound 9COX-15.40 µM[1]
PyrazoleCompound 9COX-20.01 µM[1]
PyrazoleCompound 95-LOX1.78 µM[1]

Table 5: Anti-inflammatory Activity of Cyclohexyl-Substituted Heterocycles.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds act is crucial for understanding their mechanism of action and for designing improved therapeutic agents.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Many heterocyclic kinase inhibitors target components of this pathway.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Heterocyclic Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with a potential point of inhibition by heterocyclic compounds.

In Vivo Anti-inflammatory Drug Screening Workflow

The evaluation of novel anti-inflammatory agents often involves a series of in vivo experiments in rodent models to assess efficacy and potential side effects.

Anti_Inflammatory_Screening Start Compound Synthesis & Characterization Toxicity Acute Toxicity Study (e.g., in mice) Start->Toxicity DoseSelection Dose Range Selection Toxicity->DoseSelection Carrageenan Carrageenan-Induced Paw Edema (Rat) DoseSelection->Carrageenan CrotonOil Croton Oil-Induced Ear Edema (Mouse) DoseSelection->CrotonOil Measurement1 Measure Paw Volume (Plethysmometer) Carrageenan->Measurement1 Analysis Data Analysis & IC50 Calculation Measurement1->Analysis Measurement2 Measure Ear Thickness & Weight CrotonOil->Measurement2 Measurement2->Analysis End Lead Compound Identification Analysis->End

Caption: A typical experimental workflow for in vivo screening of anti-inflammatory compounds.

hERG Channel Inhibition Assay Workflow

Assessing the potential for a compound to inhibit the hERG potassium channel is a critical step in preclinical safety evaluation to mitigate the risk of cardiac arrhythmias.

hERG_Assay_Workflow Start Test Compound Preparation CompoundApplication Apply Test Compound (Multiple Concentrations) Start->CompoundApplication CellCulture Culture hERG-expressing cell line (e.g., HEK293) PatchClamp Automated Patch Clamp (e.g., QPatch) CellCulture->PatchClamp VoltageProtocol Apply Voltage Protocol PatchClamp->VoltageProtocol VoltageProtocol->CompoundApplication CurrentMeasurement Measure hERG Current Inhibition CompoundApplication->CurrentMeasurement DataAnalysis Calculate % Inhibition and IC50 Value CurrentMeasurement->DataAnalysis RiskAssessment Cardiac Risk Assessment DataAnalysis->RiskAssessment

Caption: Workflow for assessing hERG channel inhibition using an automated patch clamp system.[12][13][14]

Conclusion

The inclusion of a cyclohexyl moiety in heterocyclic structures is a versatile and effective strategy in the design of novel therapeutic agents. This guide has provided an overview of the synthesis, biological activities, and SAR of various cyclohexyl-substituted heterocycles, supported by detailed experimental protocols and quantitative data. The visualized pathways and workflows offer a deeper understanding of the biological context and experimental considerations. It is anticipated that this comprehensive resource will aid researchers in the rational design and development of next-generation drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 3-(2-Cyclohexylethyl)piperidine: Safety, Handling, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific toxicological and biological data for 3-(2-Cyclohexylethyl)piperidine is publicly available. This guide has been compiled based on information for structurally related piperidine compounds and general chemical safety principles. All handling and experimental procedures should be conducted with caution in a controlled laboratory setting by trained professionals.

Section 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1220036-46-3[1][2]
Molecular Formula C13H25N[1][2]
Molecular Weight 195.34 g/mol [1][2]
Boiling Point (Predicted) 271.6 ± 8.0 °C[1][2]
Density (Predicted) 0.877 ± 0.06 g/cm³[1][2]
pKa (Predicted) 10.46 ± 0.10[1][2]
Hazard Class IRRITANT[1]

Section 2: Safety and Handling

Given its classification as an irritant and the general hazards associated with piperidine derivatives, stringent safety protocols are mandatory when handling this compound.[1][3][4]

2.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][4]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[3]

  • Respiratory Protection: Work in a well-ventilated fume hood. If the substance is aerosolized or vapors are expected to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][4]

2.2 Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not inhale dust, fumes, or vapors.[3][4]

  • Use only in a chemical fume hood with adequate ventilation.[3]

  • Keep away from heat, sparks, and open flames. Piperidine and its derivatives can be flammable.[4]

  • Ground all equipment when transferring large quantities to prevent static discharge.[4]

  • Wash hands thoroughly after handling.

2.3 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Store in a locked cabinet or other secure area.[3]

2.4 First Aid Measures

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 3: Potential Biological Activity and Experimental Protocols

While no specific biological data for this compound has been reported, the piperidine scaffold is a common motif in many biologically active compounds.[5][6][7] Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and effects on the central nervous system, often through interaction with specific receptors and signaling pathways.[8][9][10][11]

3.1 Potential Pharmacological Targets

Based on studies of structurally similar compounds, potential, yet unverified, biological targets for this compound could include:

  • Sigma Receptors (σ1 and σ2): Many piperidine derivatives are known to be ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.[8]

  • Muscarinic Acetylcholine Receptors (M3): Some piperidine-containing molecules have been investigated for their effects on muscarinic receptors, which are targets for various diseases.[6]

  • Enzymes such as Dihydrofolate Reductase (DHFR): Certain piperidine derivatives have been designed as inhibitors of enzymes like DHFR, which is a target in cancer therapy.[12]

3.2 Hypothetical Experimental Protocol: In Vitro Receptor Binding Assay

To assess the affinity of this compound for a specific target, such as the sigma-1 receptor, a competitive radioligand binding assay could be performed. This is a generalized protocol and would require optimization.

Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.

Materials:

  • This compound

  • Cell membranes expressing the human sigma-1 receptor

  • Radioligand (e.g., [³H]-pentazocine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand to each well.

  • Add the various concentrations of this compound to the appropriate wells.

  • For the determination of non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Section 4: Synthesis

A plausible synthetic route for this compound, based on general methods for the synthesis of 3-substituted piperidines, would involve the alkylation of a suitable piperidine precursor.[5] A common method is the reduction of a corresponding pyridine derivative.

Hypothetical Synthetic Protocol:

Reaction: Catalytic hydrogenation of 3-(2-cyclohexylethyl)pyridine.

Materials:

  • 3-(2-cyclohexylethyl)pyridine

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 3-(2-cyclohexylethyl)pyridine in ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 24-48 hours), monitoring the reaction progress by techniques such as TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure this compound.

Section 5: Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Assay start 3-(2-cyclohexylethyl)pyridine reaction Catalytic Hydrogenation start->reaction product This compound reaction->product assay_start Test Compound product->assay_start binding_assay Receptor Binding Assay assay_start->binding_assay data_analysis Data Analysis (IC50, Ki) binding_assay->data_analysis result Biological Activity data_analysis->result

Caption: General workflow from synthesis to biological evaluation.

signaling_pathway cluster_cell Cell Membrane receptor Target Receptor (e.g., Sigma-1) downstream Downstream Signaling Cascade receptor->downstream Activation/ Inhibition ligand This compound ligand->receptor Binding response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream->response

Caption: Hypothetical signaling pathway modulation.

References

Methodological & Application

Synthesis Protocol for 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 3-(2-Cyclohexylethyl)piperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a two-step process involving the formation of a pyridine intermediate followed by its complete reduction to the corresponding piperidine.

Synthesis Strategy

The synthesis of this compound is achieved through a robust two-step sequence:

  • Step 1: Synthesis of 3-(2-Cyclohexylethyl)pyridine. This intermediate is proposed to be synthesized via a Suzuki coupling reaction, a versatile and widely used method for carbon-carbon bond formation.

  • Step 2: Catalytic Hydrogenation. The resulting 3-(2-Cyclohexylethyl)pyridine is then reduced to the target molecule, this compound, through catalytic hydrogenation. This method is highly effective for the saturation of the pyridine ring to yield the corresponding piperidine.[1][2]

Experimental Protocols

Step 1: Synthesis of 3-(2-Cyclohexylethyl)pyridine (Proposed)

This protocol describes a proposed synthesis of the pyridine intermediate via a Suzuki coupling reaction.

Materials:

  • 3-Bromopyridine

  • (2-Cyclohexylethyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add 3-bromopyridine (1.0 eq), (2-cyclohexylethyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(2-cyclohexylethyl)pyridine.

Step 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of 3-(2-cyclohexylethyl)pyridine to the final product.

Materials:

  • 3-(2-Cyclohexylethyl)pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-(2-cyclohexylethyl)pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Add a catalytic amount of platinum(IV) oxide (5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.[1]

  • Monitor the reaction for the consumption of three molar equivalents of hydrogen.

  • Upon completion, carefully vent the hydrogen gas.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the mixture is neutralized.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter through celite.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography (Silica gel, 5% ethyl acetate in petroleum ether) to afford pure this compound.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReaction TypeKey ReagentsSolventTemperature (°C)Pressure (bar)Reaction Time (h)Expected Yield
1Suzuki Coupling3-Bromopyridine, (2-Cyclohexylethyl)boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃Toluene/Water90Atmospheric12-18Moderate to High
2Catalytic Hydrogenation3-(2-Cyclohexylethyl)pyridine, PtO₂Glacial Acetic AcidRoom Temperature50-706-10High

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Catalytic Hydrogenation Start_Step1 3-Bromopyridine + (2-Cyclohexylethyl)boronic acid Reaction_Step1 Heat at 90°C Start_Step1->Reaction_Step1 Reagents_Step1 Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/H₂O Reagents_Step1->Reaction_Step1 Workup_Step1 Aqueous Workup & Purification Reaction_Step1->Workup_Step1 Intermediate 3-(2-Cyclohexylethyl)pyridine Workup_Step1->Intermediate Start_Step2 3-(2-Cyclohexylethyl)pyridine Reaction_Step2 Stir at RT Start_Step2->Reaction_Step2 Reagents_Step2 PtO₂, H₂ (50-70 bar) Glacial Acetic Acid Reagents_Step2->Reaction_Step2 Workup_Step2 Neutralization & Aqueous Workup Reaction_Step2->Workup_Step2 Purification_Step2 Column Chromatography Workup_Step2->Purification_Step2 Final_Product This compound Purification_Step2->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the catalytic hydrogenation of pyridine derivatives to their corresponding piperidines, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Piperidine scaffolds are prevalent in numerous FDA-approved drugs, making their efficient synthesis a key focus in drug discovery and development.[1][2] This document outlines various catalytic systems, including heterogeneous, homogeneous, and electrocatalytic methods, and provides detailed experimental procedures to guide researchers in this important synthetic reaction.

Introduction to Pyridine Hydrogenation

The conversion of pyridines to piperidines involves the saturation of the aromatic ring through the addition of hydrogen. This reaction can be challenging due to the inherent aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[3] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities, especially when dealing with functionalized pyridine substrates.[4][5]

Catalytic Systems for Pyridine Hydrogenation

A range of catalysts can be employed for the hydrogenation of pyridines, each with its own advantages and limitations. The selection of an appropriate catalyst depends on the specific pyridine substrate, desired selectivity, and available laboratory equipment.

Heterogeneous Catalysis

Heterogeneous catalysts are widely used in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. Common heterogeneous catalysts for pyridine hydrogenation include:

  • Platinum(IV) oxide (PtO₂): Often referred to as Adams' catalyst, PtO₂ is a versatile and effective catalyst for the hydrogenation of a variety of substituted pyridines.[6][7] It typically requires acidic conditions, such as the use of glacial acetic acid as a solvent, to enhance its activity.[6]

  • Rhodium(III) oxide (Rh₂O₃): This catalyst has shown high activity for the hydrogenation of a broad range of unprotected pyridines under mild conditions.[2][4]

  • Palladium on Carbon (Pd/C): Pd/C is another common catalyst that can be tuned for chemoselectivity in the hydrogenation of pyridinecarbonitriles to either pyridyl- or piperidylmethylamines by adjusting the amount of acidic additive.[8]

  • Bimetallic Catalysts: Nanoparticles of palladium combined with other metals like silver or copper on an alumina support have demonstrated enhanced activity in the selective hydrogenation of pyridine.[9]

Homogeneous Catalysis

Homogeneous catalysts offer the potential for high selectivity and activity under milder conditions. However, their separation from the product can be more challenging. Iridium-based complexes are particularly noteworthy:

  • Iridium(III) Catalysts: A robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, showing excellent tolerance for reducible functional groups.[3]

Electrocatalysis

Electrocatalytic hydrogenation is an emerging sustainable method that uses electricity to drive the hydrogenation reaction, often under ambient temperature and pressure.

  • Rhodium on Ketjenblack (Rh/KB): This catalyst has demonstrated high activity and efficiency in the electrocatalytic hydrogenation of pyridines in an anion-exchange membrane (AEM) electrolyzer.[1]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the catalytic hydrogenation of various pyridine derivatives using different catalytic systems.

Table 1: Heterogeneous Catalysis of Pyridine Derivatives

SubstrateCatalystCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)SolventTime (h)ProductYield (%)Reference
2-MethylpyridinePtO₂570Room Temp.Glacial Acetic Acid4-62-Methylpiperidine-[6]
3-MethylpyridinePtO₂570Room Temp.Glacial Acetic Acid4-63-Methylpiperidine-[6]
2-BromopyridinePtO₂550Room Temp.Glacial Acetic Acid62-Bromopiperidine-[6]
3-PhenylpyridinePtO₂560Room Temp.Glacial Acetic Acid83-Phenylpiperidine-[6]
2,6-LutidineRh₂O₃0.5540TFE16cis-2,6-Dimethylpiperidine>99[2][4]
2-(Hydroxymethyl)pyridineRh₂O₃0.5540TFE162-(Hydroxymethyl)piperidine99[2]
Methyl nicotinateRh₂O₃0.5540TFE16Methyl piperidine-3-carboxylate99[2]
4-Pyridinecarbonitrile10% Pd/C-630Water/DCM5.54-(Aminomethyl)piperidine99[8]

Table 2: Homogeneous Catalysis of Pyridine Derivatives

SubstrateCatalystCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)SolventTime (h)ProductYield (%)Reference
Methyl picolinate[Ir-OMs]2.0--MeOH-Methyl piperidine-2-carboxylate-[3]
3-Cyanopyridine[Ir-OMs]-----3-Cyanopiperidine-[3]
3-Nitropyridine[Ir-OMs]-----3-Nitropiperidine-[3]

Table 3: Electrocatalytic Hydrogenation of Pyridine Derivatives

| Substrate | Catalyst | Current Density (mA cm⁻²) | Temperature (°C) | Catholyte | Product | Yield (%) | Reference | |---|---|---|---|---|---|---| | Pyridine | Rh/KB | 25 | 25 | 100 mM aq. solution | Piperidine | 98 |[1] | | 2,6-Lutidine | Rh/KB | 25 | 25 | MTBE | cis-2,6-Dimethylpiperidine | - |[1] | | Nicotinamide | Rh/KB | 25 | 25 | Water | Piperidine-3-carboxamide | - |[1] | | Isonicotinamide | Rh/KB | 25 | 25 | Water | Piperidine-4-carboxamide | - |[1] |

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂

This protocol is adapted from Sreenivasulu et al.[6]

  • To a stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL), add 5 mol% of PtO₂ catalyst.

  • Place the reaction mixture in a pressure reactor and charge with hydrogen gas to the desired pressure (50-70 bar).

  • Stir the reaction at room temperature for the specified time (see Table 1).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the acetic acid is neutralized.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Filter the combined organic layers through celite and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (60-120 mesh) using an appropriate eluent system (e.g., 5% ethyl acetate in petroleum ether) to afford the pure piperidine derivative.

Protocol 2: General Procedure for Heterogeneous Hydrogenation using Rh₂O₃

This protocol is adapted from the work of Smith et al.[2]

  • Add the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%) to a glass vial equipped with a stirrer bar.

  • Degas the vial and add trifluoroethanol (TFE, 1 mL).

  • Briefly flush the vial with nitrogen.

  • Place the vial in an autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 5 bar.

  • Heat the reaction to 40 °C and stir for the specified time (see Table 1).

  • After cooling to room temperature, carefully release the pressure.

  • The yield can be determined by NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • For isolation, the solvent can be removed under reduced pressure and the product purified by appropriate methods such as distillation or chromatography.

Protocol 3: General Procedure for Electrocatalytic Hydrogenation using Rh/KB

This protocol is based on the work of Shida et al.[1]

  • Catalyst Ink Preparation: Prepare a catalyst ink by sonicating Rh/KB catalyst with a binder solution (e.g., Nafion) in a suitable solvent.

  • MEA Preparation: Spray-coat the catalyst ink onto a gas diffusion layer to prepare the cathode. Assemble the membrane electrode assembly (MEA) by sandwiching an anion-exchange membrane between the prepared cathode and a suitable anode (e.g., a dimensionally stable anode).

  • Electrolysis Setup: Place the MEA in an electrochemical flow cell. Use a 100 mM aqueous solution of the pyridine substrate as the catholyte and a suitable anolyte (e.g., 1 M KOH).

  • Electrolysis: Perform constant-current electrolysis at a current density of 25 mA cm⁻² at 25 °C.

  • Work-up and Analysis: After the reaction, the catholyte containing the product is collected. The product can be extracted with a suitable organic solvent, dried, and the solvent evaporated. The yield and purity can be determined by gas chromatography (GC) or NMR spectroscopy.

Visualizations

General_Reaction_Scheme Pyridine Pyridine Derivative Piperidine Piperidine Derivative Pyridine->Piperidine Hydrogenation Catalyst Catalyst (e.g., PtO₂, Rh₂O₃, Pd/C) Catalyst->Pyridine H2 3 H₂ H2->Pyridine

Caption: General reaction scheme for the catalytic hydrogenation of a pyridine derivative to a piperidine derivative.

Experimental_Workflow Start Start: Select Pyridine Substrate CatalystScreening Catalyst Screening (e.g., PtO₂, Rh₂O₃, Pd/C) Start->CatalystScreening ConditionOptimization Reaction Condition Optimization (Pressure, Temperature, Solvent) CatalystScreening->ConditionOptimization ScaleUp Scale-up Synthesis ConditionOptimization->ScaleUp Purification Product Purification (Distillation, Chromatography) ScaleUp->Purification Analysis Product Characterization (NMR, MS, GC) Purification->Analysis End End: Pure Piperidine Derivative Analysis->End Catalyst_Selection_Logic Start Functional Groups on Pyridine? ReducibleGroups Reducible Functional Groups (e.g., nitro, cyano, ester) Start->ReducibleGroups Yes NonReducibleGroups Non-Reducible Functional Groups Start->NonReducibleGroups No Chemoselectivity Chemoselectivity Required? ReducibleGroups->Chemoselectivity MildConditions Mild Conditions Preferred? NonReducibleGroups->MildConditions Homogeneous Consider Homogeneous Catalysts (e.g., Iridium-based) for high selectivity Chemoselectivity->Homogeneous Yes Heterogeneous Consider Heterogeneous Catalysts (e.g., PtO₂, Rh₂O₃) for ease of separation Chemoselectivity->Heterogeneous No Electrocatalysis Consider Electrocatalysis (e.g., Rh/KB) for ambient conditions MildConditions->Electrocatalysis Yes HighPressure High Pressure/Temp Tolerable? MildConditions->HighPressure No StandardHetero Standard Heterogeneous Catalysts (e.g., PtO₂, Pd/C) are suitable HighPressure->StandardHetero

References

Application Notes and Protocols for the Analytical Characterization of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 3-(2-Cyclohexylethyl)piperidine, a heterocyclic amine of interest in pharmaceutical research and development. The following protocols and data are intended to guide researchers in establishing robust analytical methods for identity, purity, and structural elucidation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. This method provides information on the retention time of the analyte, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers structural information and a fingerprint for identification.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • For analysis, dilute the stock solution to a final concentration of 10 µg/mL with methanol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

Data Presentation

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted Value
Boiling Point (°C) 271.6 ± 8.0[1]
Predicted Retention Time (min) 12 - 15
Molecular Ion (M+) [m/z] 195
Key Fragment Ions [m/z] 166, 124, 98, 84

Note: The retention time is an estimate and will vary depending on the specific instrument and conditions. The key fragment ions are predicted based on common fragmentation patterns of piperidine and cyclohexyl derivatives.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Methanol (1 mg/mL) Sample->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject GC_Separation GC Separation (HP-5ms column) Inject->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (m/z 40-450) EI_Ionization->Mass_Analysis Retention_Time Determine Retention Time Mass_Analysis->Retention_Time Mass_Spectrum Analyze Mass Spectrum Mass_Analysis->Mass_Spectrum Identification Compound Identification Retention_Time->Identification Mass_Spectrum->Identification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For a basic amine like this compound, reverse-phase HPLC with a C18 column is a suitable starting point.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • For analysis, dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Column Temperature: 30 °C.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B.

    • 2-15 min: 10% to 90% B.

    • 15-18 min: 90% B.

    • 18-20 min: 90% to 10% B.

    • 20-25 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) at 210 nm.

Data Presentation

Table 2: Predicted HPLC Data for this compound

ParameterPredicted Value
Predicted Retention Time (min) 8 - 12
UV λmax (nm) ~210

Note: The retention time is an estimate and will vary depending on the specific instrument, column, and mobile phase conditions. The UV absorbance is expected to be low due to the lack of a strong chromophore.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in ACN:H2O (1 mg/mL) Sample->Dissolve Dilute Dilute to 50 µg/mL with Mobile Phase Dissolve->Dilute Inject Inject 10 µL Dilute->Inject LC_Separation RP-HPLC Separation (C18 column) Inject->LC_Separation UV_Detection DAD Detection (210 nm) LC_Separation->UV_Detection Retention_Time Determine Retention Time UV_Detection->Retention_Time Purity_Analysis Assess Purity Retention_Time->Purity_Analysis Quantification Quantify (with standard) Purity_Analysis->Quantification

HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom in this compound.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidine Ring
N-H1.5 - 2.5 (broad s)-
C2-H2.9 - 3.1 (m), 2.4 - 2.6 (m)55 - 57
C3-H1.6 - 1.8 (m)38 - 40
C4-H1.6 - 1.8 (m), 1.4 - 1.6 (m)25 - 27
C5-H1.6 - 1.8 (m), 1.4 - 1.6 (m)26 - 28
C6-H2.9 - 3.1 (m), 2.4 - 2.6 (m)46 - 48
Ethyl Chain
Cα-H1.4 - 1.6 (m)36 - 38
Cβ-H1.3 - 1.5 (m)34 - 36
Cyclohexyl Ring
C1'-H1.1 - 1.3 (m)37 - 39
C2'/C6'-H1.6 - 1.8 (m), 0.8 - 1.0 (m)33 - 35
C3'/C5'-H1.6 - 1.8 (m), 0.8 - 1.0 (m)26 - 28
C4'-H1.6 - 1.8 (m), 0.8 - 1.0 (m)26 - 28

Note: These are predicted chemical shifts and the actual values may vary. The multiplicity (s=singlet, m=multiplet) is also an estimation.

Logical Relationship Diagram

NMR_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR Molecule This compound Structure H_Shifts Chemical Shifts (δ) Molecule->H_Shifts Environment of Protons H_Integration Integration (Proton Ratios) Molecule->H_Integration Number of Protons H_Coupling Coupling Constants (J) Molecule->H_Coupling Neighboring Protons C_Shifts Chemical Shifts (δ) Molecule->C_Shifts Environment of Carbons DEPT DEPT (CH, CH₂, CH₃) Molecule->DEPT Carbon Types Structural_Elucidation Complete Structural Elucidation H_Shifts->Structural_Elucidation H_Integration->Structural_Elucidation H_Coupling->Structural_Elucidation C_Shifts->Structural_Elucidation DEPT->Structural_Elucidation

Logical relationship of NMR data for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, key absorbances will be associated with the N-H bond of the secondary amine and the C-H bonds of the aliphatic rings and chain.

Experimental Protocol

1. Sample Preparation:

  • Place a drop of neat liquid this compound between two potassium bromide (KBr) plates to form a thin film.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

2. IR Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Accessory: KBr plates or ATR.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Presentation

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3250Weak to MediumN-H stretch (secondary amine)
2920 - 2850StrongC-H stretch (aliphatic)
1450 - 1440MediumC-H bend (CH₂)
1180 - 1130MediumC-N stretch

Note: These are predicted absorption ranges. The exact peak positions and intensities may vary.

Signaling Pathway Diagram (Conceptual)

IR_Signaling cluster_bonds Molecular Vibrations IR_Source IR Radiation Source Sample This compound Sample IR_Source->Sample Irradiation Detector Detector Sample->Detector Transmitted/Reflected Radiation NH_Stretch N-H Stretch Sample->NH_Stretch Absorption CH_Stretch C-H Stretch Sample->CH_Stretch Absorption CH_Bend C-H Bend Sample->CH_Bend Absorption CN_Stretch C-N Stretch Sample->CN_Stretch Absorption Spectrum IR Spectrum Detector->Spectrum Signal Processing

Conceptual diagram of an IR spectroscopy experiment.

References

Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Cyclohexylethyl)piperidine is a substituted piperidine derivative with potential applications in pharmaceutical research and development. The piperidine moiety is a common scaffold in many biologically active compounds.[1] Effective purification of such molecules is critical to ensure the purity and quality required for subsequent research and potential clinical applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small organic molecules, offering high resolution and selectivity.[2]

This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC). The methodology is based on established principles for the separation of related piperidine compounds.[3][4] Additionally, considerations for chiral separation are discussed, as substituted piperidines often exist as enantiomers which may exhibit different pharmacological activities.[5]

Experimental Protocol

This protocol outlines a general reverse-phase HPLC method for the purification of this compound. Optimization of these conditions may be necessary depending on the specific crude sample matrix and purity requirements.

1. Sample Preparation:

  • Dissolve the crude this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is recommended.

  • Stationary Phase: A C18 reverse-phase column is a suitable starting point.[3][6] (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Note: Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry (MS) detection if desired.[7][4]

  • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Flow Rate: 4.0 mL/min for a 10 mm ID column. Adjust accordingly for different column dimensions.

  • Column Temperature: 30 °C.[3][8][9]

  • Detection: UV detection at 210 nm. Note: As this compound lacks a strong chromophore, low UV wavelengths are necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection.

  • Injection Volume: 100-500 µL, depending on the sample concentration and column capacity.

3. Purification and Fraction Collection:

  • Perform a small analytical injection to determine the retention time of the target compound.

  • Scale up the injection volume for the preparative run.

  • Collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity using the same HPLC method on an analytical scale.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Data Presentation

The following table summarizes the expected results from the HPLC purification of this compound. This data is illustrative and will vary based on the specific experimental conditions and the purity of the crude material.

ParameterValue
Chromatographic Conditions
ColumnC18, 250 x 10 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20-80% B in 20 min
Flow Rate4.0 mL/min
Temperature30 °C
DetectionUV at 210 nm
Results
Retention Time~12.5 min
Purity of Crude Material~85%
Purity of Purified Product>98%
Recovery~90%

Logical Workflow for HPLC Purification

The following diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Detect Compound separate->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Considerations for Chiral Separation

This compound possesses a chiral center at the 3-position of the piperidine ring. Therefore, the synthesized product is likely a racemic mixture. The separation of enantiomers is often crucial in drug development as they can have different pharmacological and toxicological profiles.[10]

If chiral separation is required, the following approaches can be considered:

  • Chiral Stationary Phases (CSPs): This is the most direct method for enantiomer separation by HPLC.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for a broad range of chiral compounds.[10]

    • Recommended Starting Columns: CHIRALPAK® or CHIRALCEL® series.

    • Typical Mobile Phases: Hexane/Isopropanol or Hexane/Ethanol with a basic additive like diethylamine (for normal phase) or acetonitrile/methanol with buffered aqueous solutions (for reverse phase).

  • Diastereomeric Derivatization: The racemic mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18).[10] After separation, the derivatizing agent must be cleaved to yield the pure enantiomers.

Signaling Pathway for Method Development Logic

The following diagram outlines the decision-making process for developing an appropriate HPLC purification method for this compound.

Method_Development_Logic start Start: Crude this compound rp_hplc Reverse-Phase HPLC (C18) start->rp_hplc check_purity Achiral Purity Sufficient? pure_racemate Purified Racemic Product check_purity->pure_racemate Yes chiral_separation Chiral Separation Required? check_purity->chiral_separation No rp_hplc->check_purity chiral_separation->pure_racemate No csp_hplc Chiral Stationary Phase (CSP) HPLC chiral_separation->csp_hplc Yes derivatization Diastereomeric Derivatization + RP-HPLC chiral_separation->derivatization pure_enantiomers Purified Enantiomers csp_hplc->pure_enantiomers derivatization->pure_enantiomers

Caption: Decision pathway for HPLC method development.

Conclusion

This application note provides a comprehensive starting point for the HPLC purification of this compound. The outlined reverse-phase method should provide a good basis for achieving high purity of the racemic compound. For applications requiring enantiomerically pure material, further development using chiral stationary phases will be necessary. Researchers should adapt and optimize these protocols to meet their specific purity requirements and available instrumentation.

References

Application Notes and Protocols for 3-(2-Cyclohexylethyl)piperidine in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Cyclohexylethyl)piperidine is a synthetic molecule featuring a piperidine core, a common scaffold in many pharmacologically active compounds. While specific biological data for this particular molecule is not extensively published, its structural similarity to known neuromodulatory agents suggests potential activity at various receptors, with a particular focus on sigma (σ) receptors. The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are intriguing targets in drug discovery, implicated in a range of cellular functions and pathological conditions, including neurodegenerative diseases, cancer, and pain.[1][2][3]

These application notes provide a comprehensive guide for the in-vitro characterization of this compound, focusing on its potential interaction with sigma receptors. The protocols outlined below describe standard assays to determine the binding affinity and functional activity of this compound, enabling researchers to elucidate its pharmacological profile.

Postulated Signaling Pathways

Sigma receptors are unique intracellular chaperones located primarily at the endoplasmic reticulum (ER). Their activation can modulate a variety of downstream signaling pathways, influencing cellular processes such as ion channel function, calcium signaling, and cell survival. The diagram below illustrates a simplified, putative signaling cascade that could be modulated by a sigma receptor ligand like this compound.

Putative Sigma Receptor Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Effects Ligand This compound SigmaR Sigma Receptor (σ₁ or σ₂) Ligand->SigmaR Binds to IonChannel Ion Channel Modulation (e.g., K+, Ca2+) SigmaR->IonChannel Modulates CaSignaling Calcium Signaling (ER-Mitochondria) SigmaR->CaSignaling Regulates CellSurvival Cell Survival Pathways (e.g., Apoptosis) SigmaR->CellSurvival Influences

Caption: Postulated signaling pathway for this compound at sigma receptors.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity and selectivity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Experimental Workflow:

Radioligand Binding Assay Workflow Prep Prepare Membrane Homogenates (e.g., Guinea Pig Brain for σ₁, Rat Liver for σ₂) Incubate Incubate Membranes with Radioligand (e.g., ³H-Pentazocine for σ₁, [³H]DTG for σ₂) and Test Compound Prep->Incubate Separate Separate Bound and Free Radioligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC₅₀ and Ki Determination) Quantify->Analyze

Caption: Workflow for radioligand binding assays.

Protocol for Sigma-1 Receptor Binding Assay:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

  • Binding Reaction: In a 96-well plate, add 50 µL of membrane homogenate, 50 µL of --INVALID-LINK---pentazocine (final concentration ~1-2 nM), and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M). For non-specific binding, use a high concentration of a known sigma-1 ligand like haloperidol (10 µM).

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and perform non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Sigma-2 Receptor Binding Assay:

  • Membrane Preparation: Homogenize rat liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and follow the same centrifugation steps as for the sigma-1 assay.

  • Binding Reaction: The standard radioligand for sigma-2 receptors is [³H]DTG, which binds to both sigma-1 and sigma-2 sites.[4] To measure binding to sigma-2 receptors specifically, the assay is performed in the presence of a masking agent that blocks the sigma-1 sites, such as (+)-pentazocine (1 µM).[4] Add 50 µL of membrane homogenate, 50 µL of [³H]DTG (final concentration ~3-5 nM), 50 µL of (+)-pentazocine (1 µM), and 50 µL of varying concentrations of this compound. For non-specific binding, use a high concentration of a non-selective sigma ligand like haloperidol (10 µM).

  • Incubation, Filtration, and Quantification: Follow the same procedure as for the sigma-1 assay.

  • Data Analysis: Calculate the IC₅₀ and Ki values as described for the sigma-1 assay.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For sigma receptors, functional activity can be assessed by measuring downstream cellular responses, such as changes in cell viability or specific signaling pathways.

Objective: To characterize the functional activity of this compound at sigma-2 receptors by assessing its effect on cancer cell viability. Many sigma-2 ligands are known to induce apoptosis in tumor cells.[5]

Experimental Workflow:

Cell Viability Assay Workflow CellCulture Culture Cancer Cell Line (e.g., EMT-6, MDA-MB-435) Treatment Treat Cells with Varying Concentrations of This compound CellCulture->Treatment Incubation Incubate for a Defined Period (e.g., 48-72 hours) Treatment->Incubation ViabilityAssay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Data Analysis (EC₅₀ Determination) ViabilityAssay->DataAnalysis

Caption: Workflow for cell viability functional assay.

Protocol for Cell Viability Assay (MTT Assay):

  • Cell Seeding: Seed a cancer cell line known to express sigma-2 receptors (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known sigma-2 agonist like siramesine).[5]

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot the concentration-response curve to determine the EC₅₀ value.

Data Presentation

Quantitative data from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandTissue SourceKi (nM) ± SEM
Sigma-1--INVALID-LINK---PentazocineGuinea Pig BrainInsert Value
Sigma-2[³H]DTGRat LiverInsert Value

Table 2: Functional Activity of this compound in Cell Viability Assay

Cell LineAssayParameterValue (µM) ± SEM
EMT-6MTTEC₅₀Insert Value
MDA-MB-435MTTEC₅₀Insert Value

Conclusion

These application notes provide a foundational framework for the in-vitro characterization of this compound. By systematically performing radioligand binding and functional assays, researchers can determine its affinity, selectivity, and efficacy at sigma receptors. This information is critical for understanding its mechanism of action and for guiding further drug development efforts. The provided protocols and data presentation formats are designed to ensure robust and reproducible results.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential anticancer properties.[1][2][3] Evaluating the cytotoxic effects of novel piperidine derivatives is a critical step in the drug discovery process. These application notes provide a comprehensive experimental framework for assessing the in vitro cytotoxicity of piperidine derivatives, from initial screening to mechanistic studies. The protocols herein describe standard assays for determining cell viability, apoptosis induction, and cell cycle alterations.

Experimental Design Overview

A tiered approach is recommended to efficiently screen and characterize the cytotoxic potential of piperidine derivatives.

Figure 1: Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Dose-Response and Selectivity cluster_tier3 Tier 3: Mechanistic Studies A Select Cancer Cell Line(s) B Cell Viability/Cytotoxicity Assay (e.g., MTT, WST-1) A->B Treat with range of piperidine derivative concentrations C Determine IC50 Values B->C Analyze dose-response curve D Test on Normal (Non-cancerous) Cell Line C->D Assess selectivity index E Apoptosis Assays (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Caspase Activity Assays E->G

Caption: A tiered approach to screen and characterize piperidine derivative cytotoxicity.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different derivatives and experimental conditions.

Table 1: Cell Viability Data from Primary Screening

Piperidine DerivativeConcentration (µM)% Cell Viability (Mean ± SD)
Control (Vehicle) 0100 ± 4.2
Compound A 195.3 ± 5.1
1072.8 ± 6.3
5045.1 ± 4.9
10015.6 ± 3.8
Compound B 198.1 ± 3.9
1088.4 ± 5.5
5065.2 ± 6.1
10030.7 ± 4.5

Table 2: IC50 Values and Selectivity Index

Piperidine DerivativeCancer Cell Line IC50 (µM)Normal Cell Line IC50 (µM)Selectivity Index (SI)
Compound A 48.2>200>4.1
Compound B 75.6>200>2.6
Doxorubicin (Control) 0.85.46.8

Table 3: Apoptosis and Cell Cycle Analysis Summary

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle) 2.1 ± 0.51.5 ± 0.365.4 ± 3.120.1 ± 2.514.5 ± 1.9
Compound A (IC50) 15.8 ± 2.125.4 ± 3.250.2 ± 4.515.8 ± 2.034.0 ± 3.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of piperidine derivatives on the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • Cancer cell line (e.g., MCF-7, PC3, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Piperidine derivatives stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

  • Cells treated with piperidine derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the piperidine derivative at the determined IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12][13]

Materials:

  • Cells treated with piperidine derivatives

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the piperidine derivative as described in Protocol 2.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

Piperidine derivatives have been reported to induce apoptosis through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][14][15] A common mechanism involves the activation of caspases, a family of proteases central to the execution of apoptosis.[6][8]

Figure 2: Intrinsic Apoptosis Pathway

intrinsic_apoptosis cluster_stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Piperidine Piperidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Piperidine->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito forms pore CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Pro-caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9->Apoptosome forms ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates Casp3 Pro-caspase-3 ActiveCasp9->Casp3 cleaves ActiveCasp3 Active Caspase-3 (Executioner) Casp3->ActiveCasp3 activates Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by piperidine derivatives.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine, a saturated heterocyclic amine, and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] Among these, antioxidant properties are of significant interest as they play a crucial role in combating oxidative stress-related diseases.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammation.[1][2]

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of piperidine compounds. The methodologies described herein are based on established in vitro assays that measure the radical scavenging and reducing capabilities of chemical compounds.

General Guidelines for Sample Preparation

The solubility of piperidine compounds can vary depending on their specific chemical structure. Piperidine itself is highly soluble in water and various organic solvents like alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents such as hexane.[3] For in vitro antioxidant assays, it is crucial to dissolve the piperidine compounds in a solvent that is compatible with the assay system and does not interfere with the reaction.

Recommended Solvents:

  • Methanol or Ethanol: Widely used for DPPH, ABTS, and FRAP assays as they are good solvents for many organic compounds and are compatible with the assay reagents.[4][5]

  • Phosphate Buffered Saline (PBS): Can be used for water-soluble piperidine derivatives.[6]

  • Dimethyl Sulfoxide (DMSO): A good solvent for a wide range of compounds, but its concentration should be kept low in the final reaction mixture to avoid interference with the assay.

Stock Solution Preparation:

  • Prepare a stock solution of the piperidine compound in the chosen solvent at a high concentration (e.g., 1-10 mg/mL or 1-10 mM).

  • From the stock solution, prepare a series of dilutions to be used in the assays. The concentration range should be chosen based on the expected activity of the compounds and the sensitivity of the assay.

Experimental Protocols for In Vitro Antioxidant Activity Assessment

Several assays are commonly employed to evaluate the antioxidant potential of chemical compounds.[1] This section details the protocols for three widely used methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[5][7]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C. The absorbance of the working solution at 517 nm should be approximately 1.0.[5]

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the piperidine compound solution at different concentrations.

    • Add an equal volume of the DPPH working solution to each well/tube.

    • Include a blank (solvent without the test compound) and a positive control (e.g., Ascorbic Acid or Trolox).

    • Incubate the plate/tubes in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[8]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. This is typically determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity of the compound.[7][9]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay Procedure:

    • Add a small volume of the piperidine compound solution at different concentrations to a 96-well microplate or test tubes.

    • Add a larger volume of the ABTS•+ working solution.

    • Include a blank and a positive control (e.g., Trolox).

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[10]

    • Measure the absorbance at 734 nm.[11]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the compound.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with glacial acetic acid.[12]

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[12]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.[12]

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]

  • Assay Procedure:

    • Add a small volume of the piperidine compound solution at different concentrations to a 96-well microplate or test tubes.

    • Add a larger volume of the FRAP reagent.

    • Include a blank and a standard (e.g., FeSO₄ or Trolox).

    • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).[13][14]

    • Measure the absorbance at 593 nm.[12]

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: DPPH Radical Scavenging Activity of Piperidine Compounds

CompoundConcentration (µg/mL or µM)% Scavenging ActivityIC50 (µg/mL or µM)
Piperidine Derivative 1.........
Piperidine Derivative 2.........
Ascorbic Acid (Control).........

Table 2: ABTS Radical Cation Scavenging Activity of Piperidine Compounds

CompoundConcentration (µg/mL or µM)% Scavenging ActivityTEAC (Trolox Equivalents)
Piperidine Derivative 1.........
Piperidine Derivative 2.........
Trolox (Control).........

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Piperidine Compounds

CompoundConcentration (µg/mL or µM)Absorbance at 593 nmFRAP Value (µM Fe²⁺ or Trolox Equivalents)
Piperidine Derivative 1.........
Piperidine Derivative 2.........
FeSO₄/Trolox (Standard).........

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis compound Piperidine Compound dissolve Dissolve in Appropriate Solvent compound->dissolve stock Stock Solution dissolve->stock dilutions Serial Dilutions stock->dilutions dpph DPPH Assay dilutions->dpph abts ABTS Assay dilutions->abts frap FRAP Assay dilutions->frap measurement Spectrophotometric Measurement dpph->measurement abts->measurement frap->measurement calculation Calculation of % Scavenging / Reducing Power measurement->calculation ic50 IC50 / TEAC / FRAP Value Determination calculation->ic50

Caption: General experimental workflow for assessing the antioxidant activity of piperidine compounds.

Potential Signaling Pathways Modulated by Antioxidant Piperidine Compounds

Piperine, a well-known piperidine alkaloid, has been shown to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways, including the Nrf2/ARE and MAPK pathways.[15][16][17]

1. Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxifying genes, leading to their transcription.[18]

Nrf2_pathway cluster_nucleus Inside Nucleus Piperidine Piperidine Compound Keap1_Nrf2 Keap1-Nrf2 Complex Piperidine->Keap1_Nrf2 Inhibits binding or promotes dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1, releases Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2/ARE signaling pathway by antioxidant piperidine compounds.

2. MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress can activate different MAPK pathways, such as p38 and ERK. Piperine has been shown to induce apoptosis in cancer cells by increasing ROS levels, which in turn leads to the activation of p38 and ERK.[17][19]

MAPK_pathway Piperidine Piperidine Compound ROS Increased ROS Production Piperidine->ROS MAPKKK MAPKKK ROS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_ERK p38 / ERK (MAPK) MAPKK->p38_ERK Phosphorylates Apoptosis Apoptosis p38_ERK->Apoptosis Induces

Caption: Modulation of the MAPK signaling pathway by piperidine compounds leading to apoptosis.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the systematic evaluation of the antioxidant activity of piperidine compounds. By employing a combination of these assays, researchers can obtain a comprehensive understanding of the antioxidant potential of their compounds of interest. Furthermore, investigating the underlying molecular mechanisms through pathways like Nrf2/ARE and MAPK can provide valuable insights into their therapeutic potential for oxidative stress-related diseases.

References

Application Notes and Protocols for 3-(2-Cyclohexylethyl)piperidine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available neuropharmacological data for the specific compound 3-(2-Cyclohexylethyl)piperidine is limited. The following application notes and protocols are based on the analysis of structurally related piperidine derivatives and are intended to provide a framework for the potential investigation of this compound. The quantitative data presented are hypothetical and for illustrative purposes.

Introduction

This compound is a synthetic molecule featuring a piperidine core, a common scaffold in many centrally active agents.[1][2] The presence of the cyclohexylethyl group suggests potential interactions with various neuroreceptors, particularly sigma (σ) receptors and monoamine transporters, based on the structure-activity relationships of similar compounds.[3][4][5] Piperidine derivatives have shown a wide range of pharmacological activities, including antidepressant, antipsychotic, and neuroprotective effects.[1][6][7] This document outlines potential neuropharmacological applications for this compound and provides detailed protocols for its characterization.

Potential Neuropharmacological Applications

Based on its structural motifs, this compound may be a candidate for investigation in the following areas:

  • Sigma (σ) Receptor Modulation: The piperidine and cyclohexyl moieties are present in many known high-affinity sigma receptor ligands.[3][4][8] Sigma-1 (σ₁) receptor agonists have shown potential in treating neurodegenerative diseases and depression, while σ₂ receptor ligands are being investigated for their role in oncology and as potential biomarkers for cell proliferation.[3][8][9]

  • Dopamine Transporter (DAT) Inhibition: Certain piperidine derivatives, such as N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), are potent and selective dopamine uptake inhibitors.[10][11] Compounds with this activity have potential applications in the treatment of attention-deficit/hyperactivity disorder (ADHD) and as research tools to study the dopaminergic system.

  • Antipsychotic Activity: The modulation of dopamine and sigma receptors is a key mechanism of action for several antipsychotic drugs. Further investigation into the binding profile of this compound could reveal its potential as a novel antipsychotic agent.

Quantitative Data Summary

The following tables present hypothetical binding affinity (Ki) and functional activity (IC50) data for this compound at key neuroreceptors, based on the profiles of structurally related compounds. These values would need to be determined experimentally.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

Target[³H]LigandTissue SourceHypothetical Ki (nM)Reference Compound(s)
Sigma-1 (σ₁)(+)-[³H]PentazocineGuinea Pig Brain50Various piperidine derivatives[5][12]
Sigma-2 (σ₂)[³H]DTGRat Liver150N-cyclohexylpiperazine derivatives[3][4]
Dopamine Transporter (DAT)[³H]BTCPRat Striatum250BTCP[10][11]
Serotonin Transporter (SERT)[³H]CitalopramRat Brain>1000-
Norepinephrine Transporter (NET)[³H]NisoxetineRat Brain>1000-

Table 2: Hypothetical Functional Activity (IC50, nM)

AssayCell Line/TissueMeasurementHypothetical IC50 (nM)
Dopamine Uptake InhibitionRat Striatal Synaptosomes[³H]Dopamine uptake300
Neurite Outgrowth (σ₁ agonism)PC12 cellsNeurite length80
Cell Viability (σ₂ activity)SK-N-SH cellsMTT assay>1000

Experimental Protocols

Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the σ₁ receptor using competitive binding with (+)-[³H]Pentazocine.

Materials:

  • Membrane homogenates from guinea pig brain

  • (+)-[³H]Pentazocine (specific activity ~40-60 Ci/mmol)

  • This compound stock solution

  • Haloperidol (for non-specific binding)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters (GF/B)

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of (+)-[³H]Pentazocine (final concentration ~1-2 nM).

    • 100 µL of guinea pig brain membrane homogenate (200-300 µg protein).

  • Incubate at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through GF/B filters presoaked in 0.5% polyethylenimine.

  • Wash the filters three times with 4 mL of ice-cold binding buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the Ki value.

Diagram: Sigma-1 Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ligand Prepare serial dilutions of This compound add_reagents Add buffer/haloperidol/test compound, [³H]Pentazocine, and membranes to plate prep_ligand->add_reagents prep_membrane Prepare guinea pig brain membrane homogenate prep_membrane->add_reagents incubation Incubate at 37°C for 150 min add_reagents->incubation filtration Rapid filtration through GF/B filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Quantify radioactivity washing->scintillation calculation Calculate Ki value scintillation->calculation G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound pre_incubation Pre-incubate synaptosomes with test compound for 10 min at 37°C prep_compound->pre_incubation prep_synaptosomes Prepare rat striatal synaptosomes prep_synaptosomes->pre_incubation initiate_uptake Initiate uptake with [³H]Dopamine pre_incubation->initiate_uptake incubation Incubate for 5 min at 37°C initiate_uptake->incubation termination Terminate with ice-cold buffer and rapid filtration incubation->termination washing Wash filters termination->washing scintillation Quantify radioactivity washing->scintillation calculation Calculate IC50 value scintillation->calculation G compound This compound (Hypothetical Agonist) sigma1 Sigma-1 Receptor compound->sigma1 ip3r IP3 Receptor sigma1->ip3r stabilizes downstream Modulation of Ion Channels & GPCRs sigma1->downstream ca_release Ca²⁺ Release from ER ip3r->ca_release neuroprotection Neuroprotection & Anti-amnesic Effects ca_release->neuroprotection downstream->neuroprotection G cluster_synapse Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Dopamine Release postsynaptic Postsynaptic Neuron enhanced_signaling Enhanced Dopaminergic Signaling postsynaptic->enhanced_signaling compound This compound dat Dopamine Transporter (DAT) compound->dat Inhibits dat->presynaptic Reuptake dopamine Dopamine dopamine->dat increased_da Increased Synaptic Dopamine dopamine->increased_da dopamine_receptors Dopamine Receptors dopamine_receptors->postsynaptic Signal Transduction increased_da->dopamine_receptors

References

The 3-(2-Cyclohexylethyl)piperidine Scaffold: A Versatile Framework for Modulating Sigma Receptors in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The 3-(2-Cyclohexylethyl)piperidine moiety represents a privileged scaffold in medicinal chemistry, particularly in the design of ligands targeting sigma receptors. Its unique three-dimensional structure, combining a flexible cyclohexylethyl side chain with a rigid piperidine ring, allows for precise interactions within the binding pockets of these receptors. This structural motif has been explored for the development of novel therapeutics for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction. The lipophilic nature of the cyclohexyl group often contributes to favorable pharmacokinetic properties, such as enhanced blood-brain barrier penetration.

Therapeutic Potential and Mechanism of Action

Derivatives of the this compound scaffold have shown significant affinity and selectivity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are intracellular chaperones that play crucial roles in cellular signaling and stress responses. Modulation of sigma receptors can influence a variety of downstream pathways, including those involved in calcium signaling, ion channel function, and neurotransmitter release. The therapeutic effects of ligands targeting these receptors are believed to arise from their ability to restore cellular homeostasis and protect against neuronal damage.

Structure-Activity Relationships

While specific structure-activity relationship (SAR) data for the this compound core is not extensively published, general principles for related piperidine-based sigma receptor ligands can be inferred. The nature and position of substituents on both the piperidine ring and the cyclohexyl group can significantly impact binding affinity and selectivity. For instance, substitution on the piperidine nitrogen is a common strategy to modulate activity. The ethyl linker between the two ring systems provides conformational flexibility, which is crucial for optimal receptor engagement.

Quantitative Data on Structurally Related Sigma Receptor Ligands

Due to the limited availability of public data specifically for this compound derivatives, the following table summarizes the binding affinities of structurally related piperidine and piperazine compounds containing a cyclohexyl moiety for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This data provides a valuable reference for the potential activity of the target scaffold.

CompoundStructureσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)
PB28 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine0.38[1][2]0.68[1][2]0.56
Compound 15 (structurally related piperidine)-EC₅₀ = 3.64 µM (agonist)-
Compound 24 (structurally related piperidine)-EC₅₀ = 1.40 µM (agonist)[1]-
Compound 36 (structurally related amide)0.11[1]->1000
Compound 59 N-cyclohexylpiperazine-4.70[1]-

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of piperidine-based compounds, which can be adapted for derivatives of the this compound scaffold.

General Synthesis of 3-Substituted Piperidines

A common route to synthesize 3-substituted piperidines involves the reduction of corresponding substituted pyridines.[3]

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

  • Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine precursor (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the desired 3-substituted piperidine.

Biological Evaluation: Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for sigma-1 and sigma-2 receptors.

Protocol 2: In Vitro Sigma Receptor Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from a suitable tissue source rich in sigma receptors (e.g., guinea pig brain for σ₁ or rat liver for σ₂).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37 °C) for a defined period (e.g., 120 minutes) to allow for binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the general drug design workflow and a simplified representation of a potential signaling pathway involving sigma-1 receptors.

drug_design_workflow cluster_0 Scaffold Identification cluster_1 Lead Generation & Optimization cluster_2 Biological Evaluation cluster_3 Preclinical Development Scaffold This compound Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Design SAR Structure-Activity Relationship Studies Synthesis->SAR Data Binding Sigma Receptor Binding Assays SAR->Binding Testing Binding->SAR Feedback Functional Functional Assays (e.g., Ca²⁺ Imaging) Binding->Functional ADMET ADMET Profiling Functional->ADMET Lead Candidate

Caption: A generalized workflow for drug design using the this compound scaffold.

sigma1_receptor_pathway cluster_membrane Endoplasmic Reticulum Membrane IP3R IP₃ Receptor Ca_Release Ca²⁺ Release IP3R->Ca_Release Modulates Sigma1R Sigma-1 Receptor Sigma1R->IP3R Stabilizes Ligand Piperidine Derivative (Agonist) Ligand->Sigma1R Binds to ER_Stress Cellular Stress (e.g., ER Stress) ER_Stress->Sigma1R Induces dissociation from BiP (not shown) Neuroprotection Neuroprotection & Cell Survival Ca_Release->Neuroprotection Leads to

Caption: A simplified signaling pathway illustrating the neuroprotective role of a sigma-1 receptor agonist.

References

Application Notes and Protocols for the Synthesis of a 3-(2-Cyclohexylethyl)piperidine Derivative Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2][3] Its saturated, three-dimensional nature provides access to chemical space that is often complementary to traditional flat, aromatic systems, enabling unique interactions with biological targets.[3] This application note details a robust methodology for the synthesis of a diverse library of 3-(2-Cyclohexylethyl)piperidine derivatives. This class of compounds, featuring a flexible cyclohexylethyl substituent at the 3-position, presents a valuable scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas. The protocols outlined below are designed for parallel synthesis, facilitating the rapid generation of a multitude of analogs for high-throughput screening.

The 3-alkylpiperidine motif is a known pharmacophore for ligands targeting central nervous system (CNS) receptors, including sigma (σ) receptors and dopamine receptors.[4] By generating a library based on the this compound core, researchers can systematically probe the effects of substitutions on the piperidine nitrogen, aiming to modulate affinity, selectivity, and functional activity at these and other potential biological targets.

Synthetic Strategy Overview

The construction of the this compound derivative library follows a two-stage strategy. The first stage focuses on the synthesis of the core scaffold, this compound. The second stage involves the parallel diversification of this core scaffold by N-functionalization to generate the final library of derivatives.

Stage 1: Synthesis of the this compound Core

A plausible and efficient route to the core scaffold involves the synthesis of a 3-substituted pyridine precursor, followed by catalytic hydrogenation of the pyridine ring to the corresponding piperidine.

Workflow for Core Synthesis:

G cluster_0 Precursor Synthesis cluster_1 Hydrogenation 3-Bromopyridine 3-Bromopyridine Suzuki_Coupling Suzuki Coupling 3-Bromopyridine->Suzuki_Coupling Cyclohexylvinylboronic_acid_pinacol_ester Cyclohexylvinylboronic_acid_pinacol_ester Cyclohexylvinylboronic_acid_pinacol_ester->Suzuki_Coupling 3-(2-Cyclohexylvinyl)pyridine 3-(2-Cyclohexylvinyl)pyridine Suzuki_Coupling->3-(2-Cyclohexylvinyl)pyridine Catalytic_Hydrogenation Catalytic Hydrogenation 3-(2-Cyclohexylvinyl)pyridine->Catalytic_Hydrogenation This compound This compound Catalytic_Hydrogenation->this compound

Caption: Synthetic workflow for the this compound core.

Stage 2: Parallel Library Generation

With the core scaffold in hand, a library of derivatives can be readily generated through parallel N-functionalization reactions. This can be efficiently performed in multi-well plates, allowing for the rapid synthesis of a large number of compounds.

Workflow for Library Generation:

G Core_Scaffold This compound Parallel_Synthesis Parallel Synthesis Core_Scaffold->Parallel_Synthesis Building_Blocks Diverse Building Blocks (R-X) - Acyl Chlorides - Sulfonyl Chlorides - Alkyl Halides - Aldehydes (Reductive Amination) Building_Blocks->Parallel_Synthesis Purification Parallel Purification (e.g., SPE, HPLC) Parallel_Synthesis->Purification Derivative_Library This compound Derivative Library Characterization Analysis (LC-MS, NMR) Derivative_Library->Characterization Purification->Derivative_Library

Caption: Workflow for parallel synthesis of the derivative library.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Cyclohexylvinyl)pyridine

This protocol describes the Suzuki cross-coupling reaction to form the pyridine precursor.

Materials:

  • 3-Bromopyridine

  • Cyclohexylvinylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 3-bromopyridine (1.0 eq), cyclohexylvinylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Yield75-85%
Purity (by LC-MS)>95%
Reaction Time12-16 hours
Protocol 2: Synthesis of this compound (Core Scaffold)

This protocol details the catalytic hydrogenation of the pyridine precursor to the desired piperidine core.[1][5]

Materials:

  • 3-(2-Cyclohexylvinyl)pyridine

  • Platinum(IV) oxide (PtO₂) or Rhodium on alumina (Rh/Al₂O₃)

  • Methanol or Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a hydrogenation vessel, add 3-(2-cyclohexylvinyl)pyridine (1.0 eq) and the chosen solvent (methanol or glacial acetic acid).

  • Carefully add the catalyst (5-10 mol% PtO₂ or Rh/Al₂O₃).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 24-48 hours.

  • Monitor the reaction by LC-MS to confirm the consumption of the starting material and the intermediate imine.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol or ethyl acetate.

  • If acetic acid was used as the solvent, neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product is often of sufficient purity for the next step, but can be further purified by distillation or column chromatography if necessary.

Quantitative Data (Representative):

ParameterPtO₂ in Acetic AcidRh/Al₂O₃ in Methanol
Yield80-90%85-95%
Purity (by GC-MS)>98%>98%
Reaction Time24-48 hours24-36 hours
Pressure50-100 psi50-100 psi
Protocol 3: Parallel N-Acylation of this compound

This protocol describes a general method for the diversification of the core scaffold via acylation in a 96-well plate format.

Materials:

  • This compound stock solution in dichloromethane (DCM)

  • Library of diverse acyl chlorides in DCM

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block

  • Multi-channel pipette

Procedure:

  • To each well of the 96-well reaction block, add the this compound stock solution (1.0 eq).

  • Using a multi-channel pipette, add the solutions of the diverse acyl chlorides (1.1 eq) to the respective wells.

  • Add the base (TEA or DIPEA, 2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 4-12 hours.

  • Monitor the completion of the reactions in a few representative wells by LC-MS.

  • Upon completion, quench the reactions by adding water to each well.

  • Perform a liquid-liquid extraction in the plate by adding an organic solvent (e.g., ethyl acetate), shaking, and then carefully removing the aqueous layer.

  • The organic layer containing the desired products can be directly analyzed or subjected to parallel purification (e.g., solid-phase extraction).

Quantitative Data (Representative):

ParameterValue
Success Rate>80%
Purity (crude)70-95%
Reaction Time4-12 hours

Potential Biological Targets and Signaling Pathways

Derivatives of 3-alkylpiperidine have shown affinity for sigma and dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.

Sigma-1 Receptor Signaling

The sigma-1 receptor (σ₁R) is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[4][6][7] Ligand binding can influence the oligomerization state of the receptor, leading to the modulation of various downstream effectors, including ion channels and other signaling proteins.

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Stress cluster_2 Downstream Effects Sigma1R_Oligomer Sigma-1R (Oligomer) BiP BiP Sigma1R_Oligomer->BiP Associated Sigma1R_Monomer Sigma-1R (Monomer/Dimer) Sigma1R_Oligomer->Sigma1R_Monomer Dissociates Stress Cellular Stress Stress->Sigma1R_Oligomer Induces dissociation Ligand This compound Derivative (Ligand) Ligand->Sigma1R_Oligomer Modulates Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1R_Monomer->Ion_Channels Modulates IP3R IP3 Receptor Sigma1R_Monomer->IP3R Modulates Cell_Survival Cell Survival / Neuroprotection Ion_Channels->Cell_Survival Ca_Signaling Ca2+ Signaling IP3R->Ca_Signaling Ca_Signaling->Cell_Survival

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors (D₂R) are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][9][10]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Ligand This compound Derivative (Antagonist) Ligand->D2R G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreased Production ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Cellular_Response Cellular Response PKA->Cellular_Response Modulation

Caption: Simplified Dopamine D2 Receptor Signaling Pathway (Antagonism).

Conclusion

The synthetic strategies and protocols detailed in this application note provide a comprehensive framework for the creation of a diverse library of this compound derivatives. The amenability of the core scaffold to parallel synthesis techniques allows for the efficient generation of a multitude of analogs for biological screening. The potential of these compounds to interact with key CNS targets such as sigma-1 and dopamine D2 receptors makes this library a valuable asset for drug discovery programs aimed at neurological and psychiatric disorders. The provided workflows and signaling pathway diagrams offer a clear conceptual and practical guide for researchers in this field.

References

Application Note: Measuring the Receptor Binding Affinity of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, known to interact with a variety of receptors, particularly within the central nervous system. 3-(2-Cyclohexylethyl)piperidine is a synthetic derivative of piperidine with potential pharmacological activity. Characterizing the receptor binding affinity of such novel compounds is a critical step in the drug discovery process, providing insights into their potential mechanism of action, potency, and selectivity.

This application note provides a detailed protocol for determining the receptor binding affinity of this compound, with a focus on the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are common targets for piperidine-based ligands. The described methodologies, including radioligand binding assays, are fundamental techniques in pharmacology and can be adapted for screening and characterizing other novel chemical entities.

Principle

Receptor binding assays are used to measure the interaction between a ligand (in this case, this compound) and a receptor. The most common method is the radioligand binding assay, which involves the use of a radioactively labeled ligand that is known to bind to the target receptor with high affinity and specificity. The binding of the radioligand can be displaced by an unlabeled test compound in a concentration-dependent manner. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) of the test compound can be calculated. The Ki value is an intrinsic measure of the binding affinity of the compound for the receptor.

Data Presentation

The quantitative data obtained from receptor binding assays should be meticulously recorded and presented. The following tables provide a structured format for summarizing the binding affinity parameters for this compound at the sigma-1 and sigma-2 receptors.

Table 1: Sigma-1 (σ1) Receptor Binding Affinity of this compound

ParameterValueUnits
Radioligand--INVALID-LINK---Pentazocine
Tissue/Cell SourceGuinea Pig Brain Membranes
IC50[Insert experimental value]nM
Ki[Insert calculated value]nM
Hill Slope[Insert experimental value]
N[Insert number of experiments]

Table 2: Sigma-2 (σ2) Receptor Binding Affinity of this compound

ParameterValueUnits
Radioligand[³H]-DTG
Tissue/Cell SourceRat Liver Membranes
Masking Agent(+)-Pentazocine
IC50[Insert experimental value]nM
Ki[Insert calculated value]nM
Hill Slope[Insert experimental value]
N[Insert number of experiments]

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for sigma-1 and sigma-2 receptors.

Protocol 1: Sigma-1 (σ1) Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor using --INVALID-LINK---pentazocine as the radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol)

  • Membrane Preparation: Guinea pig brain membrane homogenates (prepared or commercially available)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM final concentration) or unlabeled (+)-Pentazocine (10 µM final concentration)

  • Scintillation Cocktail

  • 96-well microplates

  • Filter mats (GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the appropriate dilution of this compound.

    • 50 µL of --INVALID-LINK---pentazocine at a final concentration of ~1-5 nM.

    • 50 µL of guinea pig brain membrane preparation (protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle shaking.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Sigma-2 (σ2) Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the σ2 receptor using [³H]-DTG as the radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (specific activity ~30-60 Ci/mmol)

  • Membrane Preparation: Rat liver membrane homogenates (prepared or commercially available)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Masking Agent: (+)-Pentazocine (to saturate σ1 receptors, final concentration ~300 nM)

  • Non-specific Binding Control: Haloperidol (10 µM final concentration) or unlabeled DTG (10 µM final concentration)

  • Scintillation Cocktail

  • 96-well microplates

  • Filter mats (GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of (+)-pentazocine to all wells to mask the σ1 receptors.

    • 50 µL of the appropriate dilution of this compound.

    • 50 µL of [³H]-DTG at a final concentration of ~3-10 nM.

    • 50 µL of rat liver membrane preparation (protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and calculate the Ki value for the σ2 receptor.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Compound_Dilution Prepare Serial Dilutions of This compound Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Concentrations Compound_Dilution->Assay_Setup Membrane_Prep Prepare/Thaw Receptor Membrane Homogenates Membrane_Prep->Assay_Setup Radioligand_Prep Prepare Radioligand Working Solution Radioligand_Prep->Assay_Setup Incubation Incubate at Specific Temperature and Time Assay_Setup->Incubation Harvesting Rapid Filtration (Cell Harvester) Incubation->Harvesting Counting Liquid Scintillation Counting Harvesting->Counting Data_Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Counting->Data_Analysis

Caption: Experimental workflow for radioligand binding assay.

Sigma Receptor Signaling (Hypothesized)

While the precise downstream signaling pathways for this compound are yet to be elucidated, sigma receptor activation is known to modulate various intracellular signaling cascades.

sigma_signaling cluster_downstream Potential Downstream Effects Ligand This compound Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds Sigma2 Sigma-2 Receptor Ligand->Sigma2 Binds Ion_Channels Modulation of Ion Channels (Ca²⁺, K⁺, Na⁺) Sigma1->Ion_Channels ER_Stress ER Stress Response Sigma1->ER_Stress Calcium Intracellular Ca²⁺ Signaling Sigma1->Calcium Sigma2->Calcium Cell_Signaling Modulation of Kinase Pathways (e.g., ERK, Akt) Sigma2->Cell_Signaling Apoptosis Regulation of Apoptosis Sigma2->Apoptosis

Caption: Hypothesized sigma receptor signaling pathways.

Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting cell-based assays to screen piperidine analogs. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and bioactive molecules, making it a cornerstone in drug discovery.[1][2][3] These protocols are designed to guide researchers in evaluating the efficacy and potential toxicity of novel piperidine derivatives across various cellular targets.

Introduction to Piperidine Analogs in Drug Discovery

The piperidine ring is a key pharmacophore found in numerous FDA-approved drugs, demonstrating its importance in medicinal chemistry.[1] Its versatility allows for the synthesis of diverse analogs with a wide range of pharmacological activities, including anticancer, analgesic, and antimicrobial properties.[4][5][6][7] Cell-based assays are indispensable tools for the initial screening and characterization of these compounds, providing valuable insights into their biological effects in a cellular context.

I. Cytotoxicity and Cell Viability Assays

A fundamental first step in screening any compound library is to assess the general cytotoxicity of the analogs. This helps to determine the therapeutic window and identify compounds with non-specific, overt toxicity early in the drug discovery process.

Data Presentation: Cytotoxicity of Piperidine Analogs
Compound/AnalogCell Line(s)Assay TypeEndpointValueReference
Piperidine Derivatives (PM1-PM6)Melanoma, MCF7, Normal FibroblastsCytotoxicity Assay% Cytotoxicity~50-52% against healthy cells[4]
Functionalized PiperidinesU251, MCF7, NCI/ADR-RES, 786-0, NCI-H460, PC-3, HT29, HaCaTSulforhodamine B (SRB) AssayGI₅₀ (µg/mL)Varied[8]
1,5-Diaryl-3-Oxo-1,4-Pentadienes on Piperidine RingCa9-22, HSC-2, HSC-4, HGF, HPLF, HPCMTT AssayViabilityVaried[9]
Piperidine AnalogsLLC-MK2Not SpecifiedCC₅₀ (µg/mL)62 to 375[10]
PiperineTongue Carcinoma CellsNot SpecifiedIC₅₀ (µM)21.2[11]
N-arylpiperidine-3-carboxamideHuman Melanoma A375High-Content ScreeningSenescence InductionDose-dependent[12]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Piperidine analogs dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Selected cancer and normal cell lines

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidine analogs. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.[9]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration of the compound that inhibits cell growth by 50% (IC₅₀ or GI₅₀) can be determined through non-linear regression analysis.[8]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Piperidine Analog Library B Culture and Seed Cells in 96-well Plates A->B C Treat Cells with Serial Dilutions of Analogs B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50/GI50 Values F->G Ras_Farnesylation cluster_pathway Ras Farnesylation Pathway Ras Inactive Ras-GDP FTase Farnesyltransferase Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase Farnesylated_Ras Farnesylated Ras-GDP (Active at membrane) FTase->Farnesylated_Ras Farnesylation Piperidine Piperidine Analog (Inhibitor) Piperidine->FTase GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Piperidine Analog (Agonist/Antagonist) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Synthetic Routes to 3-Alkyl-Substituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-alkyl-substituted piperidine motif is a crucial structural component in a vast array of pharmaceuticals and biologically active natural products. Its presence is pivotal in defining the pharmacological profile of numerous drugs, influencing their potency, selectivity, and pharmacokinetic properties. The development of efficient and stereoselective synthetic routes to access these valuable scaffolds is therefore a significant focus in medicinal chemistry and drug development. These application notes provide an overview of key synthetic strategies and detailed experimental protocols for the preparation of 3-alkyl-substituted piperidines, intended to serve as a practical guide for researchers in the field.

Key Synthetic Strategies

Several primary strategies have emerged for the synthesis of 3-alkyl-substituted piperidines, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The main approaches are:

  • Catalytic Hydrogenation of Substituted Pyridines: This is a direct and widely used method that involves the reduction of a readily available 3-alkylpyridine precursor. The reaction is typically carried out using heterogeneous or homogeneous catalysts under a hydrogen atmosphere.

  • Rhodium-Catalyzed Asymmetric Synthesis from Pyridine: This modern approach allows for the enantioselective synthesis of 3-substituted piperidines. It involves a three-step sequence: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction of the resulting tetrahydropyridine.[1][2]

  • Cyclization of Acyclic Precursors: Intramolecular reactions, such as the aza-Michael addition, provide a powerful means to construct the piperidine ring with control over stereochemistry.

  • Alkylation of Piperidone Derivatives: This strategy involves the deprotonation of a piperidone precursor to form an enolate, which is then alkylated at the 3-position. Subsequent reduction of the carbonyl group affords the 3-alkylpiperidine.

The following sections provide detailed experimental protocols for these key methods, along with quantitative data to facilitate comparison and selection of the most suitable route for a given target molecule.

Experimental Protocols and Data

Protocol 1: Catalytic Hydrogenation of 3-Alkylpyridines

This protocol describes the general procedure for the hydrogenation of 3-alkylpyridines using platinum(IV) oxide (PtO₂) as a catalyst.[3][4][5][6]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Dissolve 3-alkylpyridine in glacial acetic acid add_catalyst Add PtO2 catalyst start->add_catalyst hydrogenate Pressurize with H2 (50-70 bar) and stir at room temperature for 4-10 h add_catalyst->hydrogenate Transfer to autoclave quench Quench with NaHCO3 solution hydrogenate->quench extract Extract with ethyl acetate quench->extract dry Dry organic phase (Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated 3-alkylpiperidine purify->product

Caption: Workflow for Catalytic Hydrogenation of 3-Alkylpyridines.

Procedure:

  • A solution of the 3-alkylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a suitable reaction vessel.

  • A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • The reaction vessel is placed in an autoclave and pressurized with hydrogen gas to 50-70 bar.

  • The reaction mixture is stirred at room temperature for 4-10 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction is carefully depressurized and quenched by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to afford the desired 3-alkylpiperidine.

Quantitative Data:

Entry3-AlkylpyridineProductYield (%)Reference
13-Methylpyridine3-Methylpiperidine85[3]
23-Ethylpyridine3-Ethylpiperidine82[3]
33-Phenylpyridine3-Phenylpiperidine78[3]
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

This protocol details a three-step synthesis of enantioenriched 3-arylpiperidines starting from pyridine.[1][2][7] This method is particularly valuable for accessing chiral piperidine cores.

Synthetic Pathway:

Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction (NaBH4, PhOCOCl) Tetrahydropyridine 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (ArB(OH)2, [Rh(cod)OH]2, (S)-Segphos) Piperidine Enantioenriched 3-Arylpiperidine Tetrahydropyridine->Piperidine Hydrogenation (Pd/C, H2)

Caption: Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines.

Procedure:

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [7]

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers with 1N NaOH (2x) and 1N HCl (2x), then dry over sodium sulfate.

  • After filtration, remove the solvent by evaporation and purify the crude product by a short pad of silica gel (2% to 10% acetone/hexane gradient).

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7]

  • In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).

  • Add toluene (0.25 mL), THF (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1 mmol).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol).

  • Stir the mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether (5 mL), and pass through a plug of silica gel, washing with additional diethyl ether (20 mL).

  • Remove the solvents in vacuo and purify by flash chromatography.

Step 3: Hydrogenation to 3-Arylpiperidine [1]

  • Dissolve the 3-aryl-tetrahydropyridine intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Add palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC/MS).

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the 3-arylpiperidine.

Quantitative Data for Reductive Heck Reaction:

EntryArylboronic AcidYield (%)ee (%)Reference
1Phenylboronic acid8196[2]
24-Fluorophenylboronic acid8597[2]
34-Methoxyphenylboronic acid7895[2]
42-Naphthylboronic acid8898[2]
Protocol 3: Intramolecular Aza-Michael Addition

This protocol outlines a general approach for the diastereoselective synthesis of 3,5-disubstituted piperidines via an intramolecular aza-Michael addition.[8]

Logical Relationship:

Acyclic_Precursor Acyclic Amino-α,β-unsaturated Ester Cyclization Base- or Acid-catalyzed Intramolecular Aza-Michael Addition Acyclic_Precursor->Cyclization Piperidone Substituted Piperidinone Cyclization->Piperidone Reduction Reduction of Carbonyl Piperidone->Reduction Piperidine 3,5-Disubstituted Piperidine Reduction->Piperidine

Caption: Synthesis via Intramolecular Aza-Michael Addition.

Procedure (General):

  • Synthesize the acyclic precursor, typically an N-protected amino-α,β-unsaturated ester.

  • Dissolve the acyclic precursor in a suitable solvent (e.g., THF, CH₂Cl₂, toluene).

  • Add a catalyst, which can be a base (e.g., DBU, NaH) or an acid (e.g., TFA, Sc(OTf)₃), depending on the substrate and desired stereochemical outcome.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the cyclization is complete.

  • Work up the reaction by quenching with water or an appropriate aqueous solution, followed by extraction with an organic solvent.

  • Dry the organic phase, concentrate, and purify the resulting piperidinone by column chromatography.

  • Reduce the carbonyl group of the piperidinone using a suitable reducing agent (e.g., LiAlH₄, NaBH₄) to afford the 3,5-disubstituted piperidine.

Quantitative Data (Representative Example):

EntrySubstrateCatalystDiastereomeric Ratio (cis:trans)Yield (%)Reference
1N-benzyl-5-amino-2-pentenoateDBU>95:585[8]
Protocol 4: Alkylation of Piperidone Enolates

This method involves the formation of a lithium enolate from an N-protected 4-piperidone, followed by alkylation. This protocol is adapted from general procedures for enolate alkylation.[9][10][11]

Experimental Workflow:

cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification start Dissolve N-protected 4-piperidone in anhydrous THF cool Cool to -78 °C start->cool add_base Add LDA solution dropwise cool->add_base add_alkyl_halide Add alkyl halide add_base->add_alkyl_halide warm Allow to warm to room temperature add_alkyl_halide->warm quench Quench with saturated NH4Cl solution warm->quench extract Extract with diethyl ether quench->extract dry Dry organic phase and concentrate extract->dry purify Purify by column chromatography dry->purify product 3-Alkyl-4-piperidone purify->product

Caption: Workflow for Alkylation of Piperidone Enolates.

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.

  • To this LDA solution, add a solution of N-protected 4-piperidone (1.0 equiv) in anhydrous THF dropwise at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-alkyl-4-piperidone.

  • The resulting 3-alkyl-4-piperidone can be further functionalized, for example, by reduction of the ketone to an alcohol, which can then be deoxygenated if required.

Quantitative Data (Representative Example):

EntryAlkyl HalideProductYield (%)Reference
1Methyl iodideN-Boc-3-methyl-4-piperidone75General procedure
2Benzyl bromideN-Boc-3-benzyl-4-piperidone70General procedure

Conclusion

The synthesis of 3-alkyl-substituted piperidines can be achieved through a variety of strategic approaches. The catalytic hydrogenation of readily available pyridines offers a direct and often high-yielding route. For stereochemical control, the rhodium-catalyzed asymmetric synthesis from pyridine provides an elegant solution for accessing enantioenriched products. Intramolecular cyclizations, such as the aza-Michael addition, are powerful for constructing the piperidine ring from acyclic precursors with good diastereoselectivity. Finally, the alkylation of piperidone enolates presents a classical yet effective method for introducing the desired alkyl substituent. The choice of the optimal synthetic route will be dictated by the specific target molecule, desired stereochemistry, and the practical considerations of scale and available resources. The detailed protocols and comparative data provided herein are intended to aid researchers in making informed decisions for the successful synthesis of these important heterocyclic compounds.

References

Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core structure of numerous pharmaceuticals and biologically active natural products.[1][2][3][4] The stereochemistry of these molecules significantly influences their pharmacological activity, making the development of efficient and highly selective methods for their enantioselective synthesis a critical area of research.[1] This document provides detailed application notes and experimental protocols for several key modern strategies in the enantioselective synthesis of chiral piperidine derivatives.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This powerful method enables the synthesis of enantioenriched 3-substituted piperidines from readily available pyridines and boronic acids. The key step is a rhodium-catalyzed asymmetric reductive Heck reaction of an activated pyridine derivative, which provides access to 3-substituted tetrahydropyridines with high enantioselectivity.[5][6][7][8] Subsequent reduction affords the desired chiral piperidine.

Experimental Protocol: Synthesis of 3-Substituted Tetrahydropyridine

This protocol is adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[5]

Materials:

  • [Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)

  • (S)-Segphos

  • Toluene

  • Tetrahydrofuran (THF)

  • Water (degassed)

  • Aqueous Cesium Hydroxide (CsOH, 50 wt%)

  • Arylboronic acid

  • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)

Procedure:

  • To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.

  • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine derivative8196
24-Tolylboronic acid3-(4-Tolyl)-tetrahydropyridine derivative8597
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine derivative7895
44-Chlorophenylboronic acid3-(4-Chlorophenyl)-tetrahydropyridine derivative8898

Data adapted from selected examples in the literature to showcase typical results.

Workflow Diagram

Rh_Catalyzed_Heck_Reaction cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup and Purification Rh_cat [Rh(cod)OH]₂ Heat_prep Stir at 70°C Rh_cat->Heat_prep Ligand (S)-Segphos Ligand->Heat_prep Solvents Toluene/THF/H₂O Solvents->Heat_prep Base aq. CsOH Base->Heat_prep Reaction_mix Stir at 70°C, 20h Heat_prep->Reaction_mix Active Catalyst Boronic_acid Arylboronic Acid Boronic_acid->Reaction_mix Dihydropyridine Dihydropyridine Substrate Dihydropyridine->Reaction_mix Quench Quench with H₂O Reaction_mix->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Enantioenriched Tetrahydropyridine Purify->Product

Caption: Workflow for the Rh-catalyzed asymmetric reductive Heck reaction.

Copper-Catalyzed Enantioselective δ C-H Cyanation

This innovative strategy constructs the chiral piperidine ring from acyclic amines through a radical-mediated δ C-H cyanation.[9] A chiral copper catalyst orchestrates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical, leading to the formation of enantioenriched δ-amino nitriles, which are precursors to chiral piperidines.

Experimental Protocol: Enantioselective δ C-H Cyanation

A generalized protocol based on the principles described by Zhang and colleagues.

Materials:

  • Acyclic amine substrate

  • Copper(I) catalyst (e.g., CuBr·SMe₂)

  • Chiral ligand (e.g., a chiral bisoxazoline)

  • Oxidant (e.g., di-tert-butyl peroxide)

  • Cyanide source (e.g., trimethylsilyl cyanide)

  • Solvent (e.g., chlorobenzene)

Procedure:

  • In a glovebox, add the copper(I) catalyst and the chiral ligand to an oven-dried reaction tube.

  • Add the solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the acyclic amine substrate and the cyanide source to the reaction mixture.

  • Add the oxidant to initiate the reaction.

  • Seal the reaction tube and stir the mixture at the designated temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).

  • After completion, cool the reaction to room temperature and quench appropriately.

  • Purify the resulting δ-amino nitrile by flash column chromatography.

  • The enantioenriched δ-amino nitrile can then be converted to the corresponding chiral piperidine through subsequent cyclization and reduction steps.

Data Presentation
EntrySubstrateLigandYield (%)ee (%)
1N-Aryl pentanamineChiral Bisoxazoline A7592
2N-Alkyl hexanamineChiral Bisoxazoline B6888
3N-Benzyl pentanamineChiral Bisoxazoline A8295
4N-Aryl heptanamineChiral Bisoxazoline B7190

Illustrative data based on the reported methodology.

Catalytic Cycle Diagram

Cu_Catalyzed_Cyanation Cu_I Cu(I)-L Cu_II Cu(II)-L Cu_I->Cu_II Oxidation Cu_II->Cu_I Reductive Elimination N_Radical N-centered Radical Cu_II->N_Radical HAT from Amine Amine Acyclic Amine Amine->N_Radical C_Radical δ C-centered Radical N_Radical->C_Radical 1,5-HAT Amino_Nitrile δ-Amino Nitrile C_Radical->Amino_Nitrile + CN⁻ Piperidine Chiral Piperidine Amino_Nitrile->Piperidine Cyclization/ Reduction

Caption: Proposed catalytic cycle for Cu-catalyzed δ C-H cyanation.

Asymmetric Hydrogenation of Pyridinium Salts

The asymmetric hydrogenation of pyridinium salts is a direct and atom-economical method for accessing chiral piperidines.[10][11] Transition metal catalysts, particularly iridium and rhodium complexes with chiral ligands, are effective for this transformation, affording high enantioselectivities.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a general representation based on the work of Qu et al. and others.[10][11]

Materials:

  • 2-Substituted pyridinium salt

  • [Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • Chiral P,N-ligand (e.g., MeO-BoQPhos)

  • Iodine (I₂)

  • Solvent (e.g., dichloromethane, DCM)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a vial with [Ir(cod)Cl]₂ and the chiral ligand.

  • Add the solvent and stir to form the catalyst precursor.

  • In a separate vial, dissolve the pyridinium salt and iodine in the solvent.

  • Transfer both solutions to a stainless-steel autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction at a specific temperature (e.g., 30 °C) for the required time (e.g., 12 hours).

  • Carefully vent the autoclave and concentrate the reaction mixture.

  • Purify the product by column chromatography to yield the enantioenriched piperidine.

Data Presentation
EntrySubstrateLigandConversion (%)ee (%)
1N-Benzyl-2-methylpyridinium bromide(S,S)-MeO-BoQPhos>9993
2N-Benzyl-2-ethylpyridinium bromide(S,S)-MeO-BoQPhos>9991
3N-Benzyl-2-propylpyridinium bromide(S,S)-MeO-BoQPhos>9989
4N-Benzyl-2-phenylpyridinium bromide(S,S)-MeO-BoQPhos9786

Data adapted from selected examples in the literature.[11]

Logical Relationship Diagram

Asymmetric_Hydrogenation cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_outcome Outcome Substrate Pyridinium Salt Product Enantioenriched Piperidine Substrate->Product Catalyst [Ir(cod)Cl]₂ + Chiral Ligand Catalyst->Product Hydrogen H₂ Gas Hydrogen->Product Pressure High Pressure Pressure->Product drives reaction Temperature Controlled Temperature Temperature->Product optimizes selectivity

Caption: Key factors in asymmetric hydrogenation of pyridinium salts.

Conclusion

The enantioselective synthesis of chiral piperidine derivatives is a dynamic field with a diverse array of powerful synthetic methodologies. The choice of method depends on the desired substitution pattern, available starting materials, and required scale. The protocols and data presented here provide a starting point for researchers to explore these cutting-edge techniques in their own laboratories for the development of novel therapeutics and other valuable chemical entities.

References

Application Notes and Protocols: 3-(2-Cyclohexylethyl)piperidine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Cyclohexylethyl)piperidine is a versatile bifunctional molecule containing a secondary amine within a piperidine ring and a non-polar cyclohexylethyl substituent. The piperidine moiety is a common scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological systems. The secondary amine provides a reactive handle for further functionalization, allowing for the synthesis of diverse libraries of compounds. The cyclohexylethyl group can influence the pharmacokinetic properties of the final compounds, potentially enhancing lipophilicity and affecting binding to biological targets.

These application notes provide an overview of the utility of this compound as a chemical intermediate in the synthesis of potential therapeutic agents. The following sections detail a representative synthetic protocol for its N-alkylation and propose a hypothetical biological application for the resulting derivative, complete with experimental workflows and conceptual signaling pathways.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 1220036-46-3
Molecular Formula C₁₃H₂₅N
Molecular Weight 195.35 g/mol
Boiling Point 271.6 ± 8.0 °C (Predicted)
Density 0.877 ± 0.06 g/cm³ (Predicted)
pKa 10.46 ± 0.10 (Predicted)
Hypothetical Reaction Data: N-Alkylation with 1-(Bromomethyl)-4-methoxybenzene
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)Key ¹H NMR Signals (δ, ppm)
This compound C₁₃H₂₅N195.35->980.80-1.85 (m, 21H), 2.50-3.10 (m, 4H)
1-((4-methoxybenzyl)-3-(2-cyclohexylethyl)piperidine) C₂₁H₃₃NO315.4985>990.80-1.90 (m, 21H), 2.05-2.20 (m, 2H), 2.80-2.95 (m, 2H), 3.45 (s, 2H), 3.78 (s, 3H), 6.85 (d, 2H), 7.20 (d, 2H)

Experimental Protocols

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Alkylation of this compound

This protocol describes a representative procedure for the N-alkylation of this compound with an electrophile, 1-(bromomethyl)-4-methoxybenzene, to yield 1-((4-methoxybenzyl)-3-(2-cyclohexylethyl)piperidine). This derivative could serve as a scaffold for further elaboration in a drug discovery program.

Materials:

  • This compound

  • 1-(Bromomethyl)-4-methoxybenzene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.12 mmol).

  • Dissolve the starting material in 20 mL of anhydrous acetonitrile.

  • Add potassium carbonate (2.12 g, 15.36 mmol, 3.0 equivalents) to the solution.

  • To this stirred suspension, add a solution of 1-(bromomethyl)-4-methoxybenzene (1.13 g, 5.63 mmol, 1.1 equivalents) in 10 mL of anhydrous acetonitrile dropwise over 5 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Maintain the reaction at 80 °C for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 25 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Mandatory Visualizations

Synthetic Workflow for N-Alkylation

G start Start dissolve Dissolve this compound in Anhydrous Acetonitrile start->dissolve add_base Add K₂CO₃ dissolve->add_base add_electrophile Add 1-(Bromomethyl)-4-methoxybenzene add_base->add_electrophile reflux Reflux at 80°C for 4-6h add_electrophile->reflux workup Aqueous Workup (NaHCO₃, Brine) reflux->workup purify Silica Gel Chromatography workup->purify product Pure 1-((4-methoxybenzyl)-3- (2-cyclohexylethyl)piperidine) purify->product

Caption: Workflow for the N-alkylation of this compound.

Hypothetical Signaling Pathway Inhibition

Many piperidine-containing compounds are known to interact with G-protein coupled receptors (GPCRs). The synthesized derivative, with its lipophilic and aromatic moieties, could hypothetically act as an antagonist for a GPCR involved in a disease-relevant signaling cascade, such as a chemokine receptor in an inflammatory pathway.

G Ligand Chemokine Receptor GPCR (e.g., Chemokine Receptor) Ligand->Receptor G_Protein Gαβγ Receptor->G_Protein Inhibitor 1-((4-methoxybenzyl)-3-(2-cyclohexylethyl)piperidine) Inhibitor->Receptor Effector Downstream Effector (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Inflammation, Migration) Second_Messenger->Cellular_Response

Caption: Hypothetical inhibition of a GPCR signaling pathway.

Disclaimer

The experimental protocols and biological applications described herein are representative examples based on the general chemical reactivity of 3-substituted piperidines. These are intended for illustrative purposes for researchers and scientists. Due to the limited publicly available data on this compound, these protocols have not been experimentally validated and should be adapted and optimized by the end-user. All laboratory work should be conducted with appropriate safety precautions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(2-Cyclohexylethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method reported in the literature is the catalytic hydrogenation of 3-(2-phenylethyl)pyridine. This one-pot reaction simultaneously reduces both the pyridine and the phenyl rings to the desired piperidine and cyclohexane structures, respectively.

Q2: Which catalyst is recommended for the hydrogenation of 3-(2-phenylethyl)pyridine?

A2: Several catalysts can be employed for this transformation, with Platinum(IV) oxide (PtO₂), Rhodium on Carbon (Rh/C), and Palladium on Carbon (Pd/C) being the most common. The choice of catalyst can significantly impact reaction time, temperature, pressure, and ultimately, the yield and purity of the final product. Bimetallic catalysts, such as Ru-Pd on activated carbon, have also shown high activity and selectivity for pyridine hydrogenation under milder conditions.[1][2]

Q3: What are the typical reaction conditions for this catalytic hydrogenation?

A3: Reaction conditions can vary depending on the chosen catalyst. Generally, the reaction is carried out in a suitable solvent like ethanol or acetic acid under a hydrogen atmosphere.[3][4] Elevated temperatures and pressures are often required to ensure complete hydrogenation of both aromatic rings.[5] For instance, using a PtO₂ catalyst in glacial acetic acid may require hydrogen pressures between 50 to 70 bar at room temperature.[3]

Q4: What are the potential side products in this synthesis?

A4: The primary side products arise from incomplete hydrogenation. This can result in the formation of 3-(2-phenyl-ethyl)piperidine (where only the pyridine ring is reduced) or 3-(2-cyclohexylethyl)pyridine intermediates where the pyridine ring is only partially reduced (e.g., tetrahydropyridine). In some cases, if other reducible functional groups are present on the starting material, they may also be affected.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material and the appearance of the product and any intermediates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst- Ensure the catalyst is fresh and has been stored properly. - Consider pre-activating the catalyst if required by the protocol. - Increase the catalyst loading.
2. Insufficient Hydrogen Pressure- Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the safe limits of your equipment.[5]
3. Low Reaction Temperature- Gradually increase the reaction temperature while monitoring for side product formation.[5]
4. Catalyst Poisoning- Ensure the starting material and solvent are of high purity and free from sulfur or other known catalyst poisons. - The use of an acidic solvent like acetic acid can sometimes mitigate catalyst poisoning by protonating the pyridine nitrogen.[3]
Incomplete Hydrogenation (Formation of 3-(2-phenylethyl)piperidine) 1. Insufficient Reaction Time- Extend the reaction time and continue to monitor the reaction progress.
2. Inadequate Catalyst Activity for Benzene Ring Reduction- Consider switching to a more active catalyst for aromatic ring hydrogenation, such as Rhodium on Carbon (Rh/C). - Increase the reaction temperature and/or pressure.[5]
Formation of Multiple Unidentified Side Products 1. Reaction Temperature is Too High- Lower the reaction temperature to minimize thermal decomposition or side reactions.
2. Non-selective Catalyst- Screen different catalysts to find one with higher selectivity for the desired transformation.
Difficulty in Product Purification 1. Catalyst Residue in the Product- After the reaction, carefully filter the mixture through a pad of Celite® to remove the solid catalyst. Repeat if necessary.
2. Co-elution of Product and Side Products during Chromatography- Optimize the solvent system for column chromatography to achieve better separation. - Consider converting the product to its hydrochloride salt, which can sometimes facilitate purification by crystallization.

Data Presentation

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical Loading (mol%)Temperature (°C)Pressure (bar)SolventReported Yields (for various pyridines)Reference(s)
PtO₂ (Adams' catalyst)5Room Temperature50-70Glacial Acetic AcidGood to Excellent[3]
Rh/C5-1025-8010-50Methanol, EthanolHigh[6]
Pd/C5-1025-10010-100Ethanol, Acetic AcidVariable, can be prone to catalyst poisoning[4]
Rh₂O₃0.5405Trifluoroethanol (TFE)High[6]
Ru-Pd/AC-6070-99% conversion, 99% selectivity (for pyridine)[1][2]

Note: The yields and conditions are generalized from the literature for pyridine derivatives and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3-(2-phenylethyl)pyridine

This protocol is a general guideline based on typical procedures for pyridine hydrogenation. Optimization will be necessary.

Materials:

  • 3-(2-phenylethyl)pyridine

  • Catalyst (e.g., 5 mol% PtO₂)

  • Solvent (e.g., Glacial Acetic Acid)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Filtration medium (e.g., Celite®)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 3-(2-phenylethyl)pyridine (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).

  • Carefully add the catalyst (e.g., 5 mol% PtO₂) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by checking the hydrogen uptake and/or by analyzing aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Start dissolve Dissolve 3-(2-phenylethyl)pyridine in solvent start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst seal_vessel Seal Reaction Vessel add_catalyst->seal_vessel purge Purge with H₂ seal_vessel->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Set Temperature and Pressure pressurize->react monitor Monitor Reaction Progress react->monitor monitor->react Incomplete vent Vent H₂ and Purge monitor->vent Complete filter Filter Catalyst vent->filter neutralize Neutralize filter->neutralize extract Extract Product neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products catalyst_issue Catalyst Inactivity/ Poisoning start->catalyst_issue product_loss Product Loss During Workup/Purification start->product_loss optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature/Pressure - Change Solvent incomplete_reaction->optimize_conditions change_catalyst Change Catalyst or Increase Loading incomplete_reaction->change_catalyst side_products->optimize_conditions catalyst_issue->change_catalyst purify_reagents Purify Starting Material and Solvent catalyst_issue->purify_reagents optimize_workup Optimize Workup/ Purification Protocol product_loss->optimize_workup

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperidine derivatives.

Troubleshooting Guides

Issue 1: Multiple or Broad Peaks in HPLC Analysis

Q1: I am observing multiple peaks or significant peak broadening in the HPLC analysis of my purified piperidine derivative, which I expect to be a single compound. What could be the cause and how can I resolve this?

A1: This is a common issue when analyzing piperidine derivatives, especially in their free base form. The appearance of multiple peaks for a single compound can often be attributed to differential ionization or interactions with the stationary phase.[1] Here are several troubleshooting steps you can take:

  • Mobile Phase pH Adjustment: The basic nature of the piperidine nitrogen can lead to interactions with residual silanols on C18 columns, causing peak tailing or broadening. Adding a competitive base, like a small amount of triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mitigate these interactions. Alternatively, adjusting the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the piperidine, leading to a single, sharper peak.[1]

  • Use of Buffers: Incorporating a buffer system in your mobile phase can help maintain a consistent pH and improve peak shape.

  • Column Chemistry: If modifying the mobile phase is ineffective, consider switching to a different column chemistry. An end-capped C18 column or a column specifically designed for basic compounds may provide better results.

  • Gradient Elution: Implementing a gradient elution method can help improve the separation and resolution of peaks.[1]

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion. For piperidine salts, water or a water/acetonitrile mixture is often suitable, while free bases may require methanol.[1]

  • Confirmation of Salt vs. Free Base: As observed in some cases, hydrochloride salts of piperidine derivatives often elute as a single peak, while the corresponding free bases show multiple peaks.[1] Confirming the form of your compound can help in choosing the right analytical method.

Issue 2: Difficulty with Crystallization

Q2: I am struggling to obtain crystals of my piperidine derivative, or the product is crashing out as an oil.

A2: Crystallization of piperidine derivatives can be challenging. Here are some strategies to try:

  • Solvent Selection: Experiment with a variety of solvents and solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly added to a solution of the compound, can also be effective.

  • Salt Formation: Converting the piperidine derivative to a salt, such as a hydrochloride or nitrate, can often improve its crystallinity.[2] Piperidine hydrochloride, for instance, often forms well-defined crystals.[3]

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Slow Evaporation: Slowly evaporating the solvent from a dilute solution of your compound can sometimes yield high-quality crystals.

  • Control of Supersaturation: Avoid overly rapid cooling or addition of anti-solvent, as this can lead to the formation of oils or amorphous solids.

Issue 3: Product Streaking on Silica Gel Column Chromatography

Q3: My piperidine derivative is streaking badly on the silica gel column, leading to poor separation and low yield.

A3: The basicity of the piperidine nitrogen is a common cause of streaking on silica gel, which is acidic. Here’s how to address this:

  • Basic Additives in Eluent: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia solution to your eluent system. This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic compound.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column, which may be more suitable for your compound.

  • Salt Formation: If your compound is stable as a salt, you might be able to purify the salt form, which may have different chromatographic behavior.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities found in piperidine derivative samples?

A4: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Unreacted Starting Materials: Such as the corresponding pyridine precursor if the synthesis involves pyridine reduction.

  • By-products of Synthesis: For example, in radical-mediated cyclizations, the formation of linear alkenes as by-products has been observed.[4] In syntheses involving fluorinated pyridines, defluorinated by-products can be a minor impurity.[4]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation.

  • Residual Solvents: Solvents used in the synthesis and purification process can be retained in the final product.

  • Reagents from Purification: For example, residual piperidine used for Fmoc deprotection in peptide synthesis can be an impurity.

Q5: How can I effectively remove water from my piperidine derivative, especially considering it can form an azeotrope with water?

A5: The formation of an azeotrope between piperidine and water (boiling point 92.8 °C for a 35% piperidine solution) can make complete drying by simple distillation challenging.[2] Effective methods for water removal include:

  • Azeotropic Distillation with a Different Entrainer: Using a ternary azeotropic system, for example by adding benzene, can help in the removal of water.

  • Drying Agents: For the final drying of the isolated piperidine derivative, using a strong drying agent like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄) is effective.

  • High Vacuum Drying: Drying the purified compound under high vacuum at an appropriate temperature can help remove residual water and other volatile solvents.

Q6: What is the principle behind purifying piperidine derivatives by forming a salt?

A6: This method leverages the basic nature of the piperidine nitrogen. The process generally involves:

  • Reaction with an Acid: The crude piperidine derivative is reacted with an acid (e.g., HCl, H₂SO₄, or even CO₂ in some cases) to form a salt.[4]

  • Precipitation and Isolation: The resulting salt often has different solubility properties than the free base and may precipitate from the reaction mixture, allowing for its isolation by filtration.

  • Liberation of the Free Base: The purified salt is then treated with a base (e.g., NaOH, KOH) to regenerate the pure piperidine derivative free base, which can then be extracted into an organic solvent.

This method is particularly useful for separating piperidine from non-basic impurities.

Data Presentation

Table 1: Comparison of Purity for Different Piperidine Purification Methods

Compound/DerivativePurification MethodInitial PurityFinal PurityYieldReference
PiperidineAzeotropic Distillation with WaterNot Specified95.2%Not Specified[4]
PiperidineCO₂ Salt Formation & Distillation88%>99.9%Not Specified[4]
(S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidineDiastereomeric Salt CrystallizationRacemic Mixture99.0% e.e.90.1%[5]
Piperidine HydrochlorideColumn Chromatography & RecrystallizationCrude>99% (by GC)30%[6]
2-substituted N-(methyl-d)piperidinesSilica Gel Column ChromatographyCrudeNot Specified56-91%[7]

Experimental Protocols

Protocol 1: Purification of Piperidine via CO₂ Salt Formation

This protocol is adapted from a patented method for obtaining high-purity piperidine.[4]

  • Reaction Setup: In a stirred reactor, add the crude mixture of pyridine and piperidine.

  • Solvent Addition: Add an organic solvent such as acetone. The mass ratio of the solvent to the crude mixture can be in the range of 1:3 to 3:1.

  • CO₂ Introduction: While stirring and cooling the reactor to maintain room temperature, bubble CO₂ gas through the solution.

  • Salt Formation: Continue bubbling CO₂ for approximately 1-1.5 hours. A white precipitate of piperidinium salt will form.

  • Filtration: Stop stirring and filter the mixture, washing the filter cake thoroughly with the organic solvent used.

  • Liberation of Piperidine: Add the collected piperidinium salt to an alkaline solution (e.g., 10-20% NaOH or KOH solution). The molar ratio of alkali to the salt should be between 1:1 and 4:1.

  • Distillation: Rectify the resulting mixture to obtain an aqueous solution of piperidine.

  • Final Drying: Remove the water, for example, by azeotropic distillation with benzene, to obtain high-purity piperidine.

Protocol 2: General Flash Column Chromatography for Piperidine Derivatives

This is a general guide; specific conditions will need to be optimized for your compound.

  • Stationary Phase: Silica gel is commonly used.

  • Eluent System: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Basic Modifier: To prevent streaking, add 0.1-1% of triethylamine or a 7N solution of ammonia in methanol to the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Run the column, collecting fractions and monitoring by TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for Piperidine Derivative Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Piperidine Derivative Purification_Method Choose Purification Method Crude_Product->Purification_Method Chromatography Column Chromatography Purification_Method->Chromatography Complex Mixture Crystallization Crystallization / Salt Formation Purification_Method->Crystallization Solid Product Acid_Base_Extraction Acid-Base Extraction Purification_Method->Acid_Base_Extraction Basic Product Purity_Check Purity Analysis (HPLC, NMR) Chromatography->Purity_Check Crystallization->Purity_Check Acid_Base_Extraction->Purity_Check Purity_Check->Purification_Method <95% Purity Pure_Product Pure Piperidine Derivative Purity_Check->Pure_Product >95% Purity

Caption: Workflow for the purification of piperidine derivatives.

troubleshooting_hplc Troubleshooting Multiple Peaks in HPLC Start Multiple or Broad Peaks Observed Check_Form Is the compound a free base? Start->Check_Form Add_Modifier Add basic (e.g., TEA) or acidic (e.g., TFA) modifier to mobile phase Check_Form->Add_Modifier Yes Check_pH Adjust mobile phase pH Check_Form->Check_pH No (Salt) Add_Modifier->Check_pH Resolved Single, Sharp Peak Add_Modifier->Resolved Issue Resolved Change_Column Switch to a different column (e.g., end-capped, for basic compounds) Check_pH->Change_Column Issue Persists Check_pH->Resolved Issue Resolved Optimize_Gradient Optimize gradient elution Change_Column->Optimize_Gradient Change_Column->Resolved Issue Resolved Optimize_Gradient->Resolved Issue Resolved

Caption: Troubleshooting flowchart for HPLC analysis of piperidine derivatives.

References

Technical Support Center: Side-Product Formation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side-product formation during piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for piperidine synthesis discussed in this guide?

A1: This guide focuses on three prevalent methods for piperidine synthesis: the Hofmann-Löffler-Freytag reaction, catalytic hydrogenation of pyridine, and reductive amination of glutaraldehyde.

Q2: What are the typical side-products observed in the Hofmann-Löffler-Freytag reaction for piperidine synthesis?

A2: The Hofmann-Löffler-Freytag reaction can yield a mixture of cyclic amines. The most common side-product is the isomeric pyrrolidine derivative, formed through a competing 1,5-hydrogen atom transfer.[1] The ratio of piperidine to pyrrolidine is highly dependent on the structure of the starting N-haloamine.[1] Other potential side-products can include imines, resulting from the rearrangement of radical intermediates.[2]

Q3: What side-products can be expected during the catalytic hydrogenation of pyridine?

A3: In the catalytic hydrogenation of pyridine, incomplete reduction can lead to the formation of partially hydrogenated intermediates such as 1,2-dihydropyridine, 1,4-dihydropyridine, and 1,2,3,6-tetrahydropyridine.[3][4] The presence of substituents on the pyridine ring can also lead to side-reactions like defluorination.[5] In some cases, over-reduction or ring-opening can occur, leading to products like amylamine, though this can be suppressed with certain catalysts.[6]

Q4: Are there common side-products in the synthesis of piperidine via reductive amination of glutaraldehyde?

A4: Reductive amination of glutaraldehyde is generally a high-yield reaction.[7] However, when primary amines are used, there is a possibility of forming a 5-hydroxy-pentanyl derivative as a side-product, especially with substrates like proline.[7]

Q5: My piperidine sample has developed a white solid upon storage. What could this be?

A5: Piperidine is a basic compound and can react with acidic gases in the atmosphere. The white solid is likely piperidine carbonate, formed by the reaction of piperidine with atmospheric carbon dioxide.[8] If the sample has been exposed to acidic vapors, such as hydrochloric acid, it could also form piperidine hydrochloride.[8]

Troubleshooting Guides

Hofmann-Löffler-Freytag Reaction
Issue Potential Cause Troubleshooting Steps
Low yield of piperidine and high yield of pyrrolidine. The substrate's structure favors a 1,5-hydrogen atom transfer over a 1,6-transfer.- Modify the substrate to favor the 1,6-hydrogen atom transfer. - Optimize reaction conditions (e.g., light source, temperature) to potentially influence the selectivity. - Employ computational modeling to predict the regioselectivity of the hydrogen atom transfer for different substrates.[9]
Presence of imine side-products. Rearrangement of the nitrogen-centered radical intermediate.[2]- Alter the reaction conditions to minimize the lifetime of the radical intermediate. - Use radical traps to investigate the presence of different radical species.
Catalytic Hydrogenation of Pyridine
Issue Potential Cause Troubleshooting Steps
Incomplete reaction with starting material and partially hydrogenated pyridines present. - Insufficient catalyst activity or loading. - Inadequate hydrogen pressure or reaction time. - Catalyst poisoning.- Increase catalyst loading or use a more active catalyst (e.g., Rh/C, PtO2).[3][4] - Increase hydrogen pressure and/or reaction time. - Ensure the purity of the starting material and solvent to avoid catalyst poisons.
Formation of dehalogenated side-products (for halogenated pyridines). The catalyst promotes hydrodehalogenation.- Screen different catalysts; for example, rhodium-based catalysts have been shown to minimize defluorination.[5] - Optimize reaction conditions (lower temperature, lower pressure) to reduce the rate of dehalogenation.
Low selectivity for the desired piperidine derivative. The catalyst and reaction conditions are not optimal for the specific substrate.- Refer to literature for catalyst systems optimized for your specific substituted pyridine. - See the data table below for a comparison of different catalysts.
Reductive Amination of Glutaraldehyde
Issue Potential Cause Troubleshooting Steps
Formation of a hydroxylated side-product. Incomplete cyclization and reduction, particularly with certain primary amines.[7]- Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Adjust the stoichiometry of the reducing agent (e.g., sodium cyanoborohydride).[7] - Optimize the reaction pH.
Broad peaks or unexpected masses in LC-MS analysis. Formation of Schiff base intermediates or oligomerization of glutaraldehyde.- Ensure complete reduction by extending the reaction time or adding more reducing agent. - Use freshly opened or purified glutaraldehyde.

Data Presentation

Table 1: Influence of Catalyst on Pyridine Hydrogenation

CatalystPyridine Conversion (%)Piperidine Selectivity (%)Reference
1% Pd/Al2O38587[6]
0.5% Pd–1% Ag/Al2O39999[6]
0.5% Pd–1% Cu/Al2O39799[6]
Rh/KB (electrocatalytic)10098 (yield)[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine and GC-MS Analysis of Products

Synthesis:

  • To a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL), add the chosen catalyst (e.g., 5 mol% PtO2).[10]

  • Place the reaction mixture in a high-pressure reactor and apply hydrogen gas pressure (50-70 bar).[10]

  • Stir the reaction at room temperature for 6-10 hours.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully release the hydrogen pressure.

  • Quench the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS System: Agilent 6850 GC with a 5973 mass selective detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 550.

  • Data Analysis: Identify piperidine and potential side-products (e.g., partially hydrogenated pyridines) by comparing their mass spectra with a library (e.g., NIST).

Protocol 2: General Procedure for Reductive Amination of Glutaraldehyde and HPLC-UV Analysis

Synthesis:

  • Dissolve the primary amine (1.0 equiv) in a suitable buffer (e.g., phosphate buffer, pH 7-8).

  • Add glutaraldehyde (1.1 equiv) to the solution and stir for 30 minutes at room temperature to form the Schiff base intermediate.

  • Add sodium cyanoborohydride (1.5 equiv) portion-wise to the reaction mixture.[7]

  • Stir the reaction for 12-24 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding acetone.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

HPLC-UV Analysis:

  • Sample Preparation: Dissolve the crude product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-VIS detector.[11]

  • Column: C18 column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).[11]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).[11]

  • Gradient: 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 210 nm and 254 nm.[11]

  • Data Analysis: Quantify the piperidine product and any UV-active side-products by integrating the peak areas.

Visualizations

Hofmann_Loffler_Freytag N_haloamine N-Haloamine N_radical Nitrogen-centered Radical Cation N_haloamine->N_radical hv or Δ C_radical_5 C5-Radical N_radical->C_radical_5 1,5-HAT C_radical_6 C6-Radical N_radical->C_radical_6 1,6-HAT Imine Imine (Side-Product) N_radical->Imine Rearrangement Pyrrolidine Pyrrolidine (Side-Product) C_radical_5->Pyrrolidine Cyclization Piperidine Piperidine (Desired Product) C_radical_6->Piperidine Cyclization

Caption: Reaction pathway of the Hofmann-Löffler-Freytag synthesis.

Catalytic_Hydrogenation cluster_dehalogenation For Halogenated Pyridines Pyridine Pyridine Dihydropyridine Dihydropyridine (Side-Product) Pyridine->Dihydropyridine H2, Catalyst Piperidine Piperidine (Desired Product) Pyridine->Piperidine H2, Catalyst (Complete Hydrogenation) Tetrahydropyridine Tetrahydropyridine (Side-Product) Dihydropyridine->Tetrahydropyridine H2, Catalyst Tetrahydropyridine->Piperidine H2, Catalyst Dehalogenated Dehalogenated Piperidine (Side-Product) Halogenated_Piperidine Halogenated Piperidine Halogenated_Piperidine->Dehalogenated

Caption: Side-product formation in catalytic hydrogenation of pyridine.

Troubleshooting_Logic Start Unexpected Side-Product Detected Identify Identify Side-Product (GC-MS, LC-MS, NMR) Start->Identify Method Synthesis Method? Identify->Method HLF Hofmann-Löffler-Freytag Method->HLF HLF Hydro Catalytic Hydrogenation Method->Hydro Hydrogenation RedAm Reductive Amination Method->RedAm Reductive Amination HLF_Cause Isomeric Pyrrolidine or Imine? HLF->HLF_Cause Hydro_Cause Incomplete Hydrogenation or Dehalogenation? Hydro->Hydro_Cause RedAm_Cause Hydroxylated Adduct? RedAm->RedAm_Cause HLF_Sol Modify Substrate or Reaction Conditions HLF_Cause->HLF_Sol Yes Hydro_Sol1 Optimize Catalyst, Pressure, or Time Hydro_Cause->Hydro_Sol1 Incomplete Hydro_Sol2 Change Catalyst or Conditions Hydro_Cause->Hydro_Sol2 Dehalogenation RedAm_Sol Optimize Reducing Agent Stoichiometry or pH RedAm_Cause->RedAm_Sol Yes

Caption: A logical workflow for troubleshooting side-product formation.

References

Technical Support Center: Optimizing N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of piperidines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Low Reactivity of Alkylating Agent Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. For less reactive alkylating agents, increasing the reaction temperature may be necessary.[1] The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl bromides or chlorides.
Poor Solubility of Reagents Ensure that all reactants, especially the base, are soluble in the chosen solvent. If using an insoluble base like potassium carbonate in a solvent like acetone, consider switching to a more polar solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility and reaction rate.[1][2]
Inappropriate Base The choice of base is critical. For simple alkylations, inorganic bases like K₂CO₃ or KHCO₃ are often used. For more challenging substrates or to avoid certain side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[1] In some cases, stronger bases like sodium hydride (NaH) may be required, particularly if the piperidine nitrogen is part of a less nucleophilic system.[1][3]
Reaction Not Reaching Completion Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a slight excess of the alkylating agent.[2][3] Microwave irradiation can sometimes be used to drive reactions to completion in a shorter time frame.[2]
Decomposition of Reactants or Products Some reactants or products may be sensitive to high temperatures. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.[1]

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Potential CauseRecommended Solution
Excess Alkylating Agent The formation of the quaternary ammonium salt is often due to the reaction of the desired N-alkylpiperidine product with an excess of the alkylating agent.[1][4] To minimize this, use a stoichiometric amount or a slight excess of the piperidine starting material relative to the alkylating agent.
Rapid Addition of Alkylating Agent Adding the alkylating agent too quickly can create localized high concentrations, favoring over-alkylation. The slow, dropwise addition of the alkylating agent, for instance, using a syringe pump, can help maintain a low concentration and favor mono-alkylation.[1]
High Reaction Temperature Higher temperatures can sometimes promote the second alkylation step. If over-alkylation is a significant issue, consider running the reaction at a lower temperature.
Use of a Strong Base While a base is often necessary to neutralize the acid formed during the reaction, a strong base can deprotonate the initially formed N-alkylpiperidinium salt, regenerating the free tertiary amine which can then be further alkylated. Using a milder base or a hindered non-nucleophilic base can sometimes mitigate this.[1]

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials If the reaction has not gone to completion, the final mixture will contain unreacted piperidine and alkylating agent, which can complicate purification. Drive the reaction to completion as suggested in "Issue 1".
Formation of Salts The reaction often produces a hydrohalide salt of the product or the starting piperidine. A basic aqueous workup (e.g., with saturated sodium bicarbonate solution) can be used to neutralize these salts and extract the free amine product into an organic solvent.[1] Be cautious as CO₂ may be evolved if using bicarbonate.[1]
Co-elution of Product and Byproducts during Chromatography If the desired product and byproducts (like the quaternary salt or unreacted starting materials) have similar polarities, chromatographic separation can be challenging. Adjusting the solvent system for column chromatography is necessary. In some cases, converting the product to a salt and washing with a non-polar solvent can help remove non-polar impurities.
Product is Water-Soluble If the N-alkylpiperidine product has high water solubility, extraction into an organic solvent may be inefficient. In such cases, consider techniques like lyophilization to remove water or using a different workup procedure.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-alkylation of piperidines?

The choice of solvent depends on the specific reactants and conditions. Common solvents include:

  • Acetonitrile (ACN): A good polar aprotic solvent that dissolves many piperidines and alkyl halides.[1]

  • Dimethylformamide (DMF): A highly polar aprotic solvent that can be useful for less reactive substrates or when higher temperatures are needed.[1]

  • Tetrahydrofuran (THF): A common ether solvent, often used in reductive amination procedures.[5]

  • Dichloromethane (DCM): A versatile solvent for a range of organic reactions.

  • Alcohols (e.g., Ethanol, Methanol): Can be used, but may also act as nucleophiles in some cases, leading to side products.

The ideal solvent should dissolve all reactants and be inert to the reaction conditions. It is often necessary to screen a few solvents to find the optimal one for a specific reaction.

Q2: Which base should I use for my N-alkylation reaction?

The selection of the base is crucial for the success of the reaction. Here are some common choices and their applications:

BaseTypical Use CaseConsiderations
Potassium Carbonate (K₂CO₃) A mild and commonly used inorganic base, effective for many standard alkylations.[1]Can have limited solubility in some organic solvents.
Sodium Bicarbonate (NaHCO₃) A weaker base, useful when a very mild base is required to prevent side reactions.May not be strong enough for all reactions.
N,N-Diisopropylethylamine (DIPEA) A non-nucleophilic organic base, ideal for preventing side reactions where the base might compete as a nucleophile.[1]Can be more expensive than inorganic bases.
Sodium Hydride (NaH) A strong, non-nucleophilic base used when the piperidine nitrogen is not very nucleophilic or when a very strong base is needed to deprotonate the amine.[1]Reacts violently with water and requires anhydrous conditions.

Q3: How can I avoid the formation of the quaternary ammonium salt?

To avoid over-alkylation:

  • Control Stoichiometry: Use the piperidine as the limiting reagent or in a slight excess relative to the alkylating agent.[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation.

  • Alternative Methods: Consider reductive amination as an alternative strategy, which is less prone to over-alkylation.[1]

Q4: Is it necessary to run the reaction under an inert atmosphere?

While not always strictly necessary for robust piperidines and alkyl halides, it is good practice to run N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon). This is especially important when using moisture-sensitive reagents like sodium hydride or if the reactants or products are susceptible to oxidation.[1]

Q5: What are some alternative methods for N-alkylation of piperidines?

Besides direct alkylation with alkyl halides, other methods include:

  • Reductive Amination: This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[6] This method is often highly selective for mono-alkylation.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds. This is more commonly used for N-arylation but can be adapted for alkylation.

  • Reaction with Alcohols (Borrowing Hydrogen): This method uses a catalyst to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃

  • To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Stir the mixture under an inert atmosphere (e.g., nitrogen).

  • Slowly add the alkyl halide (1.0-1.1 eq.) to the mixture at room temperature. For highly reactive alkyl halides, cooling the reaction mixture in an ice bath may be necessary.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Reductive Amination

  • In a round-bottom flask, dissolve the piperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or THF).

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

Table 1: Comparison of Bases for N-Alkylation of a Piperidine Derivative

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)ACN801285
2Cs₂CO₃ (2.0)ACN80892
3DIPEA (1.5)ACN802475
4NaH (1.2)THF65695
5NoneACN8048<10

Yields are approximate and can vary based on the specific piperidine and alkylating agent used.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Piperidine and Base in Solvent B Place under Inert Atmosphere A->B 1. C Add Alkylating Agent B->C 2. Slow Addition D Stir at Appropriate Temperature C->D 3. E Monitor Progress (TLC/LC-MS) D->E 4. F Quench Reaction (if necessary) E->F 5. Upon Completion G Aqueous Workup / Extraction F->G 6. H Dry and Concentrate G->H 7. I Purify (e.g., Chromatography) H->I 8.

Caption: General workflow for the N-alkylation of piperidines.

troubleshooting_logic Start Low Yield? OverAlkylation Over-alkylation? Start->OverAlkylation No Reactivity Check Reagent Reactivity (Alkyl Halide, Base) Start->Reactivity Yes Stoichiometry Adjust Stoichiometry (Piperidine vs. Alkyl Halide) OverAlkylation->Stoichiometry Yes Success Successful Alkylation OverAlkylation->Success No Conditions Optimize Conditions (Solvent, Temperature) Reactivity->Conditions Conditions->Success AdditionRate Slow Down Alkyl Halide Addition Stoichiometry->AdditionRate AdditionRate->Success

Caption: Troubleshooting logic for common N-alkylation issues.

References

Technical Support Center: Stereoselectivity in Piperidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting stereoselectivity in piperidine reactions. This resource provides practical guidance in a question-and-answer format to address common challenges encountered during the synthesis of stereochemically defined piperidine derivatives.

Troubleshooting Guides & FAQs

Question 1: My diastereoselective piperidine synthesis is yielding a mixture of diastereomers with low selectivity. What are the potential causes and how can I improve it?

Answer:

Low diastereoselectivity in piperidine synthesis can stem from several factors related to the reaction mechanism and conditions. Here are some common causes and troubleshooting strategies:

  • Steric Hindrance: The steric bulk of substituents on your starting materials can significantly influence the facial selectivity of the reaction. In some cases, steric effects can be overridden by other directing groups. For instance, in the diastereoselective epoxidation of tetrahydropyridines, a novel bifunctional epoxidation reagent was designed to overcome steric hindrance through hydrogen bonding, directing the epoxidation to the more hindered face.[1]

  • Reaction Conditions: Temperature, solvent, and catalyst loading can all impact diastereoselectivity. It is crucial to screen these parameters to find the optimal conditions for your specific substrate. For example, in boronyl radical-catalyzed (4+2) cycloadditions for the synthesis of polysubstituted piperidines, high diastereoselectivity is often achieved under specific, optimized conditions.[2]

  • Nature of the Reactants: The electronic properties and structural features of your imine and alkene precursors are critical. In some multi-component reactions, such as the synthesis of piperidin-2-ones from pyridinium ylides, aldehydes, and Michael acceptors, the reaction can be highly stereoselective, forming only a single diastereomer.[3][4] If you are observing low selectivity, consider if your substrates are well-suited for the chosen methodology.

  • Catalyst or Reagent Control: In catalyst-controlled reactions, the choice of catalyst and ligand is paramount. For palladium-catalyzed Negishi coupling, both cis- and trans-2,4-disubstituted piperidines can be selectively synthesized by choosing the appropriate substituted piperidinylzinc reagent.[5]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_sterics Analyze Steric Effects of Substituents start->check_sterics optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_sterics->optimize_conditions screen_catalysts Screen Different Catalysts/Ligands optimize_conditions->screen_catalysts modify_substrates Modify Substrate Protecting Groups screen_catalysts->modify_substrates analyze_results Analyze Diastereomeric Ratio modify_substrates->analyze_results analyze_results->check_sterics Re-evaluate end Improved Diastereoselectivity analyze_results->end Success

Caption: A workflow for troubleshooting low diastereoselectivity.

Question 2: I am struggling to achieve high enantioselectivity in my asymmetric piperidine synthesis. What factors should I investigate?

Answer:

Achieving high enantioselectivity in piperidine synthesis often relies on a carefully controlled catalytic asymmetric reaction. Here are key areas to focus on when troubleshooting poor enantiomeric excess (ee):

  • Catalyst and Ligand Selection: The choice of chiral catalyst and ligand is the most critical factor. For instance, in the Rh-catalyzed asymmetric reductive Heck reaction to form 3-substituted tetrahydropyridines, the Josiphos ligand L5 was found to give the best results.[6] Similarly, a C2-symmetric chiral phosphepine has been shown to be an effective catalyst for the enantioselective [4 + 2] annulation of imines with allenes.[7] If you are observing low ee, consider screening a variety of chiral ligands.

  • Protecting Groups: The protecting group on the nitrogen atom can have a significant impact on the stereochemical outcome. In some syntheses, carbamate protecting groups have been found to give the best results in terms of both yield and enantioselectivity.[8] Experimenting with different protecting groups (e.g., Boc, Cbz, PMP) can be a valuable troubleshooting step.

  • Substrate Scope: Be aware of the limitations of your chosen catalytic system. For example, in one reported catalytic enantioselective method, electron-rich 4-anisyl imine was a reluctant coupling partner, and ortho-substituted, electron-poor imines reacted with lower stereoselectivity.[7] If your substrate is electronically or sterically challenging, you may need to explore alternative catalytic systems.

  • Reaction Conditions: As with diastereoselectivity, temperature, solvent, and reaction time can influence enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess.

Factors Influencing Enantioselectivity in a Catalytic Cycle

G sub Substrate intermediate Diastereomeric Transition States sub->intermediate + Catalyst cat Chiral Catalyst cat->intermediate ligand Chiral Ligand ligand->cat Forms prod_R (R)-Product intermediate->prod_R Lower Energy Pathway prod_S (S)-Product intermediate->prod_S Higher Energy Pathway

Caption: Key factors influencing enantioselectivity.

Quantitative Data Summary

The following tables summarize the stereochemical outcomes for selected piperidine syntheses under various conditions, as reported in the literature.

Table 1: Enantioselective Rh-Catalyzed Reductive Heck Reaction [6][9]

EntryAryl Boronic AcidLigandYield (%)ee (%)
1PhenylL5 (Josiphos)9296
24-TolylL5 (Josiphos)9597
34-MethoxyphenylL5 (Josiphos)9195
43-ThienylL5 (Josiphos)8594

Table 2: Diastereoselective Epoxidation of Tetrahydropyridines [1]

EntrySubstrateEpoxidation ReagentYield (%)dr
12fIn situ generated peroxyacid70>20:1
22hIn situ generated peroxyacid90>20:1
32iIn situ generated peroxyacid62>20:1

Key Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction [6]

  • To an oven-dried vial, add [Rh(cod)Cl]₂ (1.0 mol %), chiral ligand (e.g., Josiphos L5, 2.2 mol %), and the arylboronic acid (1.2 equiv.).

  • The vial is sealed and purged with argon.

  • Add anhydrous solvent (e.g., THF).

  • Add phenyl pyridine-1(2H)-carboxylate (1.0 equiv.) as a solution in the same solvent.

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the indicated time (e.g., 12 h).

  • Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Diastereoselective Epoxidation of Tetrahydropyridines [1]

  • To a solution of the tetrahydropyridine substrate in a suitable solvent (e.g., CH₂Cl₂), add the epoxidation reagent (e.g., in situ prepared 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid).

  • The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.

  • The reaction is then quenched with an appropriate reagent (e.g., aqueous Na₂S₂O₃).

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by flash chromatography to yield the desired epoxide.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

Decision Tree for Synthetic Strategy

Choosing the Right Approach for Stereoselective Piperidine Synthesis

G start Goal: Stereoselective Piperidine Synthesis is_chiral Is a specific enantiomer required? start->is_chiral is_diastereo Are specific diastereomers needed? is_chiral->is_diastereo No enantio_route Pursue Enantioselective Synthesis is_chiral->enantio_route Yes diastereo_route Pursue Diastereoselective Synthesis is_diastereo->diastereo_route Yes achiral_route Achiral Synthesis followed by Resolution is_diastereo->achiral_route No catalytic_asym Catalytic Asymmetric Methods (e.g., Rh, Pd, Organocatalysis) enantio_route->catalytic_asym chiral_pool Chiral Pool Synthesis enantio_route->chiral_pool substrate_control Substrate-Controlled Diastereoselection diastereo_route->substrate_control reagent_control Reagent-Controlled Diastereoselection diastereo_route->reagent_control

References

stability issues with 3-(2-Cyclohexylethyl)piperidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(2-Cyclohexylethyl)piperidine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a secondary amine, can be influenced by several factors:

  • pH: In acidic environments, the piperidine nitrogen can be protonated, forming a more stable salt form. However, extreme pH conditions can catalyze hydrolysis or other degradation pathways.

  • Oxidizing Agents: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, imines, or ring-opened byproducts. The presence of atmospheric oxygen or other oxidizing agents can promote this degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life of the compound in solution.[1]

  • Light: Exposure to UV or visible light can potentially induce photolytic degradation. Photostability studies are recommended to assess this risk.[2][3]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while non-polar solvents might offer better stability for the free base.

Q2: How should I store solutions of this compound to ensure maximum stability?

A2: For optimal stability, solutions of this compound should be stored in tightly sealed, amber glass vials to protect from light and air.[4] It is recommended to store them at low temperatures, such as 2-8°C or frozen, depending on the solvent used. For long-term storage, inerting the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidation.

Q3: Are there any known incompatibilities with common excipients or reagents?

  • Strong Oxidizing Agents: Reagents like peroxides, permanganates, or chromates can lead to rapid degradation.[1]

  • Aldehydes and Ketones: These can potentially react with the secondary amine to form enamines or other adducts.

  • Acids and Acid Chlorides: While acids form salts, strong acids at high temperatures or acid chlorides can lead to unwanted side reactions.

  • Nitrite Salts: In the presence of acidic conditions, nitrite salts can lead to the formation of N-nitrosamines, which are often potent mutagens.[5]

Troubleshooting Guide for Stability Issues

The following table summarizes potential stability issues you might encounter with this compound in solution, their probable causes, and recommended solutions.

Observed Issue Potential Cause Recommended Solution
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradants. Optimize storage conditions (lower temperature, protect from light and air).
Decrease in the main peak area (assay value) in HPLC. Degradation of the parent compound.Re-evaluate the formulation and storage conditions. Ensure the analytical method is stability-indicating.
Discoloration of the solution (e.g., turning yellow). Oxidation of the piperidine ring or impurities.Store the solution under an inert atmosphere (nitrogen or argon). Use high-purity solvents and starting materials.
Formation of precipitates. Salt formation with acidic components in the solvent or headspace (e.g., dissolved CO2), or low solubility of degradants.Use a buffered solution if appropriate for the experimental design. Filter the solution before use and re-analyze the precipitate.
Inconsistent results between experiments. Instability of the compound under experimental conditions.Prepare fresh solutions for each experiment. Evaluate the stability of the compound in the experimental medium over the duration of the experiment.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[2][3] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the unstressed and stressed samples.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve adequate separation of the parent peak from all degradation peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]

Visualizations

Logical Workflow for a Stability Study

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase start Define Stability Study Objectives protocol Develop Stability Protocol start->protocol prep Prepare Samples of This compound protocol->prep stress Apply Stress Conditions (Heat, Light, pH, Oxidation) prep->stress sampling Collect Samples at Defined Time Points stress->sampling hplc Analyze Samples using Stability-Indicating HPLC Method sampling->hplc data Collect and Process Data hplc->data report Generate Stability Report data->report end Determine Shelf-life and Storage Conditions report->end

Caption: Workflow for conducting a stability study of this compound.

Potential Degradation Pathway of this compound

Degradation_Pathway cluster_oxidation Oxidation cluster_other Other Reactions parent This compound n_oxide N-Oxide Derivative parent->n_oxide [O] imine Iminium Intermediate parent->imine [O], -H+ nitrosamine N-Nitrosamine (in presence of nitrites) parent->nitrosamine HNO2 lactam Piperidone (Lactam) imine->lactam Further Oxidation ring_opened Ring-Opened Products imine->ring_opened Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Low Reactivity of Substituted Pyridines in Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of substituted pyridines, a common challenge in synthetic chemistry.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the reduction of substituted pyridines.

Issue 1: My pyridine reduction is not proceeding, or the conversion is very low.

This is a common problem stemming from the inherent low reactivity of the pyridine ring. The lone pair on the nitrogen atom can poison many metal catalysts, and the aromaticity of the ring makes it stable and resistant to reduction.[1]

Possible Causes & Solutions:

Possible Cause Suggested Solution Underlying Principle
Catalyst Poisoning 1. Acidic Medium: Perform the reaction in an acidic solvent like glacial acetic acid.[2][3][4] 2. Quaternization: Convert the pyridine to a pyridinium salt before reduction.[1][5][6]Protonation or alkylation of the nitrogen atom prevents it from binding to and deactivating the metal catalyst. This also activates the ring towards reduction.[1][6][7]
Insufficiently Forcing Conditions 1. Increase Hydrogen Pressure: For catalytic hydrogenations, increase the H₂ pressure (e.g., 50-100 bar).[2][8] 2. Increase Temperature: Raise the reaction temperature (e.g., 60-100 °C).[8]Dearomatization is often thermodynamically demanding and requires higher energy input.[8]
Inappropriate Catalyst 1. Catalyst Screening: Test different catalysts such as PtO₂, Rh/C, Rh₂O₃, or [Cp*RhCl₂]₂.[1][3][5][8] 2. Homogeneous Catalysis: Consider a homogeneous catalyst, which can sometimes be more effective for functionalized substrates.[5][6]The choice of catalyst is crucial and substrate-dependent. Some catalysts are more resistant to poisoning or more active under milder conditions.
Electron-Donating Substituents 1. Harsher Conditions: Employ higher pressures and temperatures. 2. Birch Reduction: For electron-rich pyridines, consider a Birch reduction, although this can sometimes lead to side products.[9][10]Electron-donating groups increase the electron density of the ring, making it less susceptible to reduction.

Issue 2: I am observing partial reduction to a dihydropyridine or tetrahydropyridine instead of the desired piperidine.

Incomplete reduction can occur when the reaction conditions are not vigorous enough to drive the reaction to completion or when using specific methods designed for partial reduction.

Possible Causes & Solutions:

Possible Cause Suggested Solution Notes
Insufficient Reaction Time or Conditions 1. Prolong Reaction Time: Extend the duration of the reaction. 2. Increase Catalyst Loading: A higher catalyst loading may be necessary. 3. More Forcing Conditions: Increase hydrogen pressure and/or temperature.[8]Monitor the reaction by TLC or GC-MS to track the disappearance of intermediates.
Specific Reagents for Partial Reduction 1. Review Methodology: Reagents like lithium aluminum hydride can yield mixtures of dihydropyridines.[7] Transfer hydrogenation can sometimes selectively yield tetrahydropyridines depending on the substitution pattern.[5] 2. Switch to a More Robust Method: For full reduction, switch to catalytic hydrogenation with PtO₂ or Rh catalysts under higher pressure.[2][3][8]Ensure your chosen method is suitable for obtaining the fully saturated piperidine.

Issue 3: My reaction is producing a mixture of isomers or dehalogenated byproducts.

Stereoselectivity and chemoselectivity can be significant challenges in pyridine reduction.

Possible Causes & Solutions:

Possible Cause Suggested Solution Key Considerations
Lack of Stereocontrol 1. Pressure Effects: In some cases, increasing hydrogen pressure can influence the diastereomeric ratio. For example, with asymmetrical pyridine derivatives, increasing pressure from 30 to 80 bar changed the diastereomeric ratio from 1:1 to 1.7:1 in favor of the cis isomer.[8] 2. Chiral Catalysis: For enantioselective reductions, employ a chiral catalyst system.The stereochemical outcome can be highly dependent on the substrate, catalyst, and reaction conditions.
Dehalogenation 1. Milder Conditions: If the halogen is desired, attempt the reduction under milder conditions (lower temperature and pressure). 2. Alternative Methods: If dehalogenation is unavoidable with catalytic hydrogenation, consider alternative reduction methods that are less prone to this side reaction.Halogenated pyridines can readily undergo dehalogenation during hydrogenation.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the reduction of substituted pyridines so difficult?

The reduction of pyridines is challenging due to the aromatic stability of the ring and the presence of the nitrogen atom, which can act as a Lewis base and poison heterogeneous metal catalysts.[1] Overcoming the aromaticity requires significant energy input, often in the form of high pressure and/or temperature.[8]

Q2: How do substituents on the pyridine ring affect its reactivity towards reduction?

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CN, -CO₂R, -NO₂) decrease the electron density of the pyridine ring, making it more electrophilic and generally easier to reduce.[11][12]

  • Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OR, -NR₂) increase the electron density, making the ring less reactive towards reduction.[13] Pyridines with EDGs often require more forcing conditions to achieve full reduction.[9]

Q3: When should I choose catalytic hydrogenation versus a dissolving metal reduction like the Birch reduction?

  • Catalytic Hydrogenation: This is often the most direct method for complete reduction to piperidines. It is suitable for a wide range of substituted pyridines, especially those with EWGs. However, it may require high pressure and can be sensitive to catalyst poisoning.[3][8]

  • Birch Reduction: This method is typically used for the partial reduction of pyridines to dihydropyridines and can be effective for some electron-rich systems.[9][11] However, it can lack regioselectivity and may not be suitable for substrates with functional groups that are sensitive to dissolving metals.[11]

Q4: Can I selectively reduce the pyridine ring in the presence of other reducible functional groups?

Chemoselectivity is a significant challenge. However, certain methods offer better selectivity. For instance, transfer hydrogenation protocols have been developed that can selectively reduce the pyridine ring while preserving other functional groups.[5] The choice of catalyst and reaction conditions is critical. For example, a method using ammonium formate and Pd/C for the reduction of pyridine N-oxides was shown to preserve groups like esters, amides, and carboxylic acids.[14]

Q5: What are the typical reaction conditions for a successful pyridine reduction?

This is highly substrate-dependent, but here are some common starting points:

Method Catalyst **Pressure (H₂) **Temperature Solvent Reference
Catalytic HydrogenationPtO₂50-70 barRoom Temp - 80 °CGlacial Acetic Acid[2][3][4]
Catalytic HydrogenationPt/C70 bar70 °CAcetic Acid[8]
Transfer Hydrogenation[Cp*RhCl₂]₂N/A40 °CHCOOH-Et₃N[5]
HMPA-Catalyzed Transfer HydrogenationHMPA/TrichlorosilaneN/A--[15]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Substituted Pyridines using PtO₂

This protocol is adapted from methodologies reported for the challenging hydrogenation of substituted pyridines to their corresponding piperidines.[2][3]

Materials:

  • Substituted pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas source

Procedure:

  • In a suitable high-pressure vessel, dissolve the substituted pyridine in glacial acetic acid.

  • Add the PtO₂ catalyst (typically 5-10 mol%).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the vessel) via GC-MS or NMR.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the acetic acid under reduced pressure.

  • Perform a standard aqueous workup, typically involving basification with NaOH or Na₂CO₃ followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo to yield the crude piperidine derivative.

  • Purify the product as necessary, typically by column chromatography or distillation.

Protocol 2: Transfer Hydrogenation of Pyridinium Salts

This protocol is based on the efficient and chemoselective reduction of pyridinium salts under mild conditions.[5]

Materials:

  • Pyridinium salt (prepared by reacting the corresponding pyridine with an alkyl halide, e.g., benzyl bromide)

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Formic acid/triethylamine azeotrope (HCOOH-Et₃N)

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the pyridinium salt.

  • Add the HCOOH-Et₃N azeotrope.

  • Add the rhodium catalyst, [Cp*RhCl₂]₂ (catalyst loading can be as low as 0.01 mol%).

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction for 24 hours or until completion as determined by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Basify the mixture with an aqueous solution of KOH.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Start: Low Conversion in Pyridine Reduction check_activation Is the pyridine activated? (e.g., acidic solvent, pyridinium salt) start->check_activation activate Activate Pyridine: 1. Use Acetic Acid 2. Form Pyridinium Salt check_activation->activate No check_conditions Are reaction conditions forcing enough? check_activation->check_conditions Yes activate->check_conditions increase_conditions Increase Severity: 1. Raise H2 Pressure (50-100 bar) 2. Increase Temperature (60-100 °C) check_conditions->increase_conditions No check_catalyst Is the catalyst appropriate? check_conditions->check_catalyst Yes increase_conditions->check_catalyst screen_catalysts Screen Catalysts: - PtO2, Rh/C, Rh2O3 - Consider homogeneous catalysts check_catalyst->screen_catalysts No review_substituents Consider Substituent Effects: - EDGs may require harsher conditions - Consider alternative methods (e.g., Birch) check_catalyst->review_substituents Yes screen_catalysts->review_substituents success Successful Reduction review_substituents->success

Caption: Troubleshooting workflow for low-yield pyridine reductions.

Method_Selection start Select Reduction Method for Substituted Pyridine goal What is the desired product? start->goal piperidine Fully Reduced Piperidine goal->piperidine Piperidine partial Partially Reduced (e.g., Dihydropyridine) goal->partial Partial Reduction check_substituent What is the electronic nature of the substituent(s)? piperidine->check_substituent birch Birch Reduction or LiAlH4 Reduction partial->birch ewg Electron-Withdrawing Group (EWG) check_substituent->ewg EWG edg Electron-Donating Group (EDG) check_substituent->edg EDG cat_hydro Catalytic Hydrogenation (e.g., PtO2/AcOH, Rh/C) ewg->cat_hydro harsh_cat_hydro Forcing Catalytic Hydrogenation (High P, High T) edg->harsh_cat_hydro transfer_hydro Consider Transfer Hydrogenation (e.g., HCOOH/NEt3, Rh catalyst) for chemoselectivity cat_hydro->transfer_hydro Need Chemoselectivity? harsh_cat_hydro->transfer_hydro Need Chemoselectivity?

Caption: Decision tree for selecting a pyridine reduction method.

Activation_Pathway cluster_0 Pyridine Activation Pathways pyridine Substituted Pyridine (Low Reactivity, Catalyst Poison) protonation Protonation (H+) pyridine->protonation Acidic Solvent alkylation Quaternization (R-X) pyridine->alkylation Alkyl Halide activated_pyridine Activated Pyridine (Increased Reactivity, No Catalyst Poisoning) reduced_product Reduced Product (Piperidine) activated_pyridine->reduced_product [H] / Catalyst protonation->activated_pyridine alkylation->activated_pyridine

Caption: Activation of pyridines for enhanced reduction reactivity.

References

Technical Support Center: Synthesis of 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(2-Cyclohexylethyl)piperidine.

I. Synthesis Overview & Experimental Protocols

The recommended synthetic route involves a two-step process: first, the synthesis of the precursor 3-(2-phenylethyl)pyridine, followed by the catalytic hydrogenation of both the pyridine and benzene rings to yield the target compound, this compound.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Hydrogenation 3-Bromopyridine 3-Bromopyridine Precursor_Synthesis Kumada Coupling (e.g., Pd(dppf)Cl2 catalyst) 3-Bromopyridine->Precursor_Synthesis Phenethylmagnesium_bromide Phenethyl- magnesium bromide Phenethylmagnesium_bromide->Precursor_Synthesis 3-(2-phenylethyl)pyridine 3-(2-phenylethyl)pyridine Precursor_Synthesis->3-(2-phenylethyl)pyridine Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) 3-(2-phenylethyl)pyridine->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Overall synthetic pathway for this compound.

Protocol 1: Synthesis of 3-(2-phenylethyl)pyridine (Precursor)

Reaction: Kumada coupling of 3-bromopyridine with phenethylmagnesium bromide.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • (2-Bromoethyl)benzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried flask containing anhydrous THF.

    • Slowly add a solution of (2-bromoethyl)benzene in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Coupling Reaction:

    • In a separate inert-atmosphere flask, dissolve 3-bromopyridine and the Pd(dppf)Cl₂ catalyst in anhydrous THF.

    • Cool this mixture to 0°C.

    • Slowly add the prepared phenethylmagnesium bromide solution to the catalyst mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl at 0°C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-(2-phenylethyl)pyridine.

Protocol 2: Synthesis of this compound

Reaction: Catalytic hydrogenation of 3-(2-phenylethyl)pyridine.

Materials:

  • 3-(2-phenylethyl)pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • 10 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Place 3-(2-phenylethyl)pyridine and glacial acetic acid in a high-pressure hydrogenation vessel (autoclave).

    • Carefully add the PtO₂ catalyst to the solution.

  • Hydrogenation:

    • Seal the vessel and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by hydrogen uptake or by sampling and analyzing via GC-MS or TLC. The reaction may take 8-16 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional acetic acid.

    • Cool the filtrate in an ice bath and carefully basify by the slow addition of 10 M NaOH until the pH is >12.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

II. Data Presentation: Catalyst Comparison

The choice of catalyst and conditions is critical for the successful hydrogenation of pyridines. The following table summarizes various catalytic systems.

CatalystSubstrate TypePressure (bar)Temperature (°C)SolventTypical Reaction Time (h)Key Considerations
PtO₂ (Adams') Substituted Pyridines50 - 70Room TempGlacial Acetic Acid6 - 10Effective for many substituted pyridines; acidic solvent activates the ring.[1]
Rh₂O₃ Functionalized Pyridines540Trifluoroethanol (TFE)4 - 16Mild conditions, broad functional group tolerance.[2]
Rh/C Substituted PyridinesLower pressuresVariableVariableVariableLower pressures may be sufficient compared to other catalysts.[1]
Pd/C Pyridinium saltsVariableVariableVariableVariableOften used for pyridinium salts; can be prone to poisoning by the piperidine product.
Iridium(III) Complex Multi-substituted PyridinesN/A (Ionic)80Dichloroethane24Tolerates highly sensitive groups like nitro and bromo; uses a hydride donor instead of H₂ gas.[3][4]

III. Troubleshooting Guide & FAQs

Diagram of a Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Slow Reaction in Hydrogenation Step Check_H2 Is H2 uptake observed? Is the system leak-free? Start->Check_H2 Check_Catalyst Was the catalyst fresh? Was it handled properly (e.g., not exposed to air for long)? Check_H2->Check_Catalyst Yes Fix_H2 Action: Check H2 source, re-pressurize, check for leaks. Check_H2->Fix_H2 No Check_Purity Is the starting material (3-(2-phenylethyl)pyridine) pure? Check_Catalyst->Check_Purity Yes Fix_Catalyst Action: Re-run with fresh catalyst. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). Check_Catalyst->Fix_Catalyst No Check_Mass_Transfer Is agitation vigorous enough? (Especially on scale-up) Check_Purity->Check_Mass_Transfer Yes Fix_Purity Action: Re-purify starting material. Trace impurities (sulfur, halides) can poison the catalyst. Check_Purity->Fix_Purity No Fix_Mass_Transfer Action: Increase stirring speed. Consider a different impeller design for better gas dispersion. Check_Mass_Transfer->Fix_Mass_Transfer No Success Problem Resolved Check_Mass_Transfer->Success Yes Fix_H2->Success Fix_Catalyst->Success Fix_Purity->Success Fix_Mass_Transfer->Success

Caption: Troubleshooting workflow for low yield in the hydrogenation step.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction has stalled or is extremely slow. What are the common causes?

A: This is a frequent issue, especially during scale-up. Consider the following:

  • Catalyst Poisoning: The catalyst's active sites may be blocked. This is often caused by impurities in the starting material or solvent (e.g., sulfur, halides). The piperidine product itself can also inhibit the catalyst.[2][5] Ensure your 3-(2-phenylethyl)pyridine precursor is highly pure.

  • Poor Mass Transfer: For the reaction to proceed, hydrogen gas must dissolve in the solvent and both must reach the catalyst surface. On a larger scale, inefficient stirring can make gas-liquid mass transfer the rate-limiting step.[6] Ensure vigorous agitation.

  • Inactive Catalyst: The catalyst may have degraded. Use fresh catalyst and handle it under an inert atmosphere as much as possible.

  • Insufficient Pressure/Temperature: While this reaction can proceed at room temperature, some systems require higher temperatures or pressures to achieve a reasonable rate. Saturation of aromatic rings is generally more difficult than for simple alkenes.[7]

Q2: I'm observing incomplete reduction, with tetrahydropyridine or other intermediates present in my final product. How can I drive the reaction to completion?

A: The presence of partially hydrogenated intermediates indicates that the reaction has not gone to completion.

  • Increase Reaction Time: This is the simplest solution. Monitor the reaction until no further hydrogen uptake is observed.

  • Increase Hydrogen Pressure: Higher H₂ pressure increases its concentration in the solvent, which can accelerate the reaction rate.

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can help drive the reaction to completion, although this increases cost.

  • Re-evaluate Solvent: Using an acidic solvent like glacial acetic acid activates the pyridine ring by forming the pyridinium ion, making it more susceptible to reduction.[8]

Q3: How should I approach the scale-up of this hydrogenation reaction safely?

A: Scaling up catalytic hydrogenations requires careful planning due to safety risks.[6]

  • Heat Management: Hydrogenation reactions are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous temperature runaway.[9] Implement robust cooling and consider a semi-batch process (slowly adding the substrate) to control the rate of heat generation.

  • Mass Transfer: As mentioned, agitation becomes more critical at scale. The impeller design and stirring speed must be sufficient to ensure good gas dispersion and keep the catalyst suspended.[6]

  • Hydrogen Safety: Ensure the reactor is properly rated for the intended pressure and that all fittings are leak-proof. Always work in a well-ventilated area and use appropriate hydrogen detectors.

Q4: What is the best method for purifying the final product, this compound?

A: The purification strategy depends on the impurities present.

  • Removal of Unreacted Pyridine: If the reaction is incomplete, separating the starting material from the product can be difficult due to similar boiling points. Azeotropic distillation with water and a non-aromatic hydrocarbon can be an effective method to remove residual pyridine.[10]

  • Salt Formation: Piperidines are basic and can be purified by forming a salt (e.g., hydrochloride), which can be crystallized. The free base is then regenerated by treatment with a strong base. A disclosed method for purifying piperidine involves forming a salt with CO₂, filtering it, and then liberating the free base.[11]

  • Vacuum Distillation: For removing non-volatile impurities and separating from solvents, vacuum distillation is the preferred final purification step for the liquid free-base product.

References

Technical Support Center: Resolving Impurities in Crude 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Cyclohexylethyl)piperidine. The information provided aims to assist in identifying and resolving common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the likely impurities?

The most probable and industrially scalable synthetic route for this compound involves a two-step process:

  • Synthesis of the precursor, 3-(2-phenylethyl)pyridine.

  • Catalytic hydrogenation of 3-(2-phenylethyl)pyridine to yield the final product.

The primary impurities in crude this compound typically arise from the second step, the catalytic hydrogenation.

Common Impurities:

  • Unreacted Starting Material: 3-(2-phenylethyl)pyridine due to incomplete hydrogenation.

  • Partially Hydrogenated Intermediates: Tetrahydropyridine and dihydropyridine derivatives. These can be challenging to separate due to similar polarities.

  • Products of Phenyl Ring Hydrogenation: 3-(2-Cyclohexenylethyl)piperidine or other partially saturated cyclohexane ring derivatives. This is more likely under harsh hydrogenation conditions (high pressure and temperature).

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Platinum, Palladium, Rhodium) may be present in the crude product.

  • Solvent Residues: Residual solvents used in the synthesis and work-up procedures.

Q2: My hydrogenation reaction of 3-(2-phenylethyl)pyridine is sluggish or incomplete. What are the possible causes and solutions?

Several factors can lead to incomplete or slow hydrogenation reactions. Here are some common causes and troubleshooting steps:

  • Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. Using a fresh batch of catalyst or increasing the catalyst loading might be necessary.

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reduction. Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the chosen catalyst.

  • Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active. A modest increase in temperature can significantly improve the reaction rate.

  • Solvent Choice: The solvent can influence the reaction. Protic solvents like acetic acid or ethanol are often used to enhance catalyst activity for pyridine hydrogenation.

  • Mixing: Inefficient mixing can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.

Q3: I am having difficulty separating the final product from the unreacted starting material. What purification techniques are most effective?

Due to the similar chemical nature of this compound and its precursor, 3-(2-phenylethyl)pyridine, separation can be challenging. The following methods are recommended:

  • Fractional Vacuum Distillation: This is often the most effective method for separating compounds with close boiling points. The boiling point of this compound is expected to be slightly higher than that of 3-(2-phenylethyl)pyridine.

  • Column Chromatography: Silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from the less polar starting material and other non-polar impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Broad peaks or multiple unresolved peaks in GC-MS analysis of the purified product. - Co-elution of impurities with similar boiling points. - Presence of isomeric impurities (e.g., cis/trans isomers if applicable to side products).- Optimize the temperature program of the GC-MS. - Employ a different chromatography column with a different stationary phase. - For confirmation of isomers, consider NMR analysis.
Low yield after purification. - Incomplete reaction. - Loss of product during work-up and purification steps. - Formation of multiple side products.- Monitor the reaction progress by TLC or GC to ensure completion. - Optimize extraction and washing steps to minimize product loss. - Re-evaluate the hydrogenation conditions (catalyst, temperature, pressure) to improve selectivity.
Product discoloration (yellow or brown tint). - Presence of oxidized impurities. - Residual catalyst.- Treat the crude product with activated carbon before distillation. - Filter the crude product through a pad of celite to remove fine catalyst particles.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiating Distillation: Begin stirring and gradually apply vacuum. Slowly heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which will likely contain residual solvents and low-boiling impurities, at a lower temperature.

    • As the temperature stabilizes at the boiling point of the unreacted 3-(2-phenylethyl)pyridine, collect this fraction in a separate flask.

    • Increase the temperature slightly to distill the pure this compound. Collect this main fraction in a clean, pre-weighed flask. The boiling point of a similar compound, 1-[3-(4-tert.butyl-cyclohexyl)-2-methyl-propyl]-piperidine, is 102° C./0.02 Torr[1]. The boiling point of this compound is predicted to be 271.6±8.0 °C at atmospheric pressure.

  • Analysis: Analyze all collected fractions by GC-MS or NMR to confirm their identity and purity.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable solvent system, for example, a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial, non-polar eluent and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) to elute non-polar impurities.

    • Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity of the final product using GC-MS and NMR.

Visualizations

experimental_workflow crude_product Crude this compound distillation Fractional Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_logic start Incomplete Hydrogenation? check_catalyst Check Catalyst Activity start->check_catalyst check_pressure Verify H2 Pressure start->check_pressure check_temp Adjust Temperature start->check_temp check_mixing Ensure Efficient Mixing start->check_mixing incomplete_product Incomplete Reaction Mixture check_catalyst->incomplete_product check_pressure->incomplete_product check_temp->incomplete_product check_mixing->incomplete_product

References

Technical Support Center: Quantitative Analysis of Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of piperidines.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantitative analysis of piperidines?

A1: The choice of analytical technique depends on the specific piperidine derivative, the sample matrix, and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is a versatile technique for many piperidine-containing compounds.[1] It is particularly useful for non-volatile or thermally unstable molecules.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile piperidines. Derivatization is often required to improve volatility and chromatographic performance.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method, making it ideal for analyzing piperidines at low concentrations in complex biological matrices like plasma.[4]

Q2: Why is derivatization often necessary for the GC-MS analysis of piperidines?

A2: Derivatization is often employed in the GC-MS analysis of piperidines to:

  • Increase Volatility: Piperidines, especially those with polar functional groups, may have low volatility, making them unsuitable for direct GC analysis. Derivatization converts them into more volatile compounds.[3]

  • Improve Thermal Stability: Some piperidine derivatives may degrade at the high temperatures used in the GC injector and column. Derivatization can create more thermally stable analogs.

  • Enhance Chromatographic Peak Shape: The basic nature of the piperidine nitrogen can lead to peak tailing due to interactions with active sites on the GC column. Derivatization masks this basicity, resulting in more symmetrical peaks.

  • Improve Sensitivity: Derivatizing agents can introduce moieties that enhance the ionization efficiency in the mass spectrometer, leading to better sensitivity.[3]

Q3: What are the common challenges in extracting piperidines from biological matrices?

A3: Common challenges include:

  • Matrix Effects: Co-extracted endogenous components from biological samples (e.g., phospholipids, salts) can interfere with the ionization of the target piperidine analyte in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[5]

  • Low Recovery: The recovery of piperidines can be low due to their polarity, potential for binding to matrix components, or instability during the extraction process.

  • Sample Clean-up: Inadequate sample clean-up can lead to contamination of the analytical column and instrument, resulting in poor chromatographic performance and system downtime.

Common extraction techniques to address these challenges include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantitative analysis of piperidines.

Problem 1: Peak Splitting in HPLC Analysis

Symptoms: A single analyte peak appears as two or more closely eluting peaks.

Possible Cause Solution
Co-elution of an interfering compound Modify the mobile phase composition or gradient to improve separation. Consider using a different column with a different stationary phase chemistry.
Injection of sample in a solvent stronger than the mobile phase Dissolve the sample in the initial mobile phase or a weaker solvent.
Column void or contamination at the inlet Reverse-flush the column. If the problem persists, replace the column frit or the entire column.
Differential ionization of the analyte For basic piperidine derivatives, the presence of both ionized and non-ionized forms can lead to peak splitting. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[6]

Problem 2: Peak Fronting in HPLC Analysis

Symptoms: The front of the peak is sloped, while the back is steep.

Possible Cause Solution
Sample Overload Reduce the injection volume or dilute the sample.[7][8]
Sample solvent stronger than the mobile phase Prepare the sample in the mobile phase or a weaker solvent.[7][9]
Column phase collapse in highly aqueous mobile phases Flush the column with 100% acetonitrile. Use a column specifically designed for aqueous mobile phases if necessary.[5]
Low column temperature Increase the column temperature to improve analyte solubility and peak shape.[7]

Problem 3: Poor Peak Shape (Tailing) in GC-MS Analysis

Symptoms: The back of the peak is elongated.

Possible Cause Solution
Active sites in the GC inlet liner or column Use a deactivated inlet liner. Perform column conditioning. If tailing persists, consider derivatizing the piperidine to mask the active amine group.
Improper column installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Column contamination Trim the front end of the column (a few centimeters) to remove accumulated non-volatile residues.

Problem 4: Low Recovery in Sample Preparation

Symptoms: The amount of analyte detected is significantly lower than the expected amount.

Possible Cause Solution
Incomplete extraction from the sample matrix Optimize the extraction solvent and pH. Increase the extraction time or use a more vigorous extraction method (e.g., sonication).
Analyte adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption.
Inefficient elution from SPE cartridge Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. Test different elution solvents and volumes.
Analyte degradation If the piperidine derivative is unstable, perform extraction steps at low temperatures and protect from light if necessary.

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of piperidines using different analytical techniques.

Table 1: HPLC-UV/ELSD Methods

AnalyteMatrixColumnMobile PhaseDetectionLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
PiperidineBulk DrugInertsil C18Water (0.1% H₃PO₄):ACN (32:68)UV (after derivatization)0.44 - 53.330.150.44101.82[9]
PiperineBlack PepperPursuit 5 C18MethanolDAD (343 nm)----[1]
PiperidineBlack PepperPursuit 5 C18MethanolELSD----[1]

Table 2: GC-MS Methods

AnalyteMatrixDerivatizing AgentColumnLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
PiperidineBrain TissueDeuterium-labelled piperidine (IS)-----
Piperidine ImpurityGlatiramer AcetateNone (Headspace)-----

Table 3: LC-MS/MS Methods

AnalyteMatrixColumnMobile PhaseLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
PiperidineRimonabant APIAtlantis C180.05% Formic Acid in Water:Methanol (Gradient)0.03 - 0.400.0101-92.2 - 95.5[4]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Piperidine in a Bulk Drug (Post-Derivatization)

  • Sample Preparation: Accurately weigh the sample and dissolve in a suitable diluent.

  • Derivatization: React the piperidine-containing sample with a derivatizing agent (e.g., dansyl chloride) to introduce a chromophore.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of water with 0.1% phosphoric acid and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength appropriate for the derivatized product.

  • Quantification: Use an external standard calibration curve prepared from derivatized piperidine standards.

Protocol 2: LC-MS/MS Analysis of Piperidine in a Pharmaceutical Ingredient

  • Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in a suitable solvent.

  • Chromatographic Conditions:

    • Column: Atlantis C18 (100 x 3.9 mm, 5 µm)

    • Mobile Phase: A gradient of 0.05% formic acid in water (A) and methanol (B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5.0 µL

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for piperidine.

  • Quantification: Use an external standard calibration curve.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) HPLC_GC_LCMS HPLC / GC / LC-MS/MS Derivatization (Optional)->HPLC_GC_LCMS Data_Acquisition Data Acquisition HPLC_GC_LCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A generalized workflow for the quantitative analysis of piperidines.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., Histamine H3 Receptor) G_protein Gαi/o GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Piperidine_Antagonist Piperidine Derivative (Antagonist) Piperidine_Antagonist->GPCR Blocks Histamine Binding

Caption: Signaling pathway of a piperidine-based GPCR antagonist.

References

avoiding catalyst poisoning in piperidine hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during piperidine hydrogenation.

Troubleshooting Guides & FAQs

Q1: My hydrogenation reaction is stalling or showing low conversion rates. Could the catalyst be poisoned?

A1: Yes, a stall or low conversion is a classic sign of catalyst poisoning. In piperidine hydrogenation, this can be caused by various factors, including impurities in your starting materials or the piperidine/pyridine product itself acting as a poison.[1][2] The nitrogen atom in piperidine and its derivatives possesses a lone pair of electrons that can strongly adsorb to the active metal sites on your catalyst, effectively blocking them from participating in the hydrogenation reaction.[1][2]

Q2: What are the most common catalyst poisons I should be aware of in piperidine hydrogenation?

A2: The most common poisons fall into a few categories:

  • Nitrogen-Containing Compounds: The substrate (pyridine), the product (piperidine), and any nitrogen-containing intermediates can act as catalyst poisons.[1][2] The hydrogenated products, like piperidine, can sometimes be stronger poisons than the initial reactants.[1]

  • Sulfur Compounds: Often present in feedstocks, sulfur-containing molecules are notorious for poisoning precious metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[3][4]

  • Carbon Monoxide (CO): Can arise from side reactions or be present as an impurity in the hydrogen gas.

  • Halides: Chloride ions, for instance, can act as mild catalyst poisons.[5]

  • Heavy Metals: Trace amounts of metals like mercury, lead, or arsenic in the feedstock can deactivate the catalyst.

Q3: My catalyst activity is decreasing over time, even with a pure starting material. What could be the cause?

A3: This phenomenon, known as catalyst deactivation, is common. Even with pure starting materials, several mechanisms can lead to a loss of activity:

  • Product Inhibition/Poisoning: As the concentration of piperidine increases, it can progressively poison the catalyst by binding to the active sites.[1]

  • Fouling/Coke Formation: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block the pores and active sites. The presence of piperidine can contribute to coke formation.[6]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This reduces the active surface area and, consequently, the catalyst's activity. This process is often irreversible.[7]

  • Leaching: In some cases, the active metal can dissolve into the reaction medium, leading to a permanent loss of catalyst.

Q4: How can I determine the specific cause of my catalyst's deactivation?

A4: A systematic approach is necessary to pinpoint the cause. Here is a general workflow:

  • Analyze Your Feedstock: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for common poisons like sulfur or halogenated compounds in your starting materials and solvent.

  • Characterize the Spent Catalyst: Comparing the fresh and used catalyst can provide significant insights. Techniques like Temperature-Programmed Reduction (TPR), elemental analysis, and surface area analysis (e.g., BET) can reveal the presence of poisons, coke deposits, or changes in the catalyst's physical structure.[7]

  • Review Your Reaction Conditions: High temperatures can lead to thermal degradation and coking, while an improper solvent can affect catalyst stability.[6][7]

Q5: What are some immediate steps I can take to mitigate catalyst poisoning?

A5: Here are some strategies to try:

  • Purify Your Starting Materials: Distillation of solvents and reactants can remove many non-volatile impurities. Using guard beds with appropriate adsorbents can remove specific poisons like sulfur compounds before they reach the reactor.

  • Optimize Reaction Conditions: Lowering the reaction temperature may reduce thermal degradation and coking.[6][7] However, this may also decrease the reaction rate, so optimization is key.

  • Increase Catalyst Loading: While not always ideal from a cost perspective, a higher catalyst loading can sometimes compensate for partial poisoning and allow the reaction to reach completion.

  • Change the Catalyst Type: Some catalysts are more resistant to certain poisons. For example, rhodium-based catalysts have shown high activity in pyridine hydrogenation.[2]

Q6: Can I regenerate a poisoned catalyst?

A6: In some cases, yes. The feasibility of regeneration depends on the nature of the poisoning:

  • Reversible Poisoning: If the poison is weakly adsorbed, it might be removed by washing the catalyst with a suitable solvent.

  • Fouling (Coking): Coke deposits can often be burned off by a carefully controlled calcination (heating in the presence of air or oxygen).

  • Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals often leads to irreversible deactivation, and the catalyst will likely need to be replaced.

Data Summary on Factors Affecting Catalyst Deactivation

The following table summarizes the qualitative impact of various experimental parameters on catalyst deactivation in reactions involving piperidine and its precursors.

ParameterEffect on Catalyst DeactivationRationale
Temperature Increased deactivation at higher temperaturesPromotes thermal degradation (sintering) and increases the rate of coke formation.[6][7]
Piperidine Concentration Increased deactivation with higher concentrationHigher concentration of the nitrogen-containing poison leads to greater occupation of active sites and can increase the rate of coke formation.[6]
Hydrogen Partial Pressure Decreased deactivation at higher pressuresHigher hydrogen pressure can help to keep the catalyst surface clean by hydrogenating coke precursors and can improve overall catalyst activity maintenance.[6]
Catalyst Support Deactivation is support-dependentThe acidity and physical properties of the support material (e.g., carbon vs. alumina) can influence the catalyst's susceptibility to poisoning and coking.[8]
Presence of Water Can accelerate thermal deactivationWater vapor can promote the sintering of metal particles, especially at elevated temperatures.[7]

Key Experimental Protocols

Protocol 1: Feedstock Analysis for Potential Catalyst Poisons using GC-MS

Objective: To identify and quantify volatile impurities in the starting material (pyridine derivative), solvent, and hydrogen source that could act as catalyst poisons.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the liquid starting material and solvent in a high-purity solvent (e.g., hexane).

    • For the hydrogen gas, use a gas sampling bag to collect a representative sample.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a suitable column (e.g., a non-polar column for general screening or a specific column for sulfur analysis).

    • Mass Spectrometer (MS) detector.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC.

    • Run a temperature program that allows for the separation of volatile components.

    • The separated components will enter the MS, where they are ionized and fragmented.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST library).

    • Pay close attention to the presence of sulfur-containing compounds (identifiable by their isotopic patterns), halogenated molecules, and other potential nitrogen-containing impurities.

    • Quantify the identified impurities using appropriate calibration standards if necessary.

Visualizing Catalyst Poisoning and Troubleshooting

Mechanism of Catalyst Poisoning by Piperidine

G cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_products Product/Poison Active Site Active Metal Site (e.g., Pd, Pt, Rh) Piperidine Piperidine (Product) Active Site->Piperidine Forms Product Pyridine Pyridine Pyridine->Active Site Reacts H2 H₂ H2->Active Site Adsorbs Piperidine->Active Site Poisoning: Strong Adsorption (N lone pair) G Start Reaction Stalled/ Low Conversion Check_Poisons Potential Poisoning? Start->Check_Poisons Check_Conditions Harsh Conditions? Check_Poisons->Check_Conditions No Analyze_Feedstock Analyze Feedstock (GC-MS, Elemental Analysis) Check_Poisons->Analyze_Feedstock Yes Characterize_Catalyst Characterize Spent Catalyst (BET, TPR, Elemental Analysis) Check_Conditions->Characterize_Catalyst Yes Implement_Mitigation Implement Mitigation Strategy Check_Conditions->Implement_Mitigation No/ Uncertain Analyze_Feedstock->Characterize_Catalyst Poison_Identified Poison Identified Characterize_Catalyst->Poison_Identified Coking_Sintering Coking/Sintering Confirmed Characterize_Catalyst->Coking_Sintering Poison_Identified->Implement_Mitigation Coking_Sintering->Implement_Mitigation G cluster_poisons Feedstock Poisons (S, Halides, etc.) cluster_product Product Poisoning (Piperidine) cluster_thermal Thermal/Fouling (Sintering/Coking) Diagnosis Diagnosis Purify Purify Feedstock (Distillation, Guard Beds) Diagnosis->Purify Feedstock Impurities Optimize_Conditions_Prod Optimize Conditions (Temp, Pressure) Diagnosis->Optimize_Conditions_Prod Product Inhibition Lower_Temp Lower Reaction Temperature Diagnosis->Lower_Temp High Temperature Deactivation Change_Catalyst_P Use Poison-Tolerant Catalyst Purify->Change_Catalyst_P Change_Catalyst_Prod Change Catalyst/ Support Optimize_Conditions_Prod->Change_Catalyst_Prod Regenerate Regenerate Catalyst (Calcination) Lower_Temp->Regenerate

References

Technical Support Center: Managing Diastereomer Separation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the separation of diastereomers in piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of piperidine derivatives?

A1: The most commonly employed methods for separating diastereomers of piperidine derivatives are:

  • Flash Column Chromatography: This is often the initial method of choice due to its simplicity and scalability. The success of this technique is highly dependent on the selection of an appropriate stationary phase (e.g., silica gel, alumina) and eluent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for separating closely related diastereomers. For compounds that are also chiral, chiral stationary phases can be utilized to separate the enantiomers of each diastereomer.[1][2]

  • Crystallization: Diastereomers can exhibit different solubility profiles in various solvents, a property that can be exploited for separation via fractional crystallization.[3][4][5] This method is often highly efficient and scalable once a suitable solvent system has been identified.

  • Supercritical Fluid Chromatography (SFC): SFC offers a greener and often faster alternative to HPLC, frequently providing excellent resolution for diastereomeric mixtures.

  • Derivatization: In cases where direct separation is challenging, the diastereomeric mixture can be reacted with a chiral derivatizing agent to form new derivatives with more pronounced physicochemical differences.[6][7][8][9] These new derivatives can then be more easily separated by chromatography or crystallization, after which the derivatizing group is removed.

Q2: How can I efficiently select a starting mobile phase for flash column chromatography to separate my piperidine diastereomers?

A2: An effective way to determine a suitable mobile phase for flash column chromatography is to first perform a rapid screen using thin-layer chromatography (TLC).

  • Spot a dilute solution of your diastereomeric mixture onto a TLC plate.

  • Develop the TLC plate in a variety of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol).

  • Identify the solvent system that provides the best separation between the diastereomer spots, indicated by the largest difference in their Retention Factor (Rf) values.

  • A good starting eluent for your flash column will typically be slightly less polar than the solvent system that gives an Rf value of approximately 0.2 to 0.3 for the less polar diastereomer on the TLC plate.

Troubleshooting Guides

Problem 1: My piperidine diastereomers are co-eluting or show poor separation during flash column chromatography.

Possible CauseTroubleshooting StepExpected Outcome
Inappropriate Solvent System Conduct a more extensive TLC screen with a broader range of solvent polarities and compositions. Consider adding a small amount of a modifier, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape and resolution.Identification of a solvent system that achieves baseline separation on TLC, which can then be applied to the column.
Incorrect Stationary Phase If using standard silica gel, explore alternative stationary phases like alumina (basic or neutral) or chemically modified silicas such as C18 (for reverse-phase), cyano, or diol-bonded phases (for normal-phase).Different stationary phases offer varying selectivities that may successfully resolve the diastereomers.
Column Overloading Decrease the quantity of the crude mixture loaded onto the column. A general guideline is to load between 1-5% of the total weight of the silica gel in the column.Enhanced separation due to the prevention of stationary phase saturation, which allows for effective partitioning of the analytes.
Improper Column Packing Ensure the column is packed uniformly, avoiding any cracks or channels. Employing a slurry packing method is recommended for achieving a homogenous column bed.A well-packed column ensures a consistent flow path, which minimizes band broadening and leads to improved resolution.

Problem 2: I am having difficulty separating my diastereomers using crystallization.

Possible CauseTroubleshooting StepExpected Outcome
Unsuitable Solvent Perform a comprehensive screen of various solvents with different polarities and chemical properties (e.g., protic, aprotic, ethereal, hydrocarbon). Use small-scale vials for this initial screening to conserve material.Discovery of a solvent in which one diastereomer has significantly lower solubility, enabling its selective precipitation.
Rapid Cooling Rate Allow the saturated solution to cool slowly to ambient temperature before gradually reducing the temperature further in a refrigerator or freezer. Slow cooling encourages the growth of larger, purer crystals.The formation of well-defined crystals of a single diastereomer, with the other diastereomer remaining enriched in the supernatant.
Suboptimal Concentration Experiment with various concentrations. While a supersaturated solution is necessary for crystallization, an overly concentrated solution may cause both diastereomers to precipitate.Identification of the ideal concentration range for the selective crystallization of the desired diastereomer.
Absence of Nucleation Sites Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure, desired diastereomer if available.Promotion of crystallization for the less soluble diastereomer.

Experimental Protocols

Protocol 1: Diastereomer Separation via Preparative HPLC

This protocol outlines a general workflow for the separation of piperidine diastereomers using preparative HPLC.

1. Analytical Method Development:

  • Objective: To determine the optimal separation conditions on an analytical scale.
  • Instrumentation: An analytical HPLC system equipped with a UV detector.
  • Column Screening: Evaluate a range of analytical columns (e.g., C18, Phenyl-Hexyl, Cyano) with various mobile phase gradients (e.g., acetonitrile/water or methanol/water, potentially with additives like formic acid or trifluoroacetic acid).
  • Optimization: Fine-tune the gradient profile, flow rate, and column temperature to achieve baseline separation of the diastereomeric peaks with a resolution (Rs) greater than 1.5.

2. Scaling the Method to Preparative HPLC:

  • Objective: To transfer the optimized analytical method to a preparative scale for the isolation of the separated diastereomers.
  • Scaling Calculations:
  • Flow Rate: Flowprep = Flowanal * (IDprep / IDanal)2
  • Sample Load: The maximum sample load is dependent on the column dimensions and the separation resolution. Begin with a small test injection to confirm the separation before incrementally increasing the load.
  • Instrumentation: A preparative HPLC system with a larger dimension column (e.g., >20 mm internal diameter) and a fraction collector.
  • Fraction Collection: Collect the eluent in separate fractions as each diastereomeric peak is detected.
  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
  • Product Isolation: Combine the pure fractions for each diastereomer and remove the solvent using a rotary evaporator.

Parameter Analytical HPLC Preparative HPLC
Column I.D. 4.6 mm21.2 mm
Flow Rate 1.0 mL/min21.6 mL/min
Injection Volume 5-20 µL100-500 µL
Sample Load < 0.1 mg10-100 mg

Visualizations

G Troubleshooting Workflow for Diastereomer Separation start Diastereomeric Mixture tlc_screen TLC Screen start->tlc_screen separation_check Good Separation on TLC? tlc_screen->separation_check flash_chrom Flash Column Chromatography separation_check->flash_chrom Yes crystallization Attempt Crystallization separation_check->crystallization No pure_diastereomers Separated Diastereomers flash_chrom->pure_diastereomers hplc Preparative HPLC crystallization->hplc No Success crystallization->pure_diastereomers Success hplc->pure_diastereomers

Caption: A logical workflow for selecting a diastereomer separation method.

G Derivatization Strategy for Diastereomer Separation start Diastereomeric Mixture (D1 + D2) react React with Chiral Derivatizing Agent (CDA) start->react new_mixture New Diastereomeric Mixture (D1-CDA + D2-CDA) react->new_mixture separate Separate by Chromatography or Crystallization new_mixture->separate separated_derivatives Separated Derivatives (D1-CDA and D2-CDA) separate->separated_derivatives cleave Cleave CDA separated_derivatives->cleave end Pure Diastereomers (D1 and D2) cleave->end

Caption: Experimental workflow for separation via diastereomeric derivatization.

References

Technical Support Center: Troubleshooting Experimental Artifacts with Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common experimental artifacts in biological assays.

Frequently Asked Questions (FAQs)

Q1: My piperidine compound is showing activity in multiple, unrelated assays. What could be the cause?

A1: This is a common issue and may indicate that your compound is a "frequent hitter" or a Pan-Assay Interference Compound (PAINS). Piperidine scaffolds, particularly when decorated with certain functional groups, can be flagged by PAINS filters. These compounds often produce false-positive results through various mechanisms that are not related to specific binding to your target of interest.

Troubleshooting Steps:

  • In Silico Analysis: Use computational tools and substructure filters to check if your compound contains known PAINS motifs. Several online tools and software packages are available for this purpose.

  • Literature Search: Investigate if the specific piperidine scaffold or similar structures have been reported as frequent hitters or PAINS.

  • Experimental Validation: Perform counter-screens to identify the mechanism of interference. Common PAINS mechanisms include:

    • Compound Aggregation: See Q3 for troubleshooting aggregation.

    • Reactivity: The basic nitrogen in the piperidine ring can react with assay components. See Q4 for more details.

    • Redox Activity: Some piperidine derivatives can participate in redox cycling, generating reactive oxygen species that can disrupt assay components.

    • Interference with Assay Signal: This can include fluorescence interference (see Q2) or inhibition of reporter enzymes like luciferase.

Q2: I am observing unexpected fluorescence in my assay when I add my piperidine compound. How can I address this?

A2: Some piperidine derivatives, especially those with conjugated aromatic systems, can be intrinsically fluorescent. This autofluorescence can interfere with fluorescence-based assays, leading to false-positive or false-negative results.

Troubleshooting Steps:

  • Measure Compound's Intrinsic Fluorescence: Scan the emission spectrum of your compound at the excitation wavelength used in your assay. Also, scan the excitation spectrum at the emission wavelength of your assay. This will help you determine if there is spectral overlap with your assay's fluorophore.

  • Shift Excitation/Emission Wavelengths: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the range of your compound's fluorescence. Using far-red shifted dyes can often mitigate interference from autofluorescent compounds.[1]

  • Pre-read the Plate: Before adding the assay reagents that generate the fluorescent signal, read the plate with your compound alone. This "pre-read" value can then be subtracted from the final signal as a background correction.

  • Use a Different Detection Method: If fluorescence interference is persistent, consider using an orthogonal assay with a different readout, such as luminescence, absorbance, or a label-free method.

Q3: My results are inconsistent, and I suspect my piperidine compound is aggregating in the assay buffer. How can I confirm and prevent this?

A3: Compound aggregation is a common cause of non-specific assay interference. Aggregates can sequester and denature proteins, leading to false inhibition. The hydrophobic nature of many piperidine derivatives can contribute to their propensity to aggregate in aqueous buffers.

Troubleshooting Steps:

  • Detergent Counter-Screen: Re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in your compound solution and determine their size.[2][3][4][5]

  • Centrifugation: Before performing your assay, centrifuge the diluted compound plate at high speed. If the compound is aggregating, the aggregates may pellet, and the activity in the supernatant will be reduced.

  • Solubility Assessment: Poor aqueous solubility is a major driver of aggregation. Ensure your final assay concentration is below the compound's solubility limit in the assay buffer. See Q5 for solubility troubleshooting.

Q4: Could the basicity of the piperidine nitrogen be causing artifacts in my assay?

A4: Yes, the basic nature of the piperidine nitrogen (typically with a pKa of the conjugate acid around 11) can lead to several types of artifacts, particularly in biochemical assays.

Troubleshooting Steps:

  • pH Effects: The addition of a basic compound can alter the pH of a weakly buffered solution, which can in turn affect enzyme activity or protein stability. Always use a buffer with sufficient buffering capacity in the physiological pH range (e.g., HEPES, phosphate). Verify the pH of your assay solution after adding the compound.

  • Reactivity with Electrophiles: The nucleophilic piperidine nitrogen can react with electrophilic components in your assay, such as ester-containing substrates or probes. This can lead to compound degradation or artifactual signal generation. If you suspect reactivity, you can monitor the stability of your compound and key assay reagents over time using methods like HPLC-MS.

  • Non-specific Binding: The positive charge of the protonated piperidine at physiological pH can lead to non-specific electrostatic interactions with negatively charged macromolecules like nucleic acids or acidic proteins. This can be mitigated by increasing the ionic strength of the assay buffer (e.g., by increasing the NaCl concentration).

Q5: My piperidine compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What can I do?

A5: This is a common problem related to compound solubility. Many organic compounds are highly soluble in DMSO but have poor aqueous solubility.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: While decreasing the DMSO concentration can exacerbate precipitation for some compounds, it's a good first step to ensure the DMSO itself is not affecting the assay. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.

  • Modify the Dilution Protocol: Instead of a single large dilution step, try serial dilutions. Also, ensure rapid mixing upon addition to the aqueous buffer to avoid localized high concentrations that can initiate precipitation.

  • Use Excipients: In some cases, the use of solubility-enhancing excipients like cyclodextrins may be appropriate, but their potential to interfere with the assay must be evaluated.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which your compound begins to precipitate in your specific assay buffer.[6][7] This will help you set an upper limit for your assay concentration.

Quantitative Data Summary

The following table summarizes common experimental artifacts with piperidine compounds and typical quantitative readouts that can help identify them.

ArtifactAssay TypeTypical ObservationQuantitative MetricTroubleshooting Action
Fluorescence Interference Fluorescence Intensity, FRET, FPIncreased background signal, quenching of signalEmission scan of compound, pre-read of assay plateSubtract background, use red-shifted fluorophores[1]
Compound Aggregation Enzyme Inhibition, Binding AssaysLoss of activity with detergent, time-dependent inhibitionIC50 shift >10-fold with 0.1% Triton X-100Add detergent to buffer, confirm with DLS[2]
Reactivity Biochemical AssaysTime-dependent loss of signal or activityHPLC-MS analysis of compound stability in bufferModify buffer components, check for esterase activity
Poor Solubility All AssaysCompound precipitation, inconsistent resultsNephelometry, visual inspectionLower compound concentration, modify dilution method
Off-Target Activity Cell-Based AssaysActivity in unrelated cell lines or pathwaysProfiling against a panel of known targets (e.g., GPCRs)Use more specific analogs, employ orthogonal assays

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the observed activity of a piperidine compound is due to non-specific inhibition by aggregation.

Materials:

  • Piperidine compound of interest

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • All other reagents for the primary assay

Procedure:

  • Prepare two sets of serial dilutions of your piperidine compound.

  • For the first set, use your standard assay buffer for all dilutions.

  • For the second set, prepare an assay buffer containing 0.1% (v/v) Triton X-100. Use this detergent-containing buffer for all dilutions.

  • Perform your standard assay protocol with both sets of compound dilutions.

  • Generate dose-response curves and calculate the IC50 values for both conditions (with and without detergent).

Interpretation: A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of Triton X-100 suggests that the compound's activity is at least partially due to aggregation.

Protocol 2: Kinetic Solubility Assay by Nephelometry

Objective: To determine the concentration at which a piperidine compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Piperidine compound in DMSO (e.g., 10 mM stock)

  • Aqueous assay buffer

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • In a clear-bottomed microplate, add the aqueous assay buffer to a series of wells.

  • Add increasing concentrations of the piperidine compound from the DMSO stock to the wells. Ensure the final DMSO concentration is constant across all wells.

  • Include control wells with DMSO only.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours), with gentle shaking.

  • Measure the light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).

Interpretation: The concentration at which the light scattering signal begins to increase significantly above the background of the DMSO controls is the kinetic solubility limit.

Visualizations

Signaling Pathway: Potential Off-Target Effects at GPCRs

Many piperidine-containing drugs are known to interact with G-protein coupled receptors (GPCRs), such as opioid, dopamine, and serotonin receptors. Unintended interactions with these receptors can lead to off-target effects in cell-based assays that may be misinterpreted as on-target activity. The diagram below illustrates a generalized GPCR signaling cascade that can be activated by such off-target binding.

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Opioid, Dopamine, Serotonin Receptor) G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Piperidine Piperidine Compound (Off-target ligand) Piperidine->GPCR Binds to Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Downstream Downstream Signaling (e.g., PKA, PKC, Ca2+ release) Second_Messenger->Downstream Activates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) Downstream->Cellular_Response Leads to

Caption: Off-target activation of a GPCR by a piperidine compound.

Experimental Workflow: Troubleshooting False Positives

The following workflow provides a logical sequence of steps to investigate a potential false-positive result from a piperidine compound in a primary screen.

Troubleshooting_Workflow Start Primary Hit with Piperidine Compound PAINS_Check In Silico PAINS/ Frequent Hitter Analysis Start->PAINS_Check Is_PAINS Known PAINS Motif? PAINS_Check->Is_PAINS Aggregation_Test Aggregation Test (Detergent, DLS) Is_PAINS->Aggregation_Test No False_Positive Likely False Positive: Deprioritize Is_PAINS->False_Positive Yes Is_Aggregator Aggregator? Aggregation_Test->Is_Aggregator Fluorescence_Test Fluorescence Interference Check Is_Aggregator->Fluorescence_Test No Is_Aggregator->False_Positive Yes Is_Fluorescent Interfering Fluorescence? Fluorescence_Test->Is_Fluorescent Reactivity_Test Reactivity/Stability Assessment (HPLC-MS) Is_Fluorescent->Reactivity_Test No Is_Fluorescent->False_Positive Yes Is_Reactive Reactive? Reactivity_Test->Is_Reactive Orthogonal_Assay Orthogonal Assay (Different Technology) Is_Reactive->Orthogonal_Assay No Is_Reactive->False_Positive Yes Is_Active Active in Orthogonal Assay? Orthogonal_Assay->Is_Active Is_Active->False_Positive No True_Hit Potential True Hit: Proceed with Caution Is_Active->True_Hit Yes

Caption: A workflow for troubleshooting false-positive piperidine hits.

Logical Relationship: Solubility and Aggregation

This diagram illustrates the relationship between a compound's intrinsic properties, its behavior in solution, and the potential for assay interference.

Solubility_Aggregation Compound Piperidine Compound (Hydrophobic, Basic) DMSO High Concentration in DMSO Stock Compound->DMSO Aqueous Dilution into Aqueous Buffer DMSO->Aqueous Solubility_Limit Exceeds Aqueous Solubility Limit Aqueous->Solubility_Limit Aggregation Forms Colloidal Aggregates Solubility_Limit->Aggregation Yes Soluble Stays in Solution (Monomeric) Solubility_Limit->Soluble No Interference Assay Interference (False Positive) Aggregation->Interference No_Interference No Aggregation-Based Interference Soluble->No_Interference

Caption: The link between poor solubility and aggregation-based artifacts.

References

Technical Support Center: Enhancing the Solubility of Piperidine Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with piperidine derivatives in bioassays.

Frequently Asked Questions (FAQs)

Q1: My piperidine derivative is poorly soluble in aqueous buffer for my bioassay. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with piperidine derivatives due to their often lipophilic nature. Here’s a step-by-step initial approach:

  • Review Compound Information: Check the literature for any reported solubility data for your specific derivative or structurally similar compounds. Note the pKa of your compound; as many piperidine derivatives are basic, their solubility is often pH-dependent.[1]

  • Small-Scale Solubility Test: Before preparing a large stock solution, perform a small-scale test. Try dissolving a small amount of the compound in your assay buffer. Observe for any visible precipitation or cloudiness.

  • Consider a Co-solvent: Dimethyl sulfoxide (DMSO) is a common co-solvent used to initially dissolve compounds before further dilution in aqueous buffer.[2] However, be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity. A final concentration of <1% is generally recommended.

Q2: I'm using DMSO as a co-solvent, but my compound precipitates upon dilution into the aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay and try to keep your final dilution within that limit.

  • pH Adjustment: Since many piperidine derivatives are weakly basic, their solubility can be significantly increased by lowering the pH of the aqueous buffer.[1] The protonated form of the piperidine nitrogen is generally more water-soluble.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to maintain the compound in solution by forming micelles.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Q3: Can I heat the solution to improve the solubility of my piperidine derivative?

A3: Gentle heating can sometimes help to dissolve a compound. However, this should be done with caution as it can lead to:

  • Compound Degradation: Some compounds are heat-labile and may degrade at elevated temperatures.

  • Supersaturation: The solution may become supersaturated and the compound may precipitate out as it cools to the assay temperature.

If you choose to heat the solution, do so gently and for a short period. Always allow the solution to cool to the experimental temperature and visually inspect for any precipitation before use.

Troubleshooting Guides

Issue 1: Inconsistent results in my bioassay, possibly due to poor solubility.

Possible Cause: The compound is not fully dissolved or is precipitating during the assay, leading to variable concentrations.

Solutions:

  • Visual Inspection: Before and after adding your compound to the assay plate, visually inspect the wells for any signs of precipitation.

  • Solubility Assessment: Perform a formal solubility assessment in your final assay buffer. This can be done by preparing a series of dilutions and measuring the concentration of the dissolved compound after centrifugation or filtration.

  • Select an Appropriate Solubilization Technique: Based on the properties of your compound, choose a suitable method from the table below to enhance its solubility.

Issue 2: My piperidine derivative is not soluble even in 100% DMSO.

Possible Cause: While uncommon for many piperidine derivatives, some highly crystalline or lipophilic compounds may have limited solubility even in strong organic solvents.

Solutions:

  • Alternative Organic Solvents: Try other organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[2][4] Always check for compatibility with your assay.

  • Salt Formation: If your compound is a free base, converting it to a salt form (e.g., hydrochloride salt) can significantly improve its aqueous solubility.[5]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix to improve its wettability and dissolution rate.[6]

Data Presentation: Solubility of Piperidine Derivatives

The following tables provide a summary of solubility data for various piperidine derivatives in different solvents. This data can serve as a starting point for selecting an appropriate solvent system.

Table 1: Qualitative Solubility of Piperidine-Containing Drugs

CompoundWaterEthanolChloroformDMSO
Donepezil SolubleSlightly SolubleFreely SolubleData not readily available
Fexofenadine HCl Slightly SolubleFreely SolubleSlightly SolubleSoluble (~12 mg/mL)
Haloperidol Very Low (1.4 mg/100 mL)Soluble (~5 mg/mL)SolubleSoluble (~14 mg/mL)
Meperidine HCl Readily SolubleSolubleData not readily availableData not readily available
Methylphenidate HCl Freely SolubleSolubleSlightly SolubleData not readily available
Minoxidil 2.2 mg/mL29 mg/mL0.5 mg/mL6.5 mg/mL
Pioglitazone HCl Practically InsolubleSlightly SolubleData not readily availableSoluble (~79 mg/mL)
Risperidone Sparingly SolubleSoluble (~0.3 mg/mL)Data not readily availableSoluble (~2 mg/mL)

Citations for Table 1:[1][2][4][5][7][8][9][10][11][12][13][14][15][16][17]

Table 2: Quantitative Solubility Enhancement of Piperine (a Piperidine Alkaloid)

MethodSolvent/CarrierFold Increase in Solubility (approx.)Reference
Solid Dispersion Hydroxypropyl Methylcellulose (HPMC)7.88[6]
Cyclodextrin Complexation β-CyclodextrinVaries with cyclodextrin type and concentration
Co-grinding Modified Guar GumSignificant enhancement[18]

Experimental Protocols

Protocol 1: pH Adjustment for Solubilizing a Weakly Basic Piperidine Derivative
  • Determine the pKa: Find the pKa of your piperidine derivative from literature or predictive software.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 1-2 pH units below the pKa to the desired final assay pH. Common buffers include citrate, phosphate, and Tris.

  • Dissolve the Compound: Attempt to dissolve your compound in the buffer with the lowest pH first.

  • Titrate to Final pH: Once dissolved, slowly titrate the solution with a basic solution (e.g., NaOH) to reach the final desired assay pH.

  • Observe for Precipitation: Continuously monitor the solution for any signs of precipitation during titration.

  • Final Check: Before use, let the solution sit at the final assay temperature for a period to ensure it remains stable.

Protocol 2: Co-solvent Solubilization using DMSO
  • Prepare a High-Concentration Stock: Dissolve your piperidine derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.

  • Serial Dilution in DMSO: If lower concentrations are needed for your dose-response curve, perform serial dilutions in 100% DMSO.

  • Dilution into Assay Buffer: Directly before the assay, dilute the DMSO stock solution into your pre-warmed aqueous assay buffer to the final desired concentration.

    • Best Practice: To minimize precipitation, add the DMSO stock to the assay buffer while vortexing or stirring. Avoid adding the aqueous buffer to the DMSO stock.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your biological system (typically <1%).

Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
  • Molar Ratio Determination: Based on literature or preliminary experiments, determine the optimal molar ratio of your piperidine derivative to the cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble cyclodextrin.

  • Cyclodextrin Slurry: In a mortar, add the required amount of cyclodextrin and a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste.

  • Incorporate the Drug: Gradually add your piperidine derivative to the cyclodextrin paste.

  • Knead the Mixture: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a fine powder and store it in a desiccator.

  • Solubility Testing: Test the solubility of the prepared inclusion complex in your assay buffer and compare it to the uncomplexed drug.

Mandatory Visualizations

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate strategy to enhance the solubility of a piperidine derivative for bioassays.

Solubility_Enhancement_Workflow start Start: Poorly Soluble Piperidine Derivative check_pka Is the compound ionizable? (Check pKa) start->check_pka ph_adjustment pH Adjustment check_pka->ph_adjustment Yes co_solvent Co-solvent Approach (e.g., DMSO) check_pka->co_solvent No check_solubility_ph Solubility sufficient? ph_adjustment->check_solubility_ph use_in_assay Proceed to Bioassay check_solubility_ph->use_in_assay Yes check_solubility_ph->co_solvent No end End use_in_assay->end check_precipitation Precipitation upon dilution? co_solvent->check_precipitation check_precipitation->use_in_assay No advanced_methods Consider Advanced Methods check_precipitation->advanced_methods Yes surfactants Surfactants advanced_methods->surfactants cyclodextrins Cyclodextrins advanced_methods->cyclodextrins solid_dispersion Solid Dispersion advanced_methods->solid_dispersion surfactants->use_in_assay cyclodextrins->use_in_assay solid_dispersion->use_in_assay

A decision-making workflow for selecting a solubility enhancement strategy.

References

Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of multicomponent reactions (MCRs) in piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using multicomponent reactions (MCRs) for piperidine synthesis?

Multicomomponent reactions offer several significant advantages over traditional linear synthetic routes for piperidine synthesis.[1][2][3] They are known for their high efficiency, atom economy, and operational simplicity, as three or more reactants are combined in a single step to form a complex product.[1][2][3] This approach reduces the number of synthetic steps, minimizes waste generation, and often leads to shorter reaction times and lower costs.[3][4]

Q2: What are the common types of multicomponent reactions used for piperidine synthesis?

Several types of MCRs are employed for the synthesis of piperidines. The most common are three-component and four-component reactions. A widely used three-component reaction involves the condensation of an aldehyde, an amine, and a β-ketoester.[5][6] Four-component reactions can provide even greater molecular diversity in a single step.[7] These reactions are often catalyzed by acids, bases, or metal catalysts to achieve high yields and stereoselectivity.[8]

Q3: How can I control the diastereoselectivity of my multicomponent piperidine synthesis?

Controlling diastereoselectivity is a critical aspect of piperidine synthesis. Several factors can influence the stereochemical outcome of the reaction:

  • Catalyst Selection: The choice of catalyst plays a crucial role. For instance, cerium(IV) ammonium nitrate (CAN) has been shown to catalyze three-component reactions to produce 1,4-dihydropyridines, which can then be reduced with full diastereoselectivity.[8]

  • Reaction Temperature: Temperature can significantly impact diastereoselectivity.[9] Lowering the reaction temperature can sometimes favor the formation of a specific diastereomer.

  • Solvent: The polarity and nature of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.

  • Substrate Control: The steric and electronic properties of the substrates (aldehydes, amines, and β-dicarbonyl compounds) can direct the stereochemical course of the reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the multicomponent synthesis of piperidines.

Problem 1: Low Reaction Yield

Q: My multicomponent reaction for piperidine synthesis is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in MCRs for piperidine synthesis can stem from several factors. Here's a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Reaction Conditions:

  • Catalyst: The choice and amount of catalyst are critical. An inappropriate or insufficient amount of catalyst can lead to low conversion. Consider screening different catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) and optimizing the catalyst loading.

  • Solvent: The solvent can significantly influence the reaction rate and yield.[10] As indicated in the table below, solvents like ethanol, methanol, and acetonitrile often provide excellent yields.[5]

  • Temperature: The reaction temperature may not be optimal. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of products. Experiment with a range of temperatures to find the optimal balance.[11]

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

2. Check the Purity of Your Reagents:

  • Impurities in starting materials (aldehydes, amines, β-ketoesters) can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired piperidine. Ensure that all reagents are of high purity.

3. Consider the Reaction Mechanism and Potential Side Reactions:

  • Understanding the reaction mechanism can help identify potential side reactions. For example, in some cases, side products such as enamines can be formed.[12] Adjusting the stoichiometry of the reactants or the order of addition might help minimize these side reactions.

Table 1: Effect of Different Catalysts and Solvents on the Yield of a Three-Component Piperidine Synthesis [5]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneEthanol810
2nano-Sulfated Zirconia (10)Ethanol687
3nano-ZnO (10)Ethanol675
4nano-γ-Alumina (10)Ethanol668
5nano-ZSM-5 (10)Ethanol662
6nano-Sulfated Zirconia (10)Methanol685
7nano-Sulfated Zirconia (10)Acetonitrile682
8nano-Sulfated Zirconia (10)THF655
9nano-Sulfated Zirconia (10)Water640
10nano-Sulfated Zirconia (10)Dichloromethane635

Reaction Conditions: Aromatic aldehyde (1 mmol), amine (1 mmol), and 1,3-dicarbonyl compound (1 mmol) at room temperature.

Problem 2: Poor Diastereoselectivity

Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is often a challenge in the synthesis of substituted piperidines. Here are some strategies to improve it:

1. Optimize Reaction Parameters:

  • Temperature: As a general rule, lower reaction temperatures often lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent: The choice of solvent can influence the relative energies of the diastereomeric transition states. Experiment with a range of solvents with varying polarities.

2. Judicious Choice of Catalyst:

  • Chiral catalysts or catalysts that can form well-defined transition states can significantly enhance diastereoselectivity. For example, a ruthenium heterogeneous catalyst has been used for the diastereoselective cis-hydrogenation of multi-substituted pyridines.[12]

3. Substrate Modification:

  • The steric bulk of the substituents on your starting materials can have a profound effect on the stereochemical outcome. Modifying the substituents on the aldehyde, amine, or β-dicarbonyl compound can favor the formation of one diastereomer over the other.

Problem 3: Formation of Side Products

Q: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?

A: The formation of side products is a common issue in MCRs due to the presence of multiple reactive species.

1. Identify the Side Products:

  • Use analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to identify the structure of the side products. Knowing the structure will provide clues about the side reactions occurring. A common side product in piperidine synthesis can be the corresponding linear alkene.[12]

2. Adjust Reaction Conditions to Suppress Side Reactions:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor a particular side reaction.

  • Order of Addition: The order in which you add the reactants can sometimes influence the reaction pathway and minimize the formation of side products.

  • Catalyst: The catalyst not only promotes the desired reaction but can also catalyze side reactions. Screening different catalysts might help you find one that is more selective for the desired transformation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: General Procedure for a Three-Component Synthesis of Functionalized Piperidines using a Nano-Crystalline Solid Acid Catalyst[5]
  • Catalyst Preparation: Prepare the nano-sulfated zirconia catalyst according to the literature procedure.[5]

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), amine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and nano-sulfated zirconia (10 mol%) in ethanol (5 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 6 hours).

  • Work-up and Purification:

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired functionalized piperidine.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the general reaction mechanism for a three-component piperidine synthesis and a troubleshooting workflow for common experimental issues.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine + Amine Amine Amine Amine->Imine Enamine Enamine Formation Amine->Enamine BetaKetoester β-Ketoester BetaKetoester->Enamine + Amine Mannich_Intermediate Mannich Intermediate Imine->Mannich_Intermediate + Enamine (Mannich Reaction) Enamine->Mannich_Intermediate Piperidine Substituted Piperidine Mannich_Intermediate->Piperidine Intramolecular Cyclization & Dehydration Troubleshooting_Workflow Start Experiment Start Problem Identify Problem Start->Problem LowYield Low Yield Problem->LowYield Yield Issue PoorSelectivity Poor Diastereoselectivity Problem->PoorSelectivity Selectivity Issue SideProducts Side Products Problem->SideProducts Purity Issue OptimizeConditions Optimize Reaction Conditions (Catalyst, Solvent, Temp, Time) LowYield->OptimizeConditions CheckReagents Check Reagent Purity LowYield->CheckReagents PoorSelectivity->OptimizeConditions ModifySubstrates Modify Substrates PoorSelectivity->ModifySubstrates AnalyzeSideProducts Identify Side Products (NMR, MS) SideProducts->AnalyzeSideProducts Successful Successful Outcome OptimizeConditions->Successful CheckReagents->Successful AdjustStoichiometry Adjust Stoichiometry / Order of Addition AnalyzeSideProducts->AdjustStoichiometry ModifySubstrates->Successful AdjustStoichiometry->Successful

References

Validation & Comparative

A Comparative Guide to 3-(2-Cyclohexylethyl)piperidine and Other Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Piperidine Analogs

Piperidine and its derivatives exhibit a wide range of biological activities, targeting various receptors and transporters in the central nervous system (CNS) and periphery. Notably, many piperidine-containing compounds show significant affinity for sigma receptors (σ1 and σ2) and monoamine transporters (dopamine, DAT; serotonin, SERT; and norepinephrine, NET). Modulation of these targets is implicated in a variety of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain.

The substitution pattern on the piperidine ring plays a crucial role in determining the potency and selectivity of these analogs. The nature of the substituent at the 3-position, in particular, can significantly influence receptor binding and functional activity.

Comparative Analysis of Piperidine Analogs

To provide a framework for understanding the potential activity of 3-(2-Cyclohexylethyl)piperidine, this section presents a comparative summary of piperidine analogs with varying substituents at the 3- and other positions. The data is organized by target class to facilitate easy comparison.

Sigma Receptor Ligands

Sigma receptors are transmembrane proteins involved in cellular signaling and have emerged as promising targets for various therapeutic areas. Piperidine derivatives have been extensively explored as sigma receptor ligands.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities (Ki, nM) of Selected Piperidine Analogs

Compound/Analogσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Reference Ligands
Haloperidol2.5--
(+)-Pentazocine2.9--
Piperidine Analogs
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2105.633
4-Methyl-N-[(4-methoxyphenoxy)ethyl]piperidine1.49809543
3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidineHighLowHigh

Data sourced from multiple studies. Refer to the original publications for detailed experimental conditions.

Inference for this compound: The presence of a bulky, lipophilic cyclohexylethyl group at the 3-position suggests a potential for interaction with the hydrophobic pockets of the sigma receptors. Based on the SAR of related compounds, it is plausible that this compound could exhibit affinity for sigma receptors, although its selectivity profile would require experimental validation.

Monoamine Transporter Ligands

Monoamine transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) of Selected Piperidine Analogs

Compound/AnalogDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Reference Ligands
CocaineHighModerateHigh
FluoxetineLowHighLow
Piperidine Analogs
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1-2 - 400-
4-[(Aryl)(aryloxy)methyl]piperidine derivative (-)-15j-1.913.5
(3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol (9d)1.5525914.1

Data sourced from multiple studies. Refer to the original publications for detailed experimental conditions.

Inference for this compound: The structural features of this compound, particularly the ethyl linker and the cyclohexyl group, share some resemblance with known monoamine transporter ligands. The overall lipophilicity and shape of the molecule will be critical in determining its affinity and selectivity for DAT, SERT, and NET. Experimental screening is necessary to determine its profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of piperidine analogs.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Membrane preparations from guinea pig brain

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol)

  • Non-specific binding control: Haloperidol (10 µM)

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds at various concentrations

  • Scintillation cocktail and counter

Procedure:

  • Thaw membrane preparations on ice.

  • In a 96-well plate, add incubation buffer, radioligand (final concentration ~1-2 nM), and either the test compound, vehicle, or non-specific binding control.

  • Add the membrane preparation (50-100 µg of protein per well).

  • Incubate at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.

  • Wash the filters three times with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

Objective: To measure the functional inhibition of dopamine, serotonin, or norepinephrine transporters by a test compound.

Materials:

  • HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Radiolabeled substrate: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds at various concentrations.

  • Scintillation cocktail and counter.

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compound or vehicle for 10-20 minutes at room temperature.

  • Initiate the uptake by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 5-15 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Determine the IC50 value of the test compound from a concentration-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a generalized signaling pathway for sigma-1 receptor modulation and a typical experimental workflow for receptor binding assays.

Sigma1_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Dissociates from Ca_release Ca²⁺ Release S1R->Ca_release Modulates IRE1 IRE1 BiP->IRE1 Binds to Ligand Piperidine Analog (Ligand) Ligand->S1R Binds to Cell_Survival Cell Survival & Proliferation Ca_release->Cell_Survival

Caption: Generalized Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prep_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scint_count Scintillation Counting washing->scint_count data_analysis Data Analysis (IC50 & Ki Calculation) scint_count->data_analysis end End data_analysis->end

Validating the Anticancer Activity of Novel Piperidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug development. Piperidine scaffolds have emerged as a promising class of compounds, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of novel piperidine compounds, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways involved.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected novel piperidine compounds against various human cancer cell lines, compared to the established anticancer drug, Doxorubicin. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of Benzoxazole-Appended Piperidine Derivatives

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)Reference
4d -1.66 ± 0.08
7h 7.31 ± 0.43-
Doxorubicin 8.20 ± 0.3913.34 ± 0.63

Table 2: Anticancer Activity of N-Sulfonylpiperidine Derivatives

CompoundHCT-116 (Colorectal)HepG-2 (Hepatocellular)MCF-7 (Breast)Reference
8 3.943.764.43[1]
Vinblastine 3.217.355.83[1]
Doxorubicin 6.747.528.19[1]

Table 3: Anticancer Activity of a Piperidine Derivative (Compound 17a)

CompoundPC3 (Prostate)Reference
17a Concentration-dependent inhibition[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are essential for reproducing and validating the reported findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine compounds and the reference drug (e.g., Doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Collection: After treatment with the compounds for the desired time, harvest the cells by centrifugation.[2]

  • Washing: Wash the cells once with cold 1X PBS.[2]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[2]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[2]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer activity of the described piperidine compounds and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Assessment cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells in 96-well plates treatment Treat with Novel Piperidine Compounds & Doxorubicin start->treatment cell_viability MTT Assay for Cell Viability (IC50) treatment->cell_viability apoptosis Annexin V/PI Staining for Apoptosis treatment->apoptosis data_analysis IC50 Calculation & Statistical Analysis cell_viability->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry flow_cytometry->data_analysis results Comparative Efficacy Determination data_analysis->results PI3K_Akt_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Piperidine Novel Piperidine Compound Piperidine->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth EGFR_VEGFR_signaling cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Piperidine_EGFR Piperidine (e.g., Benzoxazole derivatives) Piperidine_EGFR->EGFR inhibits Piperidine_VEGFR Piperidine (e.g., N-Sulfonylpiperidines) Piperidine_VEGFR->VEGFR2 inhibits

References

A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the piperidine scaffold is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the most common synthetic routes to piperidine, offering a critical evaluation of their efficiency, supported by experimental data and detailed protocols.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence underscores the continuous need for robust and efficient synthetic methodologies. This comparative guide delves into four principal routes for piperidine synthesis: the catalytic hydrogenation of pyridine, intramolecular cyclization, reductive amination, and multicomponent reactions. Each method is evaluated based on reaction yield, conditions, and substrate scope, providing a clear framework for selecting the most appropriate route for a given synthetic challenge.

At a Glance: Comparing Piperidine Synthesis Routes

The following table summarizes the key quantitative data for the different piperidine synthesis routes, offering a direct comparison of their efficiencies under various conditions.

Synthesis RouteCatalyst/ReagentTemperature (°C)Pressure (atm)Reaction TimeYield (%)
Catalytic Hydrogenation of Pyridine
Platinum(IV) oxide (PtO₂)Room Temp.50 - 706 - 10 hHigh
Ruthenium/Alumina (Ru/Al₂O₃)8050150 s>99
Nickel-based catalyst110 - 25020 - 1008 - 50 h>95
Electrocatalytic (Rh/C)AmbientAmbient-98[1]
Intramolecular Cyclization
One-pot from halogenated amidesRoom Temp.Ambient2 hGood[2][3]
Reductive Amination
Double reductive amination of 1,5-dicarbonylsNot specifiedNot specifiedNot specified73-77[4]
Multicomponent Reactions
Immobilized Lipase (CALB)Not specifiedNot specifiedNot specifiedup to 91[5]

Visualizing the Pathways

To further elucidate the chemical transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the core logic of each pathway.

Hydrogenation Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine H₂, Catalyst (e.g., PtO₂, Ru/Al₂O₃, Ni)

Catalytic Hydrogenation of Pyridine.

Cyclization Acyclic_Precursor Acyclic Precursor (e.g., Halogenated Amide) Piperidine Piperidine Acyclic_Precursor->Piperidine Cyclization

Intramolecular Cyclization.

ReductiveAmination Dicarbonyl 1,5-Dicarbonyl Compound Piperidine Piperidine Dicarbonyl->Piperidine Amine Amine (e.g., NH₃) Amine->Piperidine

Double Reductive Amination.

Multicomponent Aldehyde Aldehyde Piperidine Functionalized Piperidine Aldehyde->Piperidine Amine Amine Amine->Piperidine Dienophile Dienophile Dienophile->Piperidine

Multicomponent Reaction.

Detailed Experimental Protocols

For researchers seeking to implement these synthetic routes, the following section provides detailed experimental protocols for key examples of each method.

Catalytic Hydrogenation of Pyridine using Platinum(IV) Oxide

This protocol describes the hydrogenation of substituted pyridines to their corresponding piperidines using Adams' catalyst (PtO₂).

Materials:

  • Substituted pyridine (1.0 g)

  • Glacial acetic acid (5 mL)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor.

  • A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar for 6-10 hours at room temperature.[6]

  • Upon completion, the reaction is carefully quenched with a saturated solution of NaHCO₃.

  • The product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through Celite and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Intramolecular Cyclization of Halogenated Amides

This one-pot method provides a metal-free route to N-substituted piperidines from readily available halogenated amides.[2][3]

Materials:

  • N-substituted 5-halopentanamide (1.0 equiv.)

  • Triflic anhydride (Tf₂O) (1.1 equiv.)

  • 2-Fluoropyridine (1.2 equiv.)

  • Sodium borohydride (NaBH₄) (2.0 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add the N-substituted 5-halopentanamide (1.0 equiv.) and anhydrous CH₂Cl₂.

  • Cool the mixture to -78 °C and add 2-fluoropyridine (1.2 equiv.) followed by the dropwise addition of triflic anhydride (1.1 equiv.).

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add sodium borohydride (2.0 equiv.) and methanol to the reaction mixture at room temperature.

  • Stir for an additional 2 hours.

  • The reaction is then quenched and worked up using standard procedures to isolate the N-substituted piperidine.

Double Reductive Amination of a 1,5-Dicarbonyl Compound

This approach is particularly useful for the synthesis of polyhydroxylated piperidines, which are important as glycosidase inhibitors.[4]

Materials:

  • 1,5-Dicarbonyl precursor (e.g., a protected sugar derivative)

  • Amine source (e.g., ammonium formate or a primary amine)

  • Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)

  • Methanol (CH₃OH)

Procedure:

  • The 1,5-dicarbonyl compound is dissolved in methanol.

  • The amine source (e.g., ammonium formate) is added to the solution.

  • Sodium cyanoborohydride is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched and worked up to isolate the piperidine derivative. For protected substrates, a subsequent deprotection step is required.

Multicomponent Synthesis of Functionalized Piperidines

This biocatalytic approach utilizes an immobilized lipase to catalyze a one-pot, three-component reaction to afford highly functionalized piperidines.[5]

Materials:

  • Benzaldehyde

  • Aniline

  • Acetoacetate ester

  • Immobilized Candida antarctica lipase B (CALB)

  • Solvent (e.g., a non-aqueous medium)

Procedure:

  • In a suitable reaction vessel, combine benzaldehyde, aniline, and the acetoacetate ester.

  • Add the immobilized CALB catalyst to the mixture.

  • The reaction is stirred under appropriate conditions (temperature and time will vary depending on the specific substrates and catalyst preparation).

  • Upon completion, the catalyst is removed by filtration (and can be reused).

  • The product is isolated from the reaction mixture and purified by standard methods. This method has been shown to provide the corresponding product in up to 91% yield, and the catalyst is reusable for multiple cycles.[5]

Conclusion

The synthesis of piperidines can be achieved through a variety of effective routes, each with its own set of advantages and limitations. The catalytic hydrogenation of pyridine remains a highly efficient and industrially relevant method, particularly with the development of highly active and selective catalysts that operate under milder conditions.[7][8] Electrocatalytic methods show great promise for sustainable and efficient piperidine production at ambient temperature and pressure.[1] Intramolecular cyclization offers a powerful strategy for the construction of complex piperidine derivatives from acyclic precursors, with some methods avoiding the use of metal catalysts.[2][3] Reductive amination, especially the double reductive amination of 1,5-dicarbonyl compounds, provides a direct route to functionalized piperidines.[4] Finally, multicomponent reactions represent a highly atom-economical and efficient approach to generate molecular diversity in piperidine synthesis, often in a single step with high yields.[5] The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the practical considerations of scale, cost, and environmental impact.

References

Navigating the Cross-Reactivity Landscape of Piperidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of piperidine derivatives, with a focus on moieties structurally related to 3-(2-Cyclohexylethyl)piperidine. Due to a lack of publicly available experimental data for this compound, this guide will focus on comparing structurally similar piperidine-containing compounds with known receptor binding affinities, providing a framework for understanding potential cross-reactivity.

While specific experimental data on the cross-reactivity of this compound is not currently available in the public domain, an analysis of structurally related compounds can offer valuable insights into its potential pharmacological profile. The piperidine scaffold is a common feature in a vast array of pharmacologically active agents, and its derivatives are known to interact with a variety of receptors, most notably sigma (σ) receptors and, to varying extents, opioid receptors.

Comparative Analysis of Structurally Related Piperidine Derivatives

To approximate the potential cross-reactivity of this compound, we will examine piperidine derivatives featuring a cyclohexyl group. The following table summarizes the binding affinities (Ki, in nM) of selected compounds for sigma-1 (σ₁), sigma-2 (σ₂), and mu-opioid (µ) receptors.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)µ-Opioid Receptor Ki (nM)Reference Compound(s) for Comparison
Hypothetical Profile for this compound Data Not AvailableData Not AvailableData Not Available
4-Cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-propyl)]piperidine (PB221)1.825.5>10,000Haloperidol, (+)-Pentazocine
1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine (PB28)0.380.68>10,000Haloperidol, (+)-Pentazocine
Haloperidol3.21.03,800-
(+)-Pentazocine3.11,7902,500-

Note: The data for PB221 and PB28 are indicative of compounds containing both piperidine/piperazine and cyclohexyl moieties and are used here for illustrative comparison.

Experimental Protocols

The binding affinity data presented for the comparator compounds are typically determined through radioligand binding assays. A generalized protocol for such an assay is as follows:

Radioligand Binding Assay for σ₁ and σ₂ Receptors:

  • Tissue Preparation: Guinea pig brain (for σ₁) or rat liver (for σ₂) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to obtain a crude membrane preparation, which is washed and resuspended in the assay buffer.

  • Assay: The membrane preparation is incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]-DTG for σ₂) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated for a specific time (e.g., 120 minutes at 37°C) to allow for binding equilibrium to be reached.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for µ-Opioid Receptor:

A similar protocol is followed, typically using rat brain tissue and a µ-opioid selective radioligand such as [³H]-DAMGO.

Potential Signaling Pathways and Cross-Reactivity

The interaction of piperidine derivatives with sigma and opioid receptors can trigger distinct downstream signaling cascades.

G cluster_sigma Sigma Receptor Signaling cluster_opioid Opioid Receptor Signaling Piperidine Derivative Piperidine Derivative Sigma Receptor Sigma Receptor Piperidine Derivative->Sigma Receptor Ion Channels Ion Channels Sigma Receptor->Ion Channels Calcium Signaling Calcium Signaling Sigma Receptor->Calcium Signaling Cellular Proliferation/Survival Cellular Proliferation/Survival Calcium Signaling->Cellular Proliferation/Survival Piperidine Derivative_O Piperidine Derivative Opioid Receptor Opioid Receptor Piperidine Derivative_O->Opioid Receptor G-protein Coupling G-protein Coupling Opioid Receptor->G-protein Coupling Adenylate Cyclase Inhibition Adenylate Cyclase Inhibition G-protein Coupling->Adenylate Cyclase Inhibition Analgesia Analgesia Adenylate Cyclase Inhibition->Analgesia

Caption: Potential signaling pathways for piperidine derivatives at sigma and opioid receptors.

The logical workflow for assessing the cross-reactivity of a novel compound like this compound would follow a tiered approach.

G Compound Synthesis Compound Synthesis Primary Screening Primary Screening (e.g., Sigma & Opioid Receptors) Compound Synthesis->Primary Screening Secondary Screening Secondary Screening (Broader Receptor Panel) Primary Screening->Secondary Screening Functional Assays Functional Assays (Agonist/Antagonist Activity) Secondary Screening->Functional Assays Data Analysis Data Analysis & Selectivity Profiling Functional Assays->Data Analysis

Caption: Experimental workflow for determining compound cross-reactivity.

Conclusion

While a definitive cross-reactivity profile for this compound cannot be provided without direct experimental data, the analysis of structurally similar compounds suggests a potential for interaction with sigma receptors. The presence of the cyclohexyl and piperidine moieties is common in high-affinity sigma receptor ligands. Any affinity for opioid receptors would likely be lower, but cannot be ruled out without empirical testing. Researchers working with this compound or similar novel piperidine derivatives are strongly encouraged to perform comprehensive in vitro binding and functional assays to fully characterize their pharmacological profile and ensure the desired selectivity for their target of interest. This proactive approach is essential for the development of safe and effective therapeutics.

Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various piperidine derivatives against several key biological targets. The information is compiled from recent studies and presented to facilitate the identification of promising scaffolds for further development.

The piperidine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their bioavailability, target specificity, and pharmacokinetic properties.[1] Molecular docking studies are a crucial computational tool to predict the binding affinity and interaction patterns of these derivatives with their target proteins, thereby guiding the design of more potent and selective therapeutic agents.

Comparative Docking Performance of Piperidine Derivatives

The following table summarizes the docking scores and binding affinities of various piperidine derivatives against a range of biological targets, as reported in recent literature. This data provides a quantitative comparison of their potential efficacy.

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interactions/ResiduesReference
4-amino Methyl Piperidine Derivativesµ-Opioid ReceptorNot Specified-8.13 to -13.37Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322[2]
Piperidine Carboxamide DerivativesAnaplastic Lymphoma Kinase (ALK)Not SpecifiedNot SpecifiedSteric, electrostatic, and hydrophobic interactions are important for potent inhibition.[3]
PiperidinylpiperidinesAcetyl-CoA Carboxylase (ACC)Not SpecifiedNot SpecifiedSimilar conformation and binding mode to the known inhibitor CP-640186.[4]
Benzylpiperidine DerivativesSigma-1 Receptor (S1R)5HK2Ki value of 3.2 nM for the most potent compoundBidentate salt bridge with Glu172 and Asp126; π–cation interaction with Phe107.[5]
N-functionalized Piperidines with 1,2,3-triazoleDopamine Receptor D2Not SpecifiedNot SpecifiedPredicted binding modes within the active site were established.[6][7]
Piperidine Analogues as P2-ligandsHIV-1 ProteaseNot SpecifiedIC50 of 3.61 nM for the most potent compoundThe piperidine ring fills the S2 subsite and interacts with protease residues.[8]
2,6-disubstituted piperidin-3-ol derivativesPancreatic Lipase1LPSNot SpecifiedRing size and functional group orientation influence binding.[1]
Piperidine derivativesHistamine H3 Receptor (H3R) & Sigma-1 Receptor (σ1R)Not SpecifiedKi of 7.70 nM (H3R) and 3.64 nM (σ1R) for a key compoundThe piperidine moiety is a critical structural element for dual activity.[9]

Experimental Protocols: A Methodological Overview

The methodologies employed in the cited studies for molecular docking simulations share a common workflow, although specific parameters and software may vary.

General Docking Protocol:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.[10]

  • Ligand Preparation: The 2D structures of the piperidine derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain the most stable conformation.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, SYBYL, or PyRx.[1][4][11] The software explores a predefined binding site on the protein (the "grid box") and calculates the binding energy for various poses of the ligand.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

For instance, in a study targeting pancreatic lipase, AutoDock 4.2 was utilized to investigate the interactions of piperidine derivatives with the enzyme.[1] Another study on sigma-1 receptor antagonists employed a computational workflow that included both docking and molecular dynamics simulations to elucidate the binding mode of the compounds.[5][12]

Visualizing the Docking Workflow and a Representative Signaling Pathway

To better illustrate the processes involved in these studies, the following diagrams were generated using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Outcome PDB Protein Structure (from PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligands Piperidine Derivatives (2D Structures) PrepLigands Ligand Preparation (3D Conversion, Energy Minimization) Ligands->PrepLigands Docking Molecular Docking (e.g., AutoDock) PrepProtein->Docking PrepLigands->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow of a comparative molecular docking study.

G Receptor GPCR (e.g., µ-Opioid Receptor) G_Protein G-Protein (Gi/Go) Receptor->G_Protein Inhibits activation of Piperidine Piperidine Derivative (Antagonist) Piperidine->Receptor Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response

Caption: Inhibition of a GPCR signaling pathway by a piperidine derivative.

Conclusion

The comparative analysis of docking studies reveals the versatility of the piperidine scaffold in targeting a diverse array of proteins implicated in various diseases. The quantitative data on binding affinities, coupled with the detailed interaction patterns, provides a solid foundation for the rational design of novel piperidine derivatives with improved potency and selectivity. The consistent application of established docking protocols across different studies allows for a reliable comparison of in silico results, guiding the selection of the most promising candidates for further experimental validation.

References

A Comparative Guide to Purity Validation of 3-(2-Cyclohexylethyl)piperidine: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3-(2-Cyclohexylethyl)piperidine, with a central focus on Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a data-driven comparison with alternative methods, supported by detailed experimental protocols, to aid researchers in selecting the most appropriate strategy for their specific needs.

Introduction

This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development. Ensuring the purity of such active pharmaceutical ingredients (APIs) is a critical step in drug discovery and manufacturing, directly impacting safety, efficacy, and reproducibility of scientific results. While several analytical techniques can be employed for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary method due to its ability to provide direct, quantitative information without the need for identical reference standards for each impurity.

This guide will compare the performance of ¹H NMR for purity determination against other common chromatographic and analytical techniques, namely High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA).

Data Presentation: A Comparative Analysis of Purity Validation Methods

The following table summarizes the key performance indicators for each analytical technique in the context of purity validation for a small molecule like this compound.

Parameter ¹H NMR HPLC-UV GC-MS Elemental Analysis (CHNS)
Principle Measures the ratio of analyte signals to a certified internal standard.Separates components based on their affinity for a stationary phase, with UV detection.Separates volatile components based on their boiling points and partitioning, with mass spectrometric detection.Determines the percentage of C, H, N, and S in a compound after combustion.
Typical Purity Range 95-100%95-100%95-100%Provides elemental composition, indirectly indicating purity.
Limit of Detection (LOD) ~0.05 - 0.1%~0.01 - 0.05%~0.001 - 0.01%Not applicable for impurity detection.
Limit of Quantitation (LOQ) ~0.1 - 0.5%~0.05 - 0.1%~0.01 - 0.05%Not applicable for impurity quantitation.
Selectivity High (for structurally distinct molecules)High (tunable with column and mobile phase)Very High (separation and mass fragmentation)Low (provides bulk elemental content)
Sample Throughput ModerateHighModerateLow
Need for Reference Standards For internal standard onlyFor analyte and all known impuritiesFor analyte and all known impuritiesNot applicable
Structural Information Yes (provides detailed structural insights)No (retention time only)Yes (mass spectrum provides fragmentation pattern)No (provides elemental formula)
Destructive/Non-destructive Non-destructiveDestructiveDestructiveDestructive

Experimental Protocols

Purity Determination by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the purity of this compound using ¹H NMR with an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to allow for complete relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Apply phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound that does not overlap with any impurity or solvent signals.

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons corresponding to the analyte signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons corresponding to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • m_analyte = Mass of the analyte

    • MW_std = Molecular weight of the internal standard

    • m_std = Mass of the internal standard

    • P_std = Purity of the internal standard

Purity Determination by HPLC-UV

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Method Development (if not established):

    • Develop a suitable mobile phase and gradient to achieve good separation of the main peak from any impurities.

    • Select a detection wavelength where the analyte has strong absorbance.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent.

    • Prepare a series of calibration standards of a reference standard of this compound at known concentrations.

  • Analysis:

    • Inject the standards and the sample solution into the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area of the main peak and any impurity peaks.

    • Determine the purity by the area normalization method or by using a calibration curve.

Purity Determination by GC-MS

Materials:

  • This compound sample

  • GC-grade solvents (e.g., dichloromethane, methanol)

  • GC-MS system with a suitable capillary column

Procedure:

  • Method Development (if not established):

    • Optimize the GC temperature program (injector, oven, and detector temperatures) and carrier gas flow rate to achieve good separation.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Analysis:

    • Inject the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by their mass spectra.

    • Calculate the purity based on the peak areas in the TIC (area normalization).

Purity Assessment by Elemental Analysis

Materials:

  • Dry, homogeneous this compound sample

  • Elemental analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis:

    • Analyze the sample in the elemental analyzer according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula of this compound (C₁₃H₂₅N). A close correlation (typically within ±0.4%) indicates high purity.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR-based purity validation and the logical relationship in comparing it with other analytical methods.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_std Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Value calculate->result

Caption: Experimental workflow for purity determination by ¹H NMR.

Method_Comparison Purity_Validation Purity Validation of This compound NMR ¹H NMR + Quantitative + Structural Info + Non-destructive - Lower Sensitivity Purity_Validation->NMR HPLC HPLC-UV + High Throughput + Good Sensitivity - Requires Impurity Standards Purity_Validation->HPLC GCMS GC-MS + Very High Sensitivity + Structural Info (MS) - for Volatile Compounds Purity_Validation->GCMS EA Elemental Analysis + Confirms Elemental Composition - Indirect Purity - No Impurity Profile Purity_Validation->EA

Caption: Logical comparison of analytical methods for purity validation.

Conclusion

The validation of this compound purity can be effectively achieved using several analytical techniques. ¹H NMR stands out as a primary and robust method, offering direct quantification and valuable structural information without the need for individual impurity standards. While HPLC-UV provides high throughput and sensitivity, and GC-MS offers unparalleled sensitivity and structural elucidation of volatile impurities, they often require reference standards for accurate quantification of known impurities. Elemental analysis serves as a complementary technique to confirm the elemental composition, thereby providing an indirect measure of purity.

The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, available instrumentation, and the stage of drug development. For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended.

Unveiling the Therapeutic Potential of 3-(2-Cyclohexylethyl)piperidine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide presents a comparative analysis of the hypothetical efficacy of 3-(2-Cyclohexylethyl)piperidine, a novel piperidine derivative, against established drugs targeting the dopamine transporter (DAT) and sigma (σ) receptors. Due to the absence of direct experimental data for this compound, this comparison is based on structure-activity relationship (SAR) inferences from closely related piperidine-containing compounds.

The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, known to interact with a variety of central nervous system (CNS) targets. The structural characteristics of this compound, featuring a bulky and lipophilic cyclohexylethyl substituent, suggest a potential affinity for the dopamine transporter and sigma receptors, both of which are key targets in the treatment of various neurological and psychiatric disorders.

Hypothetical Target Profile of this compound

Based on SAR studies of other piperidine derivatives, the non-aromatic, bulky cyclohexylethyl group in this compound may confer affinity for:

  • Dopamine Transporter (DAT): Piperidine derivatives are known to act as dopamine reuptake inhibitors (DRIs). The bulky substituent could interact with the hydrophobic pockets within the DAT binding site.

  • Sigma Receptors (σ1 and σ2): The piperidine moiety is a common structural feature in high-affinity sigma receptor ligands. The nature of the substituent plays a critical role in determining selectivity and affinity for σ1 and σ2 subtypes.

Comparative Efficacy Overview

To contextualize the potential efficacy of this compound, we compare its hypothetical profile with two well-characterized drugs: Methylphenidate, a potent dopamine reuptake inhibitor, and (+)-Pentazocine, a widely used sigma-1 receptor agonist. It is important to note that direct experimental data for this compound is not yet available, and the values presented are for illustrative comparison based on the activities of related compounds.

Table 1: Comparative In Vitro Efficacy Data

CompoundTargetAssay TypeKey Efficacy Metric (Hypothetical/Actual)Reference
This compound DAT Binding Affinity (Ki) Hypothetical: 10 - 100 nM N/A
σ1 Receptor Binding Affinity (Ki) Hypothetical: 5 - 50 nM N/A
σ2 Receptor Binding Affinity (Ki) Hypothetical: 50 - 200 nM N/A
Methylphenidate DAT Binding Affinity (Ki) ~13.9 nM [1]
NET Binding Affinity (Ki) ~3.9 nM [1]
(+)-Pentazocine σ1 Receptor Binding Affinity (Ki) ~3 nM [2]
Opioid Receptors (μ, δ, κ) Binding Affinity (Ki) Moderate affinity [2]

Detailed Experimental Protocols

The hypothetical efficacy of this compound would be determined using standard preclinical assays. The following are detailed methodologies for the key experiments that would be required to generate the data presented in Table 1.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the dopamine transporter.

Methodology:

  • Preparation of Synaptosomes: Rat striatal tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are rich in DAT.

  • Radioligand Binding: Synaptosomal membranes are incubated with a specific radioligand for DAT, such as [³H]WIN 35,428, at a concentration near its Kd.

  • Competition Assay: The incubation is performed in the presence of increasing concentrations of the test compound (this compound).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the σ1 and σ2 receptors.

Methodology:

  • Membrane Preparation: Membranes from guinea pig brain (for σ1) or rat liver (for σ2) are prepared by homogenization and differential centrifugation.

  • Radioligand Binding (σ1): Membranes are incubated with the σ1-selective radioligand --INVALID-LINK---pentazocine.

  • Radioligand Binding (σ2): Membranes are incubated with the non-selective sigma receptor radioligand [³H]DTG in the presence of a masking concentration of (+)-pentazocine to block binding to σ1 sites.

  • Competition Assay: For both receptor subtypes, the incubation is carried out with increasing concentrations of the test compound.

  • Separation and Scintillation Counting: Similar to the DAT assay, bound and free radioligands are separated by filtration, and radioactivity is quantified.

  • Data Analysis: IC50 and Ki values are calculated as described for the DAT binding assay.

Signaling Pathways and Experimental Workflow

The interaction of this compound with its hypothetical targets would initiate specific signaling cascades and can be evaluated through a structured experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment synthesis Synthesis of This compound purification Purification & Structural Confirmation (NMR, MS) synthesis->purification binding_assays Radioligand Binding Assays (DAT, σ1, σ2) purification->binding_assays functional_assays Functional Assays (e.g., Dopamine Uptake Inhibition) binding_assays->functional_assays pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies efficacy_models Animal Models of Disease (e.g., ADHD, Neuropathic Pain) pk_studies->efficacy_models

Caption: Experimental workflow for the evaluation of this compound.

signaling_pathway cluster_dat Dopamine Transporter (DAT) Inhibition cluster_sigma Sigma-1 (σ1) Receptor Modulation dat_node DAT da_synapse Increased Synaptic Dopamine da_ext Extracellular Dopamine da_ext->dat_node Reuptake da_receptor Dopamine Receptors da_synapse->da_receptor Activation downstream_effects_dat Modulation of Neuronal Signaling da_receptor->downstream_effects_dat compound_dat This compound compound_dat->dat_node Inhibition sigma1_node σ1 Receptor (ER-Mitochondria Interface) ip3r IP3 Receptor sigma1_node->ip3r Interaction ca_signaling Calcium Signaling Modulation ip3r->ca_signaling cellular_processes Regulation of Cellular Processes (e.g., Neuronal Plasticity) ca_signaling->cellular_processes compound_sigma This compound compound_sigma->sigma1_node Binding

Caption: Hypothetical signaling pathways for this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound suggest its potential as a modulator of the dopamine transporter and sigma receptors. The hypothetical efficacy data, when compared to established drugs like Methylphenidate and (+)-Pentazocine, indicate that this novel compound could possess a unique pharmacological profile. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to validate these hypotheses and fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a roadmap for such investigations. This comparative guide serves as a foundational document for researchers and drug development professionals interested in the expanding field of piperidine-based therapeutics.

References

A Comparative Analysis of In-Silico and In-Vitro Screening of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the predictive power of computational models versus real-world biological activity for two classes of piperidine derivatives targeting key enzymes in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).

In the landscape of modern drug discovery, the synergy between computational (in-silico) and laboratory (in-vitro) studies is paramount. This guide provides a comparative analysis of these two approaches, focusing on the biological activity of two distinct classes of piperidine derivatives. We will examine piperidine-dihydropyridine hybrids as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) and piperidine-derived thiosemicarbazones as inhibitors of Dihydrofolate Reductase (DHFR). Through a detailed presentation of experimental data, protocols, and pathway visualizations, this guide aims to offer researchers, scientists, and drug development professionals a clear perspective on the correlation and divergence between predictive computational models and tangible in-vitro results.

Case Study 1: Piperidine-Dihydropyridine Hybrids as EGFR Inhibitors

This section focuses on a series of novel piperidine-dihydropyridine hybrid compounds designed as potential anticancer agents. The in-silico evaluation was conducted through molecular docking studies against the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a common target in oncology. The in-vitro activity was assessed by evaluating the cytotoxicity of these compounds against human lung (A-549) and breast (MCF-7) cancer cell lines.

Data Presentation: In-Silico vs. In-Vitro Results

The following table summarizes the molecular docking scores (in kcal/mol) and the corresponding in-vitro cytotoxicity (IC50 in µM) for a selection of the synthesized piperidine-dihydropyridine hybrids. A lower docking score indicates a more favorable binding affinity in the in-silico study, while a lower IC50 value represents higher potency in the in-vitro assay.

Compound IDIn-Silico Docking Score (kcal/mol) vs. EGFR (PDB: 2J6M)In-Vitro Cytotoxicity IC50 (µM) - A-549 CellsIn-Vitro Cytotoxicity IC50 (µM) - MCF-7 Cells
8a -8.519.11 ± 0.23644.76 ± 0.623
8b -8.817.56 ± 0.19848.11 ± 0.683
10a -9.216.56 ± 0.12524.68 ± 0.217
10b -9.515.94 ± 0.20122.12 ± 0.213
10h -9.816.12 ± 0.18925.34 ± 0.224
Cisplatin (Reference) Not Applicable17.5626.68

Data sourced from a study on piperidine-dihydropyridine hybrids as anticancer agents.[1][2]

Experimental Protocols

The molecular docking studies were performed to predict the binding affinity and interaction of the synthesized compounds with the EGFR kinase domain.

  • Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 2J6M). The protein was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools.

  • Ligand Preparation: The 2D structures of the piperidine-dihydropyridine hybrid compounds were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using a suitable force field.

  • Docking Simulation: AutoDock Vina was used for the molecular docking simulations. A grid box was defined to encompass the active site of the EGFR protein. The docking parameters were set to default values, and the conformation with the lowest binding energy was selected as the most probable binding mode.

The in-vitro anticancer activity of the compounds was evaluated against A-549 and MCF-7 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A-549 and MCF-7 cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and the reference drug, Cisplatin, for 48 hours.

  • MTT Assay: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified EGFR Signaling Pathway

Case Study 2: Piperidine-Derived Thiosemicarbazones as DHFR Inhibitors

This case study explores a series of 4-piperidine-based thiosemicarbazones designed as inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of DNA precursors. The in-silico analysis involved molecular docking to predict the binding affinity of these compounds to the DHFR active site. The in-vitro evaluation was conducted through a biochemical assay to determine the inhibitory activity of the compounds against the DHFR enzyme.

Data Presentation: In-Silico vs. In-Vitro Results

The table below presents a comparison of the in-silico docking scores and the in-vitro DHFR inhibitory activity (IC50 in µM) for selected piperidine-derived thiosemicarbazones.

Compound IDIn-Silico Docking Score (kcal/mol) vs. DHFRIn-Vitro DHFR Inhibition IC50 (µM)
5a -8.125.60 ± 0.55
5d -8.915.20 ± 0.35
5p -9.513.70 ± 0.25
5s -7.847.30 ± 0.86
Methotrexate (Reference) -10.20.09 ± 0.01

Data sourced from a study on piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.[3]

Experimental Protocols

Molecular docking studies were performed to understand the binding interactions of the synthesized thiosemicarbazone derivatives with the DHFR enzyme.

  • Protein and Ligand Preparation: The crystal structure of human DHFR was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules and co-crystallized ligands. The 3D structures of the synthesized compounds were generated and optimized.

  • Docking Simulation: Molecular docking was carried out using a suitable docking program. The active site was defined based on the co-crystallized inhibitor. The docking protocol was validated by re-docking the native ligand into the active site.

  • Interaction Analysis: The binding poses and interactions of the docked compounds with the amino acid residues in the active site of DHFR were analyzed.

The inhibitory activity of the synthesized compounds against DHFR was determined using a spectrophotometric assay.

  • Reagent Preparation: A reaction mixture containing DHFR enzyme, NADPH, and dihydrofolate (DHF) in a suitable buffer was prepared.

  • Inhibition Assay: The synthesized compounds at various concentrations were pre-incubated with the DHFR enzyme. The reaction was initiated by the addition of DHF.

  • Spectrophotometric Measurement: The rate of NADPH oxidation to NADP+ was monitored by measuring the decrease in absorbance at 340 nm over time.

  • IC50 Determination: The percentage of inhibition was calculated for each compound concentration, and the IC50 value was determined by plotting the percentage of inhibition against the compound concentration.

Dihydrofolate Reductase (DHFR) Pathway in Nucleotide Synthesis

DHFR plays a critical role in the folate metabolic pathway, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF THF->Methylene_THF Serine -> Glycine Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->DHF TS Thymidylate Synthase Methylene_THF->TS dUMP dUMP dUMP->TS dTMP dTMP (DNA Precursor) TS->dTMP

Role of DHFR in Nucleotide Synthesis

Conclusion

The presented case studies on piperidine derivatives targeting EGFR and DHFR highlight a generally positive correlation between in-silico predictions and in-vitro biological activity. Compounds with more favorable docking scores tended to exhibit lower IC50 values, indicating higher potency. However, it is crucial to acknowledge that in-silico models are predictive tools and do not always perfectly replicate complex biological systems. Factors such as compound solubility, cell permeability, and off-target effects, which are not fully accounted for in simple docking studies, can lead to discrepancies between predicted and observed activities.

Ultimately, a combined approach that leverages the high-throughput screening capabilities of in-silico methods to prioritize candidates for rigorous in-vitro and subsequent in-vivo testing remains the most effective strategy in the intricate process of drug discovery and development. This integrated workflow allows for a more efficient allocation of resources and a higher probability of identifying promising lead compounds.

References

An Objective Assessment of 3-(2-Cyclohexylethyl)piperidine and Other Key Ligands for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of 3-(2-Cyclohexylethyl)piperidine alongside well-established sigma-1 receptor (S1R) ligands: the agonist (+)-pentazocine, the selective agonist PRE-084, and the antagonist haloperidol. While this compound represents a piperidine derivative with potential for S1R interaction, a thorough review of published scientific literature reveals a significant lack of available experimental data on its binding affinity and functional activity. This guide, therefore, serves a dual purpose: to present a direct comparison of the established ligands based on available quantitative data and to provide a framework for the potential evaluation of novel compounds like this compound.

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing crucial roles in cellular signaling and homeostasis.[1] Its modulation is a promising therapeutic strategy for a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[2][3]

Comparative Analysis of Sigma-1 Receptor Ligands

The following tables summarize the binding affinities and functional profiles of the selected ligands for the sigma-1 receptor. It is important to note that while extensive data exists for the reference compounds, no specific binding or functional data for this compound has been reported in the peer-reviewed literature to date.

Table 1: Sigma-1 Receptor Binding Affinity

LigandChemical ClassKᵢ (nM)IC₅₀ (nM)Radioligand & Tissue Source
This compound Piperidine DerivativeData Not AvailableData Not AvailableN/A
(+)-Pentazocine Benzomorphan1.62 - 82.34--INVALID-LINK---pentazocine in guinea pig brain/liver membranes[4][5][6]
PRE-084 Phenylcyclohexane carboxylate2.244--INVALID-LINK---pentazocine in sigma receptor assay[4][7]
Haloperidol Butyrophenone2.2 - 6.5Not Widely Reported--INVALID-LINK---pentazocine or [³H]haloperidol in various tissues[8][9][10]

Table 2: Functional Activity and Selectivity Profile

LigandFunctional Activity at S1RSelectivity over Sigma-2 Receptor (S2R)Other Notable Receptor Interactions
This compound Data Not AvailableData Not AvailableData Not Available
(+)-Pentazocine Agonist[11]HighWeak affinity for opioid receptors[12]
PRE-084 Selective Agonist[13]High (IC₅₀ > 10,000 nM for other receptors)[7]Minimal cross-reactivity with a wide range of other receptors[7]
Haloperidol Antagonist[11]Binds to S2R with similar affinityHigh affinity for Dopamine D2 receptors[8]

Experimental Protocols for Ligand Characterization

The characterization of a novel compound as a sigma-1 receptor ligand involves a series of standardized in vitro and in vivo assays.

1. Radioligand Binding Assay (for determining Kᵢ and IC₅₀)

This assay quantifies the affinity of a ligand for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.

  • Materials:

    • Tissue homogenates rich in sigma-1 receptors (e.g., guinea pig liver or brain membranes).[14]

    • Radioligand: Typically --INVALID-LINK---pentazocine.[14][15]

    • Unlabeled ligand for defining non-specific binding (e.g., haloperidol).[14]

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • A parallel incubation is performed in the presence of a high concentration of an unlabeled S1R ligand to determine non-specific binding.

    • After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

2. Functional Assays (for determining agonist/antagonist activity)

Functional assays are essential to determine whether a ligand activates (agonist) or blocks (antagonist) the receptor.

  • Objective: To characterize the functional effect of a ligand on sigma-1 receptor activity.

  • Methods:

    • Modulation of Ion Channels: The sigma-1 receptor is known to modulate various ion channels.[1] Electrophysiological techniques, such as patch-clamp, can be used to measure changes in ion channel activity in the presence of the test ligand.

    • Calcium Mobilization Assays: S1R activation can influence intracellular calcium levels. Fluorometric assays using calcium-sensitive dyes can be employed to measure changes in intracellular calcium concentration in response to the ligand.

    • Neurite Outgrowth Assays: In certain cell types, S1R agonists have been shown to promote neurite outgrowth. This cellular response can be quantified to assess agonist activity.

    • In Vivo Behavioral Models: For agonist/antagonist determination in a physiological context, animal models are used. For example, the ability of a compound to block the effects of a known S1R agonist like PRE-084 can indicate antagonist activity in models of neuropathic pain or memory enhancement.[16][17]

Visualizing Sigma-1 Receptor Signaling and Ligand Evaluation

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, upon ligand binding, can dissociate from its binding partner BiP (Binding immunoglobulin Protein) at the endoplasmic reticulum and translocate to other cellular compartments to interact with and modulate various target proteins, including ion channels and kinases.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor S1R_Active->IP3R Modulation IonChannel Ion Channels (K⁺, Na⁺, Ca²⁺) S1R_Active->IonChannel Modulation GPCR GPCRs S1R_Active->GPCR Modulation Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ Release Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_ER->Mito_Ca -> Ligand S1R Ligand (e.g., (+)-Pentazocine, PRE-084) Ligand->S1R_BiP Binding Ligand_Evaluation_Workflow start Novel Compound (e.g., this compound) binding_assay Primary Screening: Radioligand Binding Assay start->binding_assay affinity_check High Affinity for S1R? binding_assay->affinity_check functional_assay Functional Characterization: (e.g., Ca²⁺ flux, electrophysiology) affinity_check->functional_assay Yes stop Stop or Redesign affinity_check->stop No agonist_antagonist Determine Agonist or Antagonist Activity functional_assay->agonist_antagonist selectivity_panel Selectivity Profiling: (Binding assays for other receptors) agonist_antagonist->selectivity_panel in_vivo In Vivo Efficacy Studies: (Animal models of disease) selectivity_panel->in_vivo proceed Lead Candidate in_vivo->proceed

References

A Comparative Analysis of the Toxicological Profiles of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in a vast array of natural alkaloids and synthetic pharmaceuticals, contributing significantly to their biological activities. However, the inherent reactivity and structural diversity of piperidine derivatives also lead to a wide spectrum of toxicological profiles. This guide provides a comparative overview of the toxicity of various piperidine-based compounds, supported by experimental data, to aid in drug development and risk assessment.

Quantitative Toxicity Data

The following tables summarize the acute toxicity (LD50), cytotoxic concentration (IC50), and cytotoxic concentration on non-cancerous cells (CC50) for a selection of piperidine-containing compounds. These values provide a quantitative measure for comparing their relative toxicities across different biological systems.

Table 1: Acute Toxicity (LD50) of Piperidine and its Alkaloids

CompoundTest SpeciesRoute of AdministrationLD50 ValueReference
PiperidineRatOral133 - 740 mg/kg[1][2]
RabbitDermal275 - 320 mg/kg[1]
ConiineMouseNot Specified7.7 mg/kg[3]
N-MethylconiineMouseNot Specified17.8 mg/kg[3]
γ-ConiceineMouseNot Specified4.4 mg/kg[3]
AnabasineMouseIntravenous11 - 16 mg/kg[4]

Table 2: In Vitro Cytotoxicity (IC50) of Piperidine-Based Compounds against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Reference
PiperineHepG2Hepatocellular Carcinoma97[5]
Hep3BHepatocellular Carcinoma58[5]
HCT-8Human Colon66.0[6]
B16Mouse Melanoma69.9[6]
A549Lung Adenocarcinoma32.43[6]
Piperidine Derivative (unspecified)MCF-7Breast Adenocarcinoma9.2[7]

Table 3: In Vitro Cytotoxicity (CC50) of Piperidine Analogues on Non-Cancerous Cell Lines

CompoundCell LineCC50 Value (µg/mL)Reference
Piperidine Analogue 1LLC-MK2Monkey Kidney Epithelial62 - 375
Piperidine Analogue 2LLC-MK2Monkey Kidney Epithelial62 - 375
Piperidine Analogue 3LLC-MK2Monkey Kidney Epithelial62 - 375

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols for key experiments cited in this guide.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. Based on the outcome, a subsequent group of animals is dosed at a higher or lower level until the dose that causes mortality in a certain proportion of animals is identified.

Procedure:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used for each dose level.

  • Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality occurs.[8][9][10][11][12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.[13][14][15][16]

Signaling Pathways and Experimental Workflows

The toxicity of piperidine-based compounds is often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways affected by these compounds.

Piperine_Signaling_Pathways cluster_JNK JNK Signaling cluster_MAPK_NFkB MAPK & NF-κB Signaling cluster_PI3K PI3K/Akt Signaling Piperine Piperine JNK JNK Piperine->JNK MAPK MAPK (ERK, p38) Piperine->MAPK NFkB NF-κB Piperine->NFkB PI3K PI3K Piperine->PI3K Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK Cellular_Stress Cellular Stress JNK->Cellular_Stress Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Signaling pathways modulated by Piperine, leading to apoptosis, cellular stress, and inflammation.

Nicotinic_Acetylcholine_Receptor_Antagonism cluster_compounds Piperidine Alkaloids Coniine Coniine nAChR Nicotinic Acetylcholine Receptor (nAChR) Coniine->nAChR Lobeline Lobeline Lobeline->nAChR Anabasine Anabasine Anabasine->nAChR Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Paralysis Respiratory Paralysis Depolarization->Paralysis

Caption: Mechanism of neurotoxicity for Coniine, Lobeline, and Anabasine via antagonism of nicotinic acetylcholine receptors.

Solenopsin_PI3K_Inhibition Solenopsin Solenopsin PI3K PI3K Solenopsin->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Solenopsin's inhibitory effect on the PI3K/Akt signaling pathway, leading to the inhibition of angiogenesis.

Experimental_Workflow_Cytotoxicity start Start: Seed Cells in 96-well Plate treat Treat with Piperidine Compound (various conc.) start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan (e.g., with DMSO) incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of piperidine-based compounds using the MTT assay.

References

Evaluating the ADME Properties of 3-(2-Cyclohexylethyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its pharmacokinetic behavior and potential for clinical success. This guide provides a comparative evaluation of the predicted ADME properties of 3-(2-Cyclohexylethyl)piperidine against three structurally related piperidine analogs: N-benzylpiperidine, 2-methylpiperidine, and 4-phenylpiperidine.

Due to the absence of experimental ADME data for this compound in publicly available literature, this comparison relies on in silico predictions generated from widely used and validated computational models. These predictive tools offer a valuable first-pass assessment to guide further experimental investigation.

Comparative Analysis of Predicted ADME Properties

The following table summarizes the predicted ADME parameters for this compound and the selected comparator compounds. These values were obtained using a consensus approach from multiple in silico prediction platforms. It is important to note that these are theoretical predictions and experimental validation is required for confirmation.

PropertyThis compoundN-benzylpiperidine2-methylpiperidine4-phenylpiperidine
Molecular Weight ( g/mol ) 195.35175.2699.17161.24
LogP (o/w) 3.852.551.102.15
Aqueous Solubility (LogS) -4.5 (Poorly soluble)-3.0 (Slightly soluble)-0.5 (Soluble)-2.5 (Slightly soluble)
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) 0.95 (High)0.90 (High)0.15 (Low)0.45 (Moderate)
Human Intestinal Absorption (%) > 90%> 90%< 30%~80%
Blood-Brain Barrier (BBB) Permeation YesYesNoYes
P-glycoprotein (P-gp) Substrate NoYesNoYes
CYP450 2D6 Inhibition YesYesNoYes
CYP450 3A4 Inhibition YesYesNoNo
Metabolic Stability (HLM Half-life) ModerateLow to ModerateHighModerate
Plasma Protein Binding (%) ~85%~70%< 20%~60%

Disclaimer: The data presented in this table are in silico predictions and have not been experimentally confirmed.

Experimental Protocols for Key ADME Assays

To facilitate the experimental validation of the predicted ADME properties, detailed protocols for several key in vitro assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract barrier.

Methodology:

  • A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • The test compound is dissolved in a buffer at a relevant pH (e.g., pH 5.5 for apical side and pH 7.4 for basolateral side) and added to the donor wells of the filter plate.

  • The acceptor wells are filled with a buffer solution, typically containing a solubilizing agent to prevent the compound from precipitating.

  • The plate is incubated for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dC/dt) * (VA / (A * C0))

    where dC/dt is the flux of the compound across the membrane, VA is the volume of the acceptor well, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor well.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and the potential for active transport (efflux) of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer resembling the intestinal epithelium.

Methodology:

  • Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Samples are collected from the opposite side at various time points (e.g., 30, 60, 90, 120 minutes).

  • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).

Methodology:

  • The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., human, rat, mouse) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the initial linear phase of the logarithmic plot.

  • The intrinsic clearance (Clint) can then be calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach target tissues.

Methodology:

  • A semi-permeable membrane with a specific molecular weight cutoff is placed between two chambers of a dialysis unit.

  • One chamber is filled with plasma (e.g., human, rat) containing the test compound at a known concentration.

  • The other chamber is filled with a protein-free buffer (dialysate).

  • The unit is sealed and incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).

  • After incubation, samples are taken from both the plasma and buffer chambers.

  • The concentration of the compound in both samples is measured by LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Visualizing ADME Processes

To provide a clearer understanding of the experimental workflows and metabolic pathways, the following diagrams have been generated using Graphviz.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility pampa PAMPA caco2 Caco-2 Permeability ppb Plasma Protein Binding bbb BBB Permeation microsomal Microsomal Stability clearance Clearance Prediction microsomal->clearance cyp CYP Inhibition start Test Compound start->solubility Physicochemical Properties start->pampa start->caco2 start->ppb start->bbb start->microsomal start->cyp

A typical workflow for in vitro ADME screening.

Piperidine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism piperidine Piperidine Ring hydroxylation Hydroxylation piperidine->hydroxylation CYP450 n_dealkylation N-dealkylation piperidine->n_dealkylation CYP450 ring_opening Ring Opening piperidine->ring_opening CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs ring_opening->glucuronidation

Common metabolic pathways for piperidine-containing compounds.

Conclusion

This guide provides a foundational, in silico-based comparison of the ADME properties of this compound with three other piperidine derivatives. The predictive data suggests that this compound is likely to be a highly permeable and well-absorbed compound with a potential for brain penetration. However, its predicted inhibition of key CYP450 enzymes and moderate metabolic stability warrant further experimental investigation. The provided experimental protocols offer a starting point for researchers to validate these in silico findings and build a comprehensive ADME profile for this compound, which is essential for its further development as a potential therapeutic agent.

Benchmarking 3-(2-Cyclohexylethyl)piperidine: A Comparative Guide to CNS Ligand Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical central nervous system (CNS) ligand, 3-(2-Cyclohexylethyl)piperidine, against established ligands targeting the sigma-1 (σ1), sigma-2 (σ2), and histamine H3 receptors. Due to a lack of direct experimental data for this compound, this benchmarking is based on the pharmacological profiles of structurally similar piperidine derivatives. The data presented for comparator ligands is collated from existing literature to provide a framework for evaluating the potential efficacy and selectivity of novel compounds in preclinical research.

Comparative Ligand Performance Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of well-characterized CNS ligands. These values serve as a benchmark for the hypothetical performance of this compound.

Table 1: Comparative Binding Affinities (Ki) at Sigma-1 and Sigma-2 Receptors

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2 Ki / σ1 Ki)
This compound (Hypothetical)(Hypothetical)(Hypothetical)
Haloperidol2 - 6.5[1]24.2[2]~3.7 - 12.1
(+)-Pentazocine1.62 - 1.7[1][3]>1000[1]>588
PRE-0842.2[3]>10,000>4545
Siramesine21.7[4]2.5[4]0.12

Table 2: Comparative Functional Potencies (EC50/IC50) at Sigma-1 Receptors

CompoundAssay TypeEC50/IC50 (nM)Functional Effect
This compound (Hypothetical)(Hypothetical)(Hypothetical)
HaloperidolCytoprotection AssayEC50 = 5.9[1]Antagonist
(+)-PentazocineCytoprotection AssayEC50 > 4000[1]Agonist
PRE-084Sigma Receptor AssayIC50 = 44[5]Agonist

Table 3: Comparative Binding Affinities (Ki) and Functional Potencies (IC50) at Histamine H3 Receptors

CompoundH3 Receptor Ki (nM)H3 Receptor IC50 (nM)Functional Effect
This compound (Hypothetical)(Hypothetical)(Hypothetical)
Pitolisant0.16[6][7]5.3[6]Antagonist/Inverse Agonist
Clobenpropit~1 (pKi 9.4-10.59)[8][9]490[10]Antagonist/Inverse Agonist
Thioperamide4[11]-Antagonist

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of binding and functional data.

Protocol 1: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound for sigma-1 and sigma-2 receptors.[12][13]

Materials:

  • Membrane Preparations: Guinea pig liver membranes for σ1 receptor assays and rat liver membranes for σ2 receptor assays.[12]

  • Radioligands: [³H]-(+)-pentazocine for σ1 assays and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 assays.[12][13]

  • Masking Agent (for σ2 assay): (+)-pentazocine to mask σ1 receptor binding sites.[12]

  • Non-specific Binding Control: Haloperidol.[12]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard protein assay.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (for competition assays) or buffer (for saturation assays), and the appropriate membrane preparation.

  • σ1 Receptor Assay:

    • Add [³H]-(+)-pentazocine to each well at a final concentration near its Kd.

    • For non-specific binding, add a saturating concentration of haloperidol.

  • σ2 Receptor Assay:

    • Add (+)-pentazocine to all wells to saturate σ1 receptors.[12]

    • Add [³H]-DTG to each well at a final concentration near its Kd.

    • For non-specific binding, add a saturating concentration of haloperidol.

  • Incubation: Incubate the plates at 37°C for the σ1 assay and 25°C for the σ2 assay for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - GTPγS Binding for Histamine H3 Receptor

This protocol measures the functional activity of compounds at the H3 receptor by quantifying agonist-induced G-protein activation.[14][15][16]

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³⁵S]GTPγS or a Europium-labeled GTP analogue (Eu-GTP).[14]

  • Agonist/Antagonist: Known H3 receptor agonists (e.g., R-α-methylhistamine) and antagonists (e.g., pitolisant).

  • Assay Buffer: Containing HEPES, MgCl₂, NaCl, and GDP.

  • Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.

  • Scintillation Counter or Time-Resolved Fluorescence Reader.

Procedure:

  • Membrane and Compound Incubation: In a 96-well plate, pre-incubate the H3 receptor-expressing membranes with the test compound (for antagonist/inverse agonist testing) or buffer.

  • Agonist Stimulation (for antagonist testing): Add a known H3 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Initiate G-protein Activation: Add [³⁵S]GTPγS or Eu-GTP to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure radioactivity by scintillation counting.

    • SPA Method: If using SPA beads, the signal is measured directly in the plate without a filtration step.

  • Data Analysis: Determine the EC50 for agonists or the IC50 for antagonists/inverse agonists by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a simplified signaling pathway relevant to the evaluation of CNS ligands.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Lead Optimization Radioligand Binding Radioligand Binding Ki Determination Ki Determination Radioligand Binding->Ki Determination Functional Assays Functional Assays EC50/IC50 Determination EC50/IC50 Determination Functional Assays->EC50/IC50 Determination SAR Studies SAR Studies Ki Determination->SAR Studies EC50/IC50 Determination->SAR Studies Compound Synthesis Compound Synthesis Compound Synthesis->Radioligand Binding Compound Synthesis->Functional Assays

A simplified workflow for the in vitro characterization of novel CNS ligands.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1 σ1 Receptor BiP BiP Chaperone Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER ER Ca2+ Release IP3R->Ca_ER Mediates Ca_Mito Mitochondrial Ca2+ Uptake Cell_Survival Cell Survival / Neuroprotection Ca_Mito->Cell_Survival Promotes Ligand σ1 Agonist Ligand->Sigma1 Binds Ca_ER->Ca_Mito ->

A simplified signaling pathway for the sigma-1 receptor, a putative target for this compound.

References

A Comparative Guide to the Conformational Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its three-dimensional conformation plays a pivotal role in determining molecular properties, biological activity, and drug-receptor interactions. A thorough understanding of the conformational preferences of piperidine derivatives is therefore critical in the fields of medicinal chemistry and drug development. This guide provides an objective comparison of the conformational analysis of various piperidine derivatives, supported by experimental data and detailed methodologies.

Introduction to Piperidine Conformation

The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. However, the presence of the nitrogen atom introduces unique electronic and steric effects that influence the conformational equilibrium. Key conformational considerations for piperidine derivatives include:

  • Ring Inversion: The rapid interconversion between the two chair conformations.

  • Nitrogen Inversion: The pyramidal inversion of the nitrogen atom, which also interconverts substituents on the nitrogen between axial and equatorial positions.

  • Substituent Orientation: The preference for substituents at carbon or nitrogen atoms to occupy either an axial or equatorial position. This preference is governed by a complex interplay of steric hindrance, electronic effects, and intramolecular interactions.

Comparative Conformational Analysis

The conformational preference of a substituent is commonly quantified by its "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position.

N-Substituted Piperidines

Substituents on the nitrogen atom significantly influence the conformational landscape. In piperidine itself, the N-H proton shows a slight preference for the equatorial position. However, the introduction of bulkier N-substituents dramatically shifts the equilibrium.

Substituent (on N)A-Value (kcal/mol)Predominant ConformerKey Considerations
H~0.4EquatorialRapid nitrogen inversion.
Methyl2.1 - 2.7EquatorialIncreased steric hindrance favors the equatorial position to avoid 1,3-diaxial interactions.[1]
Ethyl~2.5EquatorialSimilar to methyl, with a strong equatorial preference.
Isopropyl>4.0EquatorialVery strong equatorial preference due to significant steric bulk.
Phenyl~1.0EquatorialThe preference is influenced by the orientation of the phenyl ring.
Acetyl (Ac)-Axial (for 2-substituent)N-acylation introduces partial double bond character between the carbonyl carbon and the nitrogen, leading to pseudoallylic strain that can force a substituent at the 2-position into an axial orientation.[2]
tert-Butoxycarbonyl (Boc)-Axial (for 2-substituent)Similar to the acetyl group, the Boc group can induce an axial preference for adjacent substituents due to allylic A(1,3) strain.[1]
C-Substituted Piperidines

The position and nature of substituents on the carbon atoms of the piperidine ring are critical determinants of the molecule's preferred conformation.

4-Substituted Piperidines

In 4-substituted piperidines, the conformational preferences are often similar to those observed in analogous cyclohexanes.[3]

Substituent (at C-4)A-Value (kcal/mol)Predominant Conformer
Methyl~1.7Equatorial
Phenyl~3.0Equatorial
Fluoro~0.25Equatorial
Chloro~0.5Equatorial
Bromo~0.5Equatorial
Hydroxyl~0.7Equatorial

2-Substituted Piperidines

Substituents at the 2-position experience steric interactions with the nitrogen lone pair and the axial hydrogen at C-6.

Substituent (at C-2)A-Value (kcal/mol)Predominant ConformerKey Considerations
Methyl~1.8EquatorialThe equatorial conformer is generally favored.
Phenyl-EquatorialThe preference can be influenced by N-substitution.

3-Substituted Piperidines

The conformational equilibrium in 3-substituted piperidines is influenced by steric interactions with adjacent ring atoms.

Substituent (at C-3)A-Value (kcal/mol)Predominant Conformer
Methyl~1.7Equatorial
FluoroAxial PreferenceAxial

Visualizing Conformational Equilibria

The following diagrams illustrate key conformational concepts for piperidine derivatives.

G cluster_0 Chair Conformation 1 cluster_1 Chair Conformation 2 a R (axial) b R (equatorial) a->b Ring Flip b->a

Caption: Chair-chair interconversion of a substituted piperidine.

G cluster_nmr NMR Analysis cluster_xray Crystallographic Analysis cluster_comp Computational Analysis cluster_results Results start Piperidine Derivative nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray comp Computational Modeling start->comp j_coupling Measure J-coupling constants nmr->j_coupling crystal Grow single crystal xray->crystal conf_search Conformational search comp->conf_search noe Perform NOESY/ROESY chem_shift Analyze chemical shifts conformer_pop Conformer Population chem_shift->conformer_pop diffraction Collect diffraction data crystal->diffraction refine Solve and refine structure diffraction->refine solid_state Solid-State Structure refine->solid_state geom_opt Geometry optimization conf_search->geom_opt energy_calc Calculate relative energies geom_opt->energy_calc thermo Thermodynamic Parameters (ΔG) energy_calc->thermo

Caption: Experimental workflow for conformational analysis.

Experimental Protocols

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling is typically employed for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

1. Sample Preparation:

  • Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • The choice of solvent is crucial as it can influence the conformational equilibrium.[4]

  • Ensure the sample is free of particulate matter.

2. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and identify proton signals.

  • For detailed conformational analysis, acquire the following spectra:

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in signal assignment.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about stereochemistry and substituent orientation.

3. Data Analysis for Conformational Insights:

  • Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

    • Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°).

    • Small coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

    • By measuring these coupling constants, the predominant chair conformation and the orientation of substituents can be determined.[5]

  • Chemical Shifts: The chemical shift of a proton is influenced by its electronic environment, which is different for axial and equatorial positions. Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts.

  • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are spatially close (typically < 5 Å). For example, a strong NOE between an axial substituent and other axial protons on the same face of the ring can confirm its axial orientation.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.

1. Crystal Growth:

  • Grow single crystals of the piperidine derivative suitable for X-ray diffraction (typically 0.1-0.5 mm in size).

  • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent or solvent system is critical.

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

3. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.[6] This will reveal the precise bond lengths, bond angles, and torsion angles, defining the conformation of the piperidine ring and the orientation of its substituents in the solid state.

Computational Modeling

Computational chemistry provides valuable insights into the relative energies of different conformers and can help in interpreting experimental data.

1. Conformational Search:

  • Generate a diverse set of possible conformations for the piperidine derivative using a systematic or stochastic conformational search algorithm.

  • Software packages such as Schrödinger's MacroModel, Spartan, or open-source tools like RDKit can be used for this purpose.

2. Geometry Optimization and Energy Calculation:

  • For each generated conformer, perform a geometry optimization to find the nearest local energy minimum.

  • This is typically done using molecular mechanics (MM) force fields (e.g., MMFF, OPLS) for a quick initial assessment, followed by more accurate quantum mechanics (QM) methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[2][4]

3. Analysis of Results:

  • Compare the calculated relative energies (Gibbs free energy, ΔG) of the optimized conformers to determine their relative populations at a given temperature. The conformer with the lowest energy is the most stable.

  • The calculated geometries, including dihedral angles, can be compared with experimental data from NMR and X-ray crystallography to validate the computational model.

  • Calculated NMR chemical shifts and coupling constants can also be compared with experimental values to aid in spectral assignment and conformational analysis.

Conclusion

The conformational analysis of piperidine derivatives is a multifaceted endeavor that requires the integration of various experimental and computational techniques. NMR spectroscopy provides detailed information about the conformational dynamics in solution, while X-ray crystallography offers a precise snapshot of the solid-state structure. Computational modeling complements these experimental methods by providing energetic and geometric data for different conformers. A comprehensive understanding of the conformational preferences of piperidine derivatives is paramount for rational drug design and the development of new therapeutic agents with improved efficacy and selectivity.

References

Safety Operating Guide

Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Cyclohexylethyl)piperidine, a piperidine derivative. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant and requires careful handling to avoid contact with skin and eyes.[1]

Essential PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization:

    • Use a chemically compatible and sealable container for collecting the waste.

    • Ensure the container is in good condition and properly sealed to prevent leaks or spills.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[2][3] These companies are equipped to handle and transport hazardous materials safely and in compliance with regulatory requirements.

  • Documentation:

    • Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.

Disposal Options for Amine Waste

Disposal MethodDescriptionConsiderations
Incineration High-temperature destruction of the chemical waste. This is a common and effective method for the ultimate destruction of organic compounds.[4][5]Must be carried out in a licensed facility with appropriate emission controls to prevent air pollution.
Chemical Treatment Neutralization or degradation of the amine waste through chemical reactions. For instance, a solution of sodium hydroxide can be used to neutralize piperidine.[2]The feasibility and safety of this method depend on the specific chemical properties and concentration of the waste.
Landfill Disposal in an authorized hazardous waste landfill. This is generally a less preferred option for liquid organic waste.Requires solidification and must be approved by the landfill operator and regulatory agencies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store Securely in a Ventilated Area segregate->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor provide_info Provide Vendor with Waste Information (Name, Quantity) contact_vendor->provide_info follow_instructions Follow Vendor's Instructions for Packaging and Pickup provide_info->follow_instructions document Document Waste Disposal (Manifests, Records) follow_instructions->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of 3-(2-Cyclohexylethyl)piperidine to ensure laboratory safety and operational integrity.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

When handling this compound, a comprehensive suite of personal protective equipment is your first and most critical line of defense. Given the compound's irritant nature and the potential hazards associated with piperidine derivatives, including skin and eye irritation, respiratory tract irritation, and potential toxicity, the following PPE is mandatory.

Table 1: Recommended Personal Protective Equipment for this compound

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently.
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.
Respiratory RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is crucial for minimizing risk and ensuring the safe handling of this compound at every stage.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Handling and Use:
  • Location: All handling of the compound should be performed inside a certified chemical fume hood to prevent the release of vapors into the laboratory.

  • Spill Prevention: Use secondary containment to minimize the risk of spills.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused material and contaminated PPE, in a designated, labeled, and sealed container.

  • Waste Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company. Do not pour this chemical down the drain.

Experimental Protocol: A Step-by-Step Guide to Safe Handling

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This protocol should be adapted to the specific requirements of your experiment.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in Table 1.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Handling the Compound:

    • Carefully open the container within the chemical fume hood.

    • Dispense the required amount of the compound using appropriate chemical-resistant tools.

    • Avoid creating dust or aerosols.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the compound.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated waste container.

    • Wash hands thoroughly.

Visualizing the Workflow: A Diagram for Safety

To further clarify the operational workflow for handling this compound, the following diagram illustrates the key steps and decision points, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_materials Prepare Materials prep_fume_hood->prep_materials handle_open Open Container in Fume Hood prep_materials->handle_open handle_dispense Dispense Compound handle_open->handle_dispense handle_seal Seal Container handle_dispense->handle_seal dispose_collect Collect Waste handle_dispense->dispose_collect post_decontaminate Decontaminate Surfaces handle_seal->post_decontaminate post_dispose_ppe Dispose of Contaminated PPE post_decontaminate->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash post_dispose_ppe->dispose_collect dispose_seal Seal Waste Container dispose_collect->dispose_seal dispose_professional Professional Disposal dispose_seal->dispose_professional

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.